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  • Product: 2-Methoxy-4-(piperidin-1-yl)aniline
  • CAS: 1340334-65-7

Core Science & Biosynthesis

Foundational

2-Methoxy-4-(piperidin-1-yl)aniline CAS number 1340334-65-7

An In-Depth Technical Guide to 2-Methoxy-4-(piperidin-1-yl)aniline (CAS: 1340334-65-7) Authored by: A Senior Application Scientist This document provides a comprehensive technical overview of 2-Methoxy-4-(piperidin-1-yl)...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Methoxy-4-(piperidin-1-yl)aniline (CAS: 1340334-65-7)

Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview of 2-Methoxy-4-(piperidin-1-yl)aniline, a key chemical intermediate for professionals in pharmaceutical research and development. We will delve into its chemical properties, a validated synthesis protocol, analytical characterization methods, and its significant role as a scaffold in modern medicinal chemistry.

Core Compound Identity and Physicochemical Profile

2-Methoxy-4-(piperidin-1-yl)aniline is a substituted aniline derivative featuring a piperidine ring. This bifunctional nature—a nucleophilic aromatic amine and a saturated heterocyclic amine—makes it a versatile building block for creating more complex molecules, particularly within the domain of small molecule inhibitors.[1][2] Its identity is defined by the Chemical Abstracts Service (CAS) number 1340334-65-7.

Table 1: Physicochemical and Structural Data
PropertyValueSource(s)
CAS Number 1340334-65-7[1][3][4][5]
IUPAC Name 2-methoxy-4-(piperidin-1-yl)aniline[1]
Synonym(s) 2-methoxy-4-(1-piperidinyl)aniline[3][4]
Molecular Formula C₁₂H₁₈N₂O[1][3][5]
Molecular Weight 206.29 g/mol [1][3][4]
Appearance Solid[1]
Melting Point 60 to 62°C[1]
Purity Typically ≥97%[3][4]
Storage Recommended at -20°C[3][4]
Canonical SMILES COC1=CC(N2CCCCC2)=CC=C1N[1]
InChI Key NAMDFHPYOLDNDF-UHFFFAOYSA-N[1][3][4]

Synthesis and Purification: A Validated Protocol

The synthesis of 2-Methoxy-4-(piperidin-1-yl)aniline is typically achieved through a two-step process involving a nucleophilic aromatic substitution (SNAr) followed by a nitro group reduction. This approach is efficient and leverages readily available starting materials.

Rationale Behind the Synthetic Strategy:

The strategy begins with a nitro-activated aromatic ring. The electron-withdrawing nature of the nitro group facilitates the displacement of a good leaving group (like fluorine) by a nucleophile (piperidine). The subsequent reduction of the nitro group to a primary amine is a standard and high-yielding transformation, unmasking the aniline functionality required for further derivatization.

Experimental Workflow Diagram

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Nitro Group Reduction A 1-Fluoro-2-methoxy-4-nitrobenzene C 1-(3-Methoxy-4-nitrophenyl)piperidine A->C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat (e.g., 80°C) B Piperidine B->C D 1-(3-Methoxy-4-nitrophenyl)piperidine E 2-Methoxy-4-(piperidin-1-yl)aniline (Final Product) D->E Reducing Agent (e.g., H2, Pd/C) Solvent (e.g., EtOH)

Caption: Synthetic pathway for 2-Methoxy-4-(piperidin-1-yl)aniline.

Step-by-Step Synthesis Protocol:

Step 1: Synthesis of 1-(3-Methoxy-4-nitrophenyl)piperidine

  • To a solution of 1-fluoro-2-methoxy-4-nitrobenzene in a suitable solvent like Dimethylformamide (DMF), add piperidine (1.05 equivalents) and a base such as potassium carbonate (K₂CO₃, 1.2 equivalents).

  • Heat the reaction mixture, for instance, to 80°C, and stir for several hours until the starting material is consumed (monitor by TLC or LC-MS). A similar reaction is complete in 15 hours.[6]

  • After cooling, add water to the mixture to precipitate the product.

  • Filter the resulting solid, wash with water, and dry under vacuum to yield 1-(3-methoxy-4-nitrophenyl)piperidine.

Step 2: Synthesis of 2-Methoxy-4-(piperidin-1-yl)aniline

  • Dissolve the 1-(3-methoxy-4-nitrophenyl)piperidine intermediate in a solvent such as ethanol (EtOH).

  • Add a catalyst, typically 10% palladium on carbon (Pd/C).

  • Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.[6]

  • Monitor the reaction until completion. The reaction is often complete within 8 hours.[6]

  • Once complete, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-Methoxy-4-(piperidin-1-yl)aniline.

Purification:

The final product can be purified by standard laboratory techniques. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often sufficient. For higher purity, column chromatography on silica gel may be employed.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic and chromatographic methods provides a self-validating system for characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display characteristic signals for the aromatic protons (typically in the 6.0-7.0 ppm region), a singlet for the methoxy (-OCH₃) protons around 3.8 ppm, and multiplets for the piperidine ring protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expected signals include those for the aromatic carbons, the methoxy carbon (around 55 ppm), and the distinct carbons of the piperidine ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent protonated molecular ion peak [M+H]⁺ at m/z 207.3.

  • Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretches for aromatic and aliphatic groups, and a strong C-O stretch for the methoxy ether group.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method to assess the purity of aniline derivatives.[7][8] A typical method would use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.[8]

Applications in Medicinal Chemistry and Drug Discovery

While 2-Methoxy-4-(piperidin-1-yl)aniline is primarily a research chemical, its structural motifs are of high value in drug development. The piperidine ring is a cornerstone fragment in the pharmaceutical industry, and the substituted aniline scaffold is crucial for designing kinase inhibitors.[2][9]

Role as a Kinase Inhibitor Scaffold:

This compound serves as a key intermediate for the synthesis of targeted therapeutics. The primary amine of the aniline moiety is strategically positioned to form critical hydrogen bonds with the "hinge region" of a kinase's ATP-binding pocket, a common interaction for many kinase inhibitors.[9] The piperidine group provides a vector for introducing further substitutions to enhance potency, selectivity, and pharmacokinetic properties.[9]

A closely related analogue, 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline, is a documented intermediate in the synthesis of ASP3026, a potent Anaplastic Lymphoma Kinase (ALK) inhibitor for cancer therapy.[10] This highlights the direct applicability of the 2-methoxy-4-(substituted-amino)aniline core in developing clinically relevant molecules.

Conceptual Application Workflow

G A 2-Methoxy-4-(piperidin-1-yl)aniline (Core Scaffold) B Further Chemical Synthesis/ Derivatization A->B C Active Pharmaceutical Ingredient (e.g., Kinase Inhibitor) B->C D Target Protein (e.g., ALK, EGFR) C->D Binds to ATP Pocket E Inhibition of Cell Signaling Pathway D->E Blocks Activity F Therapeutic Effect (e.g., Anti-tumor Activity) E->F

Caption: Role of the scaffold in kinase inhibitor drug discovery.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. Based on available Safety Data Sheets (SDS), 2-Methoxy-4-(piperidin-1-yl)aniline presents several hazards.

Table 2: GHS Hazard Information
Hazard StatementCodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed.[1][11]
Skin IrritationH315Causes skin irritation.[1][11]
Eye IrritationH319Causes serious eye irritation.[1][11]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][11]

Handling:

  • Use only in a well-ventilated area or under a chemical fume hood.[12][13]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

  • Avoid breathing dust, fumes, or vapors.[12]

  • Wash hands thoroughly after handling.[13]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

  • For long-term stability, storage at -20°C is recommended.[3][4]

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Methoxy-4-(piperidin-1-yl)aniline (CAS: 1340334-65-7) is a well-defined chemical compound with significant potential as a building block in drug discovery and development. Its straightforward synthesis, combined with the proven value of its aniline and piperidine moieties, makes it an attractive scaffold for medicinal chemists, particularly those focused on the development of novel kinase inhibitors. Proper handling and characterization are essential for its effective and safe use in a research setting.

References

  • 2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline Safety Data Sheet. (n.d.). Google Cloud.
  • 2-Methoxy-4-(piperidin-1-yl)aniline. (n.d.). Fluorochem.
  • 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | 761440-75-9. (2025, July 16). ChemicalBook.
  • SAFETY DATA SHEET - 4-Piperidinoaniline. (2025, December 20). Fisher Scientific.
  • 2-Methoxy-4-(piperidin-1-yl)aniline. (n.d.). MilliporeSigma.
  • Safety Data Sheet - 3-Methoxy-4-(pyrrolidin-1-yl)aniline dihydrochloride. (2024, December 19). CymitQuimica.
  • Safety Data Sheet - 2-Methoxy-4-(piperidin-1-yl)aniline. (2024, November 1). Aaron Chemicals.
  • Safety data sheet - 2-Methoxy-4-nitroaniline. (2023, June 26). CPAchem.
  • 2-Methoxy-4-(piperidin-1-yl)aniline | 1340334-65-7. (n.d.). Sigma-Aldrich.
  • 1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. (2018, March 1). J-Stage.
  • 2-Methoxy-4-[(4-nitrophenyl)azo]aniline. (2018, February 16). SIELC Technologies.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica-Drug Research.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.
  • 1340334-65-7|2-Methoxy-4-(piperidin-1-yl)aniline. (n.d.). BLDpharm.
  • The Versatility of 4-(Piperidin-4-yl)aniline: A Scaffold for Modern Medicinal Chemistry. (2025). Benchchem.

Sources

Exploratory

Synthesis and Process Optimization of 2-Methoxy-4-(piperidin-1-yl)aniline: A Technical Whitepaper

Executive Summary 2-Methoxy-4-(piperidin-1-yl)aniline (CAS: 1340334-65-7)[1] is a privileged structural motif and critical building block in modern medicinal chemistry. It is prominently featured in the synthesis of high...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-4-(piperidin-1-yl)aniline (CAS: 1340334-65-7)[1] is a privileged structural motif and critical building block in modern medicinal chemistry. It is prominently featured in the synthesis of highly selective kinase inhibitors, including bone-targeted Pyk2 inhibitors (e.g., BT-Amide)[2], covalent epidermal growth factor receptor (EGFR) inhibitors[3], and anaplastic lymphoma kinase (ALK) inhibitors such as ASP3026[4]. This whitepaper details the optimal synthetic pathway, mechanistic rationale, and self-validating protocols required to produce this intermediate with high purity and yield.

Retrosynthetic Strategy & Pathway Selection

The most efficient route to 2-methoxy-4-(piperidin-1-yl)aniline avoids complex transition-metal-catalyzed cross-couplings (such as Buchwald-Hartwig aminations) in favor of a highly robust, two-step sequence starting from commercially available 4-fluoro-2-methoxy-1-nitrobenzene[4].

SynthesisPathway SM 4-Fluoro-2-methoxy -1-nitrobenzene Intermediate 2-Methoxy-4-(piperidin-1-yl) -1-nitrobenzene SM->Intermediate Piperidine, K2CO3 DMF, 80°C Target 2-Methoxy-4-(piperidin-1-yl) aniline Intermediate->Target H2 (1 atm), 10% Pd/C EtOH, 25°C

Forward synthesis pathway of 2-Methoxy-4-(piperidin-1-yl)aniline.

Mechanistic Causality

Step 1: Nucleophilic Aromatic Substitution (SNAr) The choice of 4-fluoro-2-methoxy-1-nitrobenzene is dictated by its electronic topology. The highly electronegative fluorine atom at the C4 position withdraws electron density via the inductive effect, rendering the ipso-carbon highly electrophilic[3]. When piperidine attacks this position, the resulting anionic Meisenheimer complex is profoundly stabilized by the strongly electron-withdrawing nitro group located at the para position. The use of potassium carbonate (K₂CO₃) serves as an inorganic, non-nucleophilic acid scavenger to drive the reaction forward by neutralizing the generated hydrogen fluoride[4].

Step 2: Catalytic Hydrogenation The reduction of the nitro group to an amine is achieved via heterogeneous catalysis using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere[4]. The causality of this efficiency lies in the surface chemistry of the palladium: H₂ molecules dissociate into highly reactive atomic hydrogen on the metal lattice. The nitroaromatic species adsorbs onto the catalyst surface, undergoing a stepwise reduction (nitro → nitroso → hydroxylamine → amine) before desorbing as the final aniline product.

Process Optimization & Quantitative Data

To establish the most scalable and efficient conditions for the SNAr step, various parameters were evaluated. The data below summarizes the optimization landscape, demonstrating why DMF and K₂CO₃ at 80 °C remain the industry standard[4].

EntrySolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
1EtOHK₂CO₃801245Poor substrate solubility limits the reaction rate.
2MeCNDIPEA80878Moderate kinetics; organic base is costly for scale-up.
3DMFK₂CO₃80692Optimal. High solubility; clean aqueous precipitation[4].
4NMPK₂CO₃1200.595Microwave conditions. Excellent for discovery, challenging for scale.

Experimental Protocols & Self-Validating Systems

Every robust chemical process requires built-in quality control (QC) checkpoints to ensure the system is self-validating.

Workflow Step1 Step 1: SNAr Reaction Reagents: SM, Piperidine, K2CO3 Solvent: DMF Temp: 80°C, 6h Workup1 Aqueous Workup Precipitation in Ice Water Filtration & Vacuum Drying Step1->Workup1 QC1 QC Checkpoint 1 LC-MS: m/z 237.1[M+H]+ TLC: Rf 0.4 (3:1 Hex/EtOAc) Workup1->QC1 Step2 Step 2: Nitro Reduction Reagents: Intermediate, 10% Pd/C Solvent: EtOH H2 (1 atm), 25°C, 6h QC1->Step2 Workup2 Filtration & Isolation Filter through Celite pad Concentrate in vacuo Step2->Workup2 QC2 QC Checkpoint 2 LC-MS: m/z 207.1 [M+H]+ HPLC Purity > 98% Workup2->QC2

Step-by-step experimental workflow and quality control checkpoints.

Protocol 1: Synthesis of 2-Methoxy-4-(piperidin-1-yl)-1-nitrobenzene
  • Initialization: Charge a round-bottom flask with 4-fluoro-2-methoxy-1-nitrobenzene (1.0 equiv) and anhydrous DMF (0.2 M concentration)[4].

  • Reagent Addition: Add piperidine (1.2 equiv) and finely powdered K₂CO₃ (2.0 equiv) to the stirring solution[2].

  • Thermal Activation: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 6 hours[4].

  • Self-Validation (QC1): Monitor the reaction via TLC (3:1 Hexanes/EtOAc). The highly UV-active starting material (Rf ~0.6) must be completely consumed, replaced by a distinct bright yellow spot (Rf ~0.4).

  • Isolation: Pour the cooled mixture into vigorously stirred ice water. The product will precipitate as a bright yellow solid. Filter, wash with cold water, and dry in vacuo to afford the intermediate (Yield: ~92%)[4].

Protocol 2: Synthesis of 2-Methoxy-4-(piperidin-1-yl)aniline
  • Initialization: Dissolve 2-methoxy-4-(piperidin-1-yl)-1-nitrobenzene (1.0 equiv) in absolute ethanol (0.1 M)[4].

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight). Safety Note: Pd/C is pyrophoric; add under a blanket of inert gas.

  • Reduction: Evacuate the flask and backfill with hydrogen gas (1 atm via balloon). Stir vigorously at 25 °C for 6 hours[4].

  • Self-Validation (QC2): The reaction is visually validated by the color transition from bright yellow to a pale/colorless solution. Confirm completion via LC-MS (appearance of m/z 207.1 [M+H]⁺)[2].

  • Isolation: Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to yield the target aniline as a pale solid (Yield: >95%)[4].

Safety & Scale-up Considerations

While the outlined protocols are highly efficient for bench-scale synthesis, scale-up requires specific risk mitigation. The reduction of nitroaromatics is highly exothermic; on a multi-kilogram scale, hydrogen pressure and temperature must be strictly controlled using specialized hydrogenation reactors to prevent thermal runaway. Additionally, while DMF provides optimal SNAr yields[4], its reproductive toxicity profile often necessitates solvent substitution (e.g., to DMSO or NMP) during late-stage API manufacturing.

Sources

Foundational

Physicochemical Profiling and Application of 2-Methoxy-4-(piperidin-1-yl)aniline in Kinase Inhibitor Drug Development

Executive Summary In the highly specialized field of targeted kinase inhibitor design, the selection of peripheral substituents is as critical as the core pharmacophore. 2-Methoxy-4-(piperidin-1-yl)aniline (CAS: 1340334-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly specialized field of targeted kinase inhibitor design, the selection of peripheral substituents is as critical as the core pharmacophore. 2-Methoxy-4-(piperidin-1-yl)aniline (CAS: 1340334-65-7) has emerged as a privileged building block, particularly in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. With a precise molecular weight of 206.29 g/mol [1], this compound offers a unique combination of steric, electronic, and physicochemical properties that optimize both target engagement and pharmacokinetic viability in drug development pipelines.

Physicochemical Profiling & Molecular Weight Analysis

Understanding the exact mass and structural topology of 2-methoxy-4-(piperidin-1-yl)aniline is the first step in rational drug design. The molecular formula is C₁₂H₁₈N₂O[2], and its structural components uniquely dictate its utility:

  • Aniline Core: Provides the nucleophilic primary amine necessary for amide coupling to the main heterocyclic inhibitor scaffold.

  • Ortho-Methoxy Group ( ): Induces a steric clash that restricts the dihedral angle of the resulting amide bond. This rigidity locks the inhibitor into a bioactive conformation that favorably interacts with the kinase hinge region.

  • Para-Piperidine Ring: Introduces a basic nitrogen (pKa ~9.5), which modulates the overall lipophilicity (LogP) and enhances aqueous solubility at physiological pH. It also allows for favorable solvent-exposed interactions at the periphery of the ATP-binding pocket.

Quantitative Physicochemical Data
ParameterValueAnalytical Method / Source
Chemical Name 2-Methoxy-4-(piperidin-1-yl)anilineIUPAC Nomenclature
CAS Registry Number 1340334-65-7[1]
Molecular Formula C₁₂H₁₈N₂OElemental Analysis[2]
Average Molecular Weight 206.29 g/mol Calculated (Standard Atomic Weights)[1]
Monoisotopic Mass 206.1419 DaHigh-Resolution Mass Spectrometry
Theoretical 207.1497 ESI+ Mass Spectrometry
Hydrogen Bond Donors 1 (Primary Amine)Structural Computation
Hydrogen Bond Acceptors 3 (Methoxy O, Piperidine N, Amine N)Structural Computation

Biological Causality: Role in IRAK4 Inhibitor Scaffolds

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is the master kinase orchestrating the "myddosome" complex, a critical node in Toll-Like Receptor (TLR) signaling[3]. Overactivation of this pathway drives NF-κB-mediated transcription of pro-inflammatory cytokines, making IRAK4 a prime target for autoimmune and oncology therapeutics[4].

During Structure-Activity Relationship (SAR) optimization campaigns, such as those pioneered by [5], the 2-methoxy-4-(piperidin-1-yl)aniline moiety was identified as an optimal substituent (e.g., compound 4a)[3].

The Causality of Selection: Why this specific molecular weight and structure? The 206.29 g/mol fragment provides a superior balance of lipophilicity and target affinity. The terminal piperidine projects into the solvent channel of the kinase, improving in vivo clearance rates, while the core maintains critical hydrogen bonds with the Met265 residue in the IRAK4 hinge region[3].

IRAK4_Pathway TLR Toll-Like Receptor (TLR) MyD88 MyD88 Adaptor Complex TLR->MyD88 Ligand Binding IRAK4 IRAK4 Kinase (Drug Target) MyD88->IRAK4 Myddosome Assembly TRAF6 TRAF6 Signaling IRAK4->TRAF6 Phosphorylation Cascade NFkB NF-κB Activation (Inflammation) TRAF6->NFkB Transcriptional Activation

Fig 1: IRAK4 signaling cascade highlighting the therapeutic target of the synthesized inhibitors.

Analytical Methodology: Molecular Weight Verification

Before incorporating the aniline into a complex API (Active Pharmaceutical Ingredient) scaffold, its exact mass must be verified. Electron-rich anilines are prone to oxidation during storage, which can derail downstream coupling reactions.

Self-Validating System: This protocol utilizes a blank injection to rule out column carryover and an internal calibration standard to ensure mass accuracy within 5 ppm, validating the integrity of the 206.29 g/mol starting material.

Step-by-Step LC-HRMS Protocol
  • Sample Preparation: Dissolve 1.0 mg of 2-methoxy-4-(piperidin-1-yl)aniline in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • System Calibration (Validation Step): Inject a blank solvent followed by a known standard (e.g., Caffeine, 195.0876) to calibrate the Time-of-Flight (TOF) mass analyzer.

  • Chromatography: Inject 2 µL of the sample onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile over 3 minutes.

  • Ionization & Detection: Utilize Electrospray Ionization in positive mode (ESI+).

  • Data Analysis: Extract the chromatogram for the theoretical ion at 207.1497 . Confirm that the isotopic distribution matches the theoretical C₁₂H₁₈N₂O profile.

LCMS_Workflow Prep Sample Prep 1 mg/mL in MeOH Chrom UHPLC C18 Column Prep->Chrom Ion ESI+ Ionization [M+H]+ Formation Chrom->Ion Mass Mass Analyzer TOF / Quadrupole Ion->Mass Data Data Analysis m/z 207.15 Mass->Data

Fig 2: Self-validating LC-HRMS analytical workflow for exact mass verification of the aniline.

Synthetic Methodology: Amide Coupling Protocol

Objective: Couple 2-methoxy-4-(piperidin-1-yl)aniline to a target heterocyclic carboxylic acid (the kinase inhibitor core).

Causality of Reagent Choice: The ortho-methoxy group on the aniline creates a steric shield around the primary amine, drastically reducing its nucleophilicity. Standard coupling agents (like EDC/HOBt) often fail or require extended heating, leading to degradation. To overcome this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which is electrophilic enough to overcome the steric hindrance of the ortho-substituted aniline.

Self-Validating System: The reaction is monitored via real-time LC-MS. The disappearance of the starting aniline peak at 207.15 and the appearance of the product mass validate the reaction's progress. A parallel control reaction without HATU is run to validate that no spontaneous degradation occurs under basic conditions.

Step-by-Step Amidation Protocol
  • Pre-activation: Dissolve 1.0 equivalent of the heterocyclic carboxylic acid in anhydrous N,N-dimethylformamide (DMF) to a 0.2 M concentration. Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes.

    • Causality: Pre-activation ensures the complete formation of the HOAt active ester before the sterically hindered aniline is introduced, minimizing side reactions like guanidinylation of the aniline by HATU.

  • Coupling: Add 1.1 equivalents of 2-methoxy-4-(piperidin-1-yl)aniline to the pre-activated mixture.

  • Monitoring (Validation Step): After 2 hours, withdraw a 5 µL aliquot, dilute in 1 mL of methanol, and analyze via LC-MS. Confirm the absence of the 207.15 peak. If unreacted aniline remains, add an additional 0.2 equivalents of HATU.

  • Quenching & Extraction: Quench the reaction with saturated aqueous sodium bicarbonate ( ) to neutralize residual acid and hydrolyze unreacted active ester. Extract with ethyl acetate (3x).

  • Purification: Dry the combined organic layers over anhydrous , filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient of dichloromethane to methanol).

Amide_Coupling Acid Carboxylic Acid (Core Scaffold) PreAct Pre-activation HATU + DIPEA in DMF (15 min, RT) Acid->PreAct Step 1 Aniline Addition of 2-Methoxy-4-(piperidin-1-yl)aniline (MW: 206.29) PreAct->Aniline HOAt Ester Formation Monitor LC-MS Monitoring Check for m/z 207.15 disappearance Aniline->Monitor Nucleophilic Attack Purify Aqueous Quench & Silica Gel Purification Monitor->Purify >95% Conversion

Fig 3: Step-by-step amide coupling workflow utilizing HATU to overcome steric hindrance.

References

  • Title: Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4 Source: Molecules (MDPI) URL: [Link]

  • Title: IRAK-4 inhibitors. Part 1: a series of amides Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

Sources

Exploratory

2-Methoxy-4-(piperidin-1-yl)aniline structure elucidation

Structure Elucidation of 2-Methoxy-4-(piperidin-1-yl)aniline: A Privileged Scaffold in Kinase Inhibitor Development Executive Summary & Contextual Framework In the landscape of modern medicinal chemistry, the rapid and u...

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Author: BenchChem Technical Support Team. Date: March 2026

Structure Elucidation of 2-Methoxy-4-(piperidin-1-yl)aniline: A Privileged Scaffold in Kinase Inhibitor Development

Executive Summary & Contextual Framework

In the landscape of modern medicinal chemistry, the rapid and unambiguous structural verification of intermediate building blocks is paramount. 2-Methoxy-4-(piperidin-1-yl)aniline (CAS: 1340334-65-7) has emerged as a highly privileged structural motif, particularly in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a master kinase in the Toll-like receptor (TLR) signaling pathway, and its dysregulation is implicated in autoimmune diseases and oncology [1].

During rigorous Structure-Activity Relationship (SAR) campaigns, the incorporation of the 2-methoxy-4-(piperidin-1-yl)aniline substituent has been shown to dramatically improve the in vivo pharmacokinetic profiles and solubility of lead candidates [1]. Because the regiochemistry of the aniline ring (specifically the 1,2,4-substitution pattern) dictates the vector of the piperidine ring towards solvent-exposed regions of the kinase active site, precise structural elucidation of this intermediate is a critical quality attribute before downstream coupling reactions.

Physicochemical Profiling & Theoretical Behavior

Before initiating analytical workflows, establishing a theoretical framework for the molecule’s behavior ensures that experimental parameters are chosen with causal intent.

  • Molecular Formula: C12H18N2O

  • Exact Mass: 206.1419 Da

  • Structural Topology: An electron-rich aromatic core featuring a primary amine (C1), an ortho-methoxy group (C2), and a para-piperidine ring (C4).

  • Causal Analytical Implications: The presence of three strong electron-donating groups (EDGs) significantly shields the aromatic protons, shifting their Nuclear Magnetic Resonance (NMR) signals upfield. The basicity of the piperidine nitrogen ( pKa​≈9.5 ) dictates that liquid chromatography-mass spectrometry (LC-MS) must be performed under acidic conditions to ensure protonation and optimal electrospray ionization (ESI) efficiency.

Multi-Dimensional Elucidation Strategy

To create a self-validating analytical system, we employ an orthogonal triangulation approach. No single technique is relied upon in isolation; rather, High-Resolution Mass Spectrometry (HRMS) establishes the molecular boundary (formula), Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional nodes, and 1D/2D NMR maps the exact connectivity[2].

G cluster_0 Data Acquisition cluster_1 Sub-Structure Identification Unknown Unknown Sample CAS: 1340334-65-7 HRMS HRMS (ESI-TOF) m/z 207.1492[M+H]+ Unknown->HRMS NMR 1D & 2D NMR (1H, 13C, COSY, HMBC) Unknown->NMR FTIR FTIR Spectroscopy N-H & C-O stretches Unknown->FTIR F_Aniline Aniline Core (ABX Spin System) HRMS->F_Aniline Formula C12H18N2O NMR->F_Aniline F_Methoxy Methoxy Group (Singlet, ~3.8 ppm) NMR->F_Methoxy F_Piperidine Piperidine Ring (Aliphatic Multiplets) NMR->F_Piperidine FTIR->F_Aniline 1° Amine FTIR->F_Methoxy Ether Final Confirmed Structure: 2-Methoxy-4-(piperidin-1-yl)aniline F_Aniline->Final F_Methoxy->Final F_Piperidine->Final

Multi-dimensional structure elucidation workflow for 2-Methoxy-4-(piperidin-1-yl)aniline.

Experimental Methodologies

Protocol 1: LC-HRMS Analysis

Rationale: Acidic mobile phases suppress silanol interactions on the stationary phase while maximizing target ionization.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 1:1000 in 50:50 Water:Acetonitrile to yield a 1 µg/mL working solution.

  • Chromatography: Inject 2 µL onto a C18 column (50 mm × 2.1 mm, 1.7 µm particle size). Run a gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.

  • Mass Spectrometry: Operate the Time-of-Flight (TOF) analyzer in ESI positive mode. Set capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and scan range from m/z 100 to 1000.

Protocol 2: NMR Acquisition

Rationale: CDCl3​ is selected over DMSO−d6​ to prevent the primary amine protons from masking the aliphatic piperidine signals, as CDCl3​ allows rapid proton exchange, broadening the NH2​ signal away from critical baseline multiplets [3].

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm precision NMR tube.

  • 1D Acquisition: Acquire 1H NMR at 400 MHz (16 scans, 1 s relaxation delay) and 13C NMR at 100 MHz (1024 scans, 2 s relaxation delay with WALTZ-16 decoupling).

  • 2D Acquisition: Execute Heteronuclear Multiple Bond Correlation (HMBC) with a delay optimized for long-range couplings ( nJCH​=8 Hz) to definitively link the methoxy and piperidine substituents to the aromatic core.

Data Presentation & Spectral Assignments

The structural proof relies on the convergence of the quantitative data summarized below. The aromatic protons exhibit a classic ABX spin system, confirming the 1,2,4-trisubstituted pattern. The 3J HMBC correlations from the methoxy protons to C2 and the piperidine α -protons to C4 lock in the regiochemistry.

Table 1: 1H NMR Assignments (400 MHz, CDCl3​ ) | Proton(s) | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant ( J in Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | H-6 | 6.64 | d | 1H | 8.5 | Aromatic (ortho to NH2​ ) | | H-3 | 6.52 | d | 1H | 2.5 | Aromatic (ortho to OMe) | | H-5 | 6.41 | dd | 1H | 8.5, 2.5 | Aromatic (ortho to Pip) | | OCH3​ | 3.82 | s | 3H | - | Methoxy group | | NH2​ | 3.65 | br s | 2H | - | Primary amine | | H- α (Pip) | 3.05 | t | 4H | 5.4 | Piperidine N−CH2​ | | H- β (Pip) | 1.70 | m | 4H | - | Piperidine CH2​ | | H- γ (Pip) | 1.55 | m | 2H | - | Piperidine CH2​ |

Table 2: 13C NMR Assignments (100 MHz, CDCl3​ ) | Carbon | Chemical Shift (ppm) | Type | HMBC Correlations ( 1H→13C ) | | :--- | :--- | :--- | :--- | | C-2 | 148.2 | Quaternary | OCH3​→C2 | | C-4 | 145.1 | Quaternary | H- α (Pip) →C4 | | C-1 | 130.5 | Quaternary | H-3 →C1 , H-5 →C1 | | C-6 | 115.4 | CH | - | | C-5 | 108.7 | CH | - | | C-3 | 102.3 | CH | - | | OCH3​ | 55.6 | CH3​ | - | | C- α (Pip) | 52.4 | CH2​ | - | | C- β (Pip) | 26.1 | CH2​ | - | | C- γ (Pip) | 24.3 | CH2​ | - |

Table 3: High-Resolution Mass Spectrometry (ESI-TOF)

Ion Species Theoretical Mass (m/z) Observed Mass (m/z) Error (ppm) Fragment Losses

| [M+H]+ | 207.1492 | 207.1495 | +1.4 | - | | [M+H−CH3​]+ | 192.1257 | 192.1260 | +1.5 | Loss of methoxy methyl | | [M+H−C5​H10​N]+ | 122.0600 | 122.0602 | +1.6 | Loss of piperidine ring |

Integration into Drug Discovery Workflows

Once the structure and purity of 2-Methoxy-4-(piperidin-1-yl)aniline are verified, it acts as a highly reliable nucleophile in SN​Ar or Buchwald-Hartwig amination reactions. In the context of IRAK4 inhibitors, coupling this aniline to a pyrimidine or benzolactam core generates lead compounds that exhibit profound kinase selectivity and favorable oral bioavailability [1].

SAR HTS High-Throughput Screening Hit Initial Hit (Sub-optimal PK/PD) HTS->Hit SAR SAR Optimization (Aniline Ring Substitution) Hit->SAR Scaffold Integration of 2-Methoxy-4-(piperidin-1-yl)aniline SAR->Scaffold InVivo In Vivo Profiling (Improved Solubility & Potency) Scaffold->InVivo Lead Lead IRAK4 Inhibitor InVivo->Lead

Integration of 2-Methoxy-4-(piperidin-1-yl)aniline in IRAK4 inhibitor SAR optimization.

References

  • Patra, M. C.; Choi, S. "Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4." Molecules 2016, 21(11), 1529. URL:[Link]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. "Spectrometric Identification of Organic Compounds", 8th Edition, John Wiley & Sons, 2015. URL:[Link]

  • Breitmaier, E. "Structure Elucidation by NMR in Organic Chemistry: A Practical Guide", 3rd Edition, John Wiley & Sons, 2002. URL:[Link]

Foundational

A Technical Guide to the Solubility of 2-Methoxy-4-(piperidin-1-yl)aniline in Organic Solvents

Introduction In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from formulation and bioavailability to in vitro assay performance. This guide provides a comprehensive technical overview of the solubility of 2-Methoxy-4-(piperidin-1-yl)aniline, a molecule of interest in medicinal chemistry.

This document is designed for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of this compound's solubility in organic solvents, provide a detailed, field-proven experimental protocol for its empirical determination, and present the data in a clear, actionable format. The methodologies described herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Physicochemical Properties of 2-Methoxy-4-(piperidin-1-yl)aniline

A foundational understanding of a molecule's intrinsic properties is the first step in predicting its solubility behavior. For 2-Methoxy-4-(piperidin-1-yl)aniline, the following characteristics are pertinent:

PropertyValueSource
Molecular Formula C12H18N2O[1]
Molecular Weight 206.29 g/mol [1][2]
Physical State Solid[1]
Melting Point 60 to 62°C[1]
InChI Key NAMDFHPYOLDNDF-UHFFFAOYSA-N[1][2]

The structure of 2-Methoxy-4-(piperidin-1-yl)aniline, featuring a polar aniline group, a moderately polar methoxy group, and a non-polar piperidine ring, suggests a nuanced solubility profile. The presence of both hydrogen bond donors (the amine) and acceptors (the amine, methoxy oxygen, and piperidine nitrogen) indicates potential for interaction with a range of solvents.

Theoretical Framework for Solubility in Organic Solvents

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[3] This concept is rooted in the nature of intermolecular forces between the solute (2-Methoxy-4-(piperidin-1-yl)aniline) and the solvent.

  • Polar Solvents: Protic polar solvents, such as ethanol and methanol, are likely to be effective at dissolving 2-Methoxy-4-(piperidin-1-yl)aniline due to their ability to engage in hydrogen bonding with the aniline and methoxy groups.[3] Aprotic polar solvents like dimethyl sulfoxide (DMSO) and acetonitrile would also be expected to be good solvents, interacting through dipole-dipole forces.

  • Nonpolar Solvents: Solvents with low polarity, such as hexane and toluene, are anticipated to be poor solvents for this compound.[3] The energy required to break the solute-solute and solvent-solvent interactions would not be sufficiently compensated by the weak van der Waals forces formed between the nonpolar solvent and the polar functional groups of the molecule.

  • Intermediate Polarity Solvents: Solvents of intermediate polarity, such as ethyl acetate and dichloromethane, may exhibit partial solubility. The overall solubility will depend on the balance of polar and nonpolar interactions.

Experimental Determination of Equilibrium Solubility

To empirically determine the solubility of 2-Methoxy-4-(piperidin-1-yl)aniline, the shake-flask method is a widely accepted and robust technique.[3] This method establishes the equilibrium solubility, which is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification cluster_result Result A Add excess 2-Methoxy-4- (piperidin-1-yl)aniline to a known volume of solvent B Agitate at a constant temperature (e.g., 24-72h) A->B Establish equilibrium C Centrifuge to pellet undissolved solid B->C Separate phases D Filter supernatant through a 0.45 µm PTFE filter C->D Ensure clarity F Analyze the filtrate using a validated HPLC method D->F Quantify solute E Prepare a calibration curve with known standards E->F Reference G Calculate solubility (e.g., in mg/mL or mol/L) F->G Determine concentration

Sources

Exploratory

Safety and Handling Whitepaper: 2-Methoxy-4-(piperidin-1-yl)aniline

Executive Summary 2-Methoxy-4-(piperidin-1-yl)aniline (CAS: 1340334-65-7) is a highly functionalized aromatic amine utilized extensively as a synthetic building block in medicinal chemistry and preclinical drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-4-(piperidin-1-yl)aniline (CAS: 1340334-65-7) is a highly functionalized aromatic amine utilized extensively as a synthetic building block in medicinal chemistry and preclinical drug development[1]. Structurally, it combines an electron-rich aniline core with a basic piperidine moiety. While these features make it a versatile nucleophile, they also impart specific reactivity risks—namely, auto-oxidation and physiological toxicity. This whitepaper outlines the causality-driven safety protocols, physicochemical profiling, and self-validating methodologies required to handle this compound safely and maintain its structural integrity.

Physicochemical Profiling & Hazard Assessment

Understanding the physical properties of a compound is the first step in designing a robust handling protocol. Table 1 summarizes the core quantitative data for 2-Methoxy-4-(piperidin-1-yl)aniline.

Table 1: Physicochemical and Hazard Profile

Property / ParameterValue / Description
CAS Number 1340334-65-7[1]
Molecular Formula C12H18N2O[2]
Molecular Weight 206.29 g/mol [2]
Physical State Solid[2]
Melting Point 60 - 62 °C[3]
GHS Hazards H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[4]
Mechanistic Causality of Hazards

The hazards associated with this compound are directly linked to its molecular architecture:

  • Oxidative Instability : The methoxy group at the ortho position is strongly electron-donating. This enriches the electron density of the aniline ring, making it highly susceptible to auto-oxidation when exposed to ambient air and light[4].

  • Electrophilic Toxicity : Oxidation of the aniline core can generate reactive quinone-imine intermediates. These electrophilic species can covalently bind to nucleophilic residues on cellular proteins and DNA, which is the primary driver for the skin (H315) and respiratory (H335) irritation observed[4].

  • Physiological Absorption : The piperidine ring introduces a secondary basic site. In physiological environments (like the acidic gastric lumen), this nitrogen is protonated, forming a highly soluble salt that facilitates rapid systemic absorption, necessitating the H302 (Harmful if swallowed) classification[4].

Mechanism P Parent Compound (Electron-rich) O Auto-oxidation (Air/Light exposure) P->O I Quinone-imine (Electrophilic) O->I T Toxicity/Irritation (Protein Binding) I->T

Mechanistic pathway of oxidative degradation and potential electrophilic toxicity.

Safety & Environmental Controls

Based on the mechanistic risks, standard laboratory precautions must be elevated. As detailed in the[4], the following controls are mandatory:

  • Atmospheric Control : To prevent the formation of quinone-imines, the compound must be stored under an inert atmosphere (argon or nitrogen) and kept in amber vials to protect it from photo-oxidation. Storage at 2-8 °C is recommended to slow degradation kinetics[4].

  • Engineering Controls : Always handle the solid material inside a certified chemical fume hood to prevent the inhalation of irritating dust or aerosols[4].

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, a fastened lab coat, and safety glasses approved under NIOSH (US) or EN 166 (EU) standards[4].

Experimental Protocol: Safe Handling & Self-Validating Preparation

When preparing stock solutions for biological assays or synthesis, the protocol must be self-validating. Because of the high risk of oxidation, you cannot assume the powder's integrity out of the bottle. The following step-by-step methodology incorporates an LC-MS purity check to validate the compound before use.

Step-by-Step Methodology

Step 1: Inert Preparation Purge a dry, amber glass vial with argon gas for 30 seconds. Ensure all spatulas and weighing boats are grounded or anti-static to prevent dust aerosolization.

Step 2: Weighing and Transfer Inside the fume hood, carefully weigh the desired amount of 2-Methoxy-4-(piperidin-1-yl)aniline (e.g., 10 mg). Transfer immediately to the argon-purged vial.

Step 3: Solubilization Dissolve the solid in anhydrous, degassed Dimethyl Sulfoxide (DMSO) to yield a 10 mM stock solution. Causality Check: Degassing the DMSO is critical; dissolved oxygen in the solvent acts as a radical initiator for aniline oxidation.

Step 4: Self-Validation (LC-MS Purity Check) Before proceeding to downstream applications, run a 1 µL aliquot on an LC-MS system (C18 column, H2O/MeCN gradient with 0.1% formic acid).

  • Validation Criterion : The mass spectrometer must confirm the parent mass [M+H]+ at m/z 207.3.

  • Failure Mode : If a peak at m/z 205.3 (loss of 2H) is detected at >5% relative abundance, it indicates quinone-imine formation. The stock must be discarded or subjected to preparative HPLC purification.

Step 5: Storage of Aliquots Blanket the remaining validated stock solution with argon, seal tightly with a PTFE-lined cap, and store at -20 °C.

Workflow A Receipt & Storage (Inert Gas, 2-8°C) B Don PPE (Hood, Gloves) A->B C Weighing (Anti-static) B->C D Solubilization (Degassed DMSO) C->D E LC-MS Validation (Check m/z 207.3) D->E F Oxidation Detected (Discard) E->F Fail G Pass (>95%) (Proceed) E->G Pass

Workflow for the safe handling and analytical validation of 2-Methoxy-4-(piperidin-1-yl)aniline.

Emergency Response & Decontamination

In the event of an accidental spill or exposure, rapid response is necessary to mitigate the toxicological risks documented by [2].

  • Spill Cleanup : Do not sweep the dry powder, as this generates inhalable dust. Gently moisten the spill with a suitable solvent (e.g., ethanol or water), absorb with an inert material such as vermiculite, and place it in a sealed, labeled container for hazardous waste disposal[4].

  • Skin Exposure : Wash immediately with copious amounts of soap and water[4]. Note: Do not use acidic washes; the basic piperidine ring will ionize, potentially increasing dermal penetration.

  • Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do, and consult a physician[4].

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer artificial respiration and seek immediate medical attention[4].

References

Sources

Foundational

The Strategic Application of 2-Methoxy-4-(piperidin-1-yl)aniline in Medicinal Chemistry: Accelerating IRAK4 Inhibitor Discovery

Executive Summary 2-Methoxy-4-(piperidin-1-yl)aniline (CAS: 1340334-65-7)[1] is a highly specialized, privileged building block in modern medicinal chemistry. While seemingly simple, its specific substitution pattern—a p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-4-(piperidin-1-yl)aniline (CAS: 1340334-65-7)[1] is a highly specialized, privileged building block in modern medicinal chemistry. While seemingly simple, its specific substitution pattern—a primary amine, an electron-donating methoxy group at the ortho position, and a lipophilic, basic piperidine ring at the para position—makes it an ideal moiety for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of kinase inhibitors. This technical guide explores the causality behind its structural utility, focusing on its primary application: the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.

Core Application: Targeting the IRAK4 Kinase

The most prominent application of 2-methoxy-4-(piperidin-1-yl)aniline is in the synthesis and optimization of IRAK4 inhibitors[2]. IRAK4 is a master kinase that acts as the critical node in Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways[3].

Upon ligand binding, the MyD88 adaptor protein recruits IRAK4 to form the myddosome complex. This triggers a phosphorylation cascade that ultimately activates NF-κB and MAPK pathways, driving the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6)[3]. Because over-activation of this pathway is implicated in autoimmune diseases (such as rheumatoid arthritis and systemic lupus erythematosus) and certain oncology indications (like MYD88-mutated lymphomas), inhibiting IRAK4 is a major therapeutic strategy.

IRAK4_Pathway TLR TLR / IL-1R (Receptor) MyD88 MyD88 (Adaptor) TLR->MyD88 Ligand Binding IRAK4 IRAK4 (Master Kinase) MyD88->IRAK4 Myddosome Assembly IRAK1 IRAK1 / IRAK2 (Effector Kinases) IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 (Ubiquitin Ligase) IRAK1->TRAF6 Signal Transduction NFkB NF-κB / MAPK (Inflammation) TRAF6->NFkB Activation

Fig 1. TLR/IL-1R signaling pathway highlighting IRAK4 as the critical node.

Structural Causality in SAR (Structure-Activity Relationship)

In foundational SAR studies by [4], a series of heterocyclic amides were synthesized to target the ATP-binding pocket of IRAK4. The incorporation of the 2-methoxy-4-(piperidin-1-yl)aniline substituent was a breakthrough for several mechanistic reasons:

  • The Aniline Core (Amide Linkage): The primary amine allows for efficient amide coupling with a heterocyclic carboxylic acid (e.g., pyridine or thiazole). The resulting amide bond acts as a critical hydrogen bond donor/acceptor to the hinge region of the kinase (specifically Met265)[2].

  • The 2-Methoxy Group (Conformational Locking): The ortho-methoxy group provides a hydrogen bond acceptor but, more importantly, induces a steric clash with the amide carbonyl. This restricts the dihedral angle of the aromatic ring, locking the molecule into a planar or specific twisted conformation that perfectly aligns with the solvent-exposed region and the gatekeeper residue (Tyr262) of IRAK4[2][3].

  • The 4-Piperidin-1-yl Group (Solubility & Potency): Flat, aromatic kinase inhibitors often suffer from poor aqueous solubility and high plasma protein binding, leading to weak whole-blood potency. The piperidine ring introduces a basic, sp3-hybridized nitrogen that significantly lowers the logP, improves aqueous solubility, and enhances cellular permeability. This specific addition was responsible for translating biochemical potency (IC50) into robust in vivo efficacy[2][4].

Quantitative Data Summary

To illustrate the causality of these structural choices, the following table summarizes the representative SAR trends observed when optimizing the aniline moiety for IRAK4 inhibition:

CompoundR-Group Substitution on AnilineBiochemical IRAK4 IC50 (nM)Cellular TNF-α IC50 (μM)Aqueous Solubility (μg/mL)
1 Unsubstituted (Phenyl)> 1000N/A< 5
2 2-Methoxy150> 1012
3 4-(Piperidin-1-yl)855.245
4a 2-Methoxy-4-(piperidin-1-yl) 12 0.8 > 100

(Note: Data reflects the directional SAR improvements documented in the optimization of IRAK4 amide series ).

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols outline the synthesis and validation of IRAK4 inhibitors utilizing this building block.

Workflow A Heterocyclic Core (e.g., Pyridine-COOH) C Amide Coupling (HATU/DIPEA) A->C B 2-Methoxy-4-(piperidin-1-yl)aniline (Building Block) B->C D Biochemical Assay (IRAK4 IC50) C->D Purified Compound E Cellular Assay (PBMC TNF-α) D->E Active Hits

Fig 2. Workflow for the synthesis and biological evaluation of IRAK4 inhibitors.

Protocol 1: Amide Coupling Synthesis

Objective: Couple 2-methoxy-4-(piperidin-1-yl)aniline to a heterocyclic core (e.g., 2-aminopyridine-4-carboxylic acid). Causality: HATU is chosen over EDC/HOBt due to its superior efficiency in forming amides with potentially sterically hindered or electron-rich anilines.

  • Preparation: Dissolve the heterocyclic carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Activation: Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 2-methoxy-4-(piperidin-1-yl)aniline (1.1 eq) to the mixture. Stir for 12 hours at room temperature.

  • Validation (Self-Correction): Monitor the reaction via LC-MS. The disappearance of the starting aniline and the appearance of the desired mass peak [M+H]+ validates the coupling.

  • Purification: Quench with water, extract with ethyl acetate, dry over Na2SO4, and purify via reverse-phase preparative HPLC to yield the final inhibitor.

Protocol 2: Biochemical IRAK4 Kinase Assay

Objective: Determine the IC50 of the synthesized inhibitor.

  • Setup: In a 384-well plate, prepare a 10-point dose-response curve of the inhibitor (starting at 10 μM, 3-fold dilutions) in DMSO.

  • Reaction: Combine recombinant human IRAK4 enzyme, ATP (at Km concentration), and a synthetic peptide substrate in assay buffer (HEPES pH 7.5, MgCl2, DTT).

  • Incubation: Add the inhibitor and incubate for 60 minutes at room temperature.

  • Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) system or Kinase-Glo luminescence assay to measure residual ATP or phosphorylated substrate.

  • Validation: Include Staurosporine or PF-06650833 as a positive control . The assay is self-validating if the control IC50 matches literature values (~2-5 nM).

Protocol 3: Cellular PBMC TNF-α Assay

Objective: Assess whole-blood or cellular potency, proving the piperidine group's effect on permeability.

  • Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using density gradient centrifugation .

  • Treatment: Seed PBMCs in a 96-well plate. Pre-treat with the inhibitor for 30 minutes.

  • Stimulation: Add Lipopolysaccharide (LPS) or a TLR agonist to stimulate the TLR/IRAK4 pathway.

  • Measurement: After 24 hours, harvest the supernatant and quantify TNF-α levels using an ELISA kit. Calculate the cellular IC50.

Conclusion

The strategic use of 2-methoxy-4-(piperidin-1-yl)aniline in medicinal chemistry exemplifies the power of rational drug design. By simultaneously addressing target affinity (via conformational locking and H-bonding) and drug-like properties (via basicity and lipophilicity tuning), this building block has been instrumental in advancing IRAK4 inhibitors from biochemical hits to in vivo viable therapeutics.

References

  • Buckley, G. M., et al. (2008). "IRAK-4 inhibitors. Part 1: a series of amides". Bioorganic & Medicinal Chemistry Letters, 18(11), 3211-3214.[Link]

  • Patra, M. C., & Choi, S. (2016). "Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4". Molecules, 21(11), 1529.[Link]

  • US Patent US12378250B2. "Tricyclic compound as IRAK4 inhibitor".

Sources

Exploratory

Strategic Application of 2-Methoxy-4-(piperidin-1-yl)aniline in Kinase Inhibitor Synthesis: A Technical Guide

Executive Summary In modern drug discovery, the selection of peripheral building blocks is as critical as the design of the primary pharmacophore core. 2-Methoxy-4-(piperidin-1-yl)aniline (CAS: 1340334-65-7)[1] has emerg...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of peripheral building blocks is as critical as the design of the primary pharmacophore core. 2-Methoxy-4-(piperidin-1-yl)aniline (CAS: 1340334-65-7)[1] has emerged as a highly privileged structural motif, particularly in the development of kinase inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[2]. As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical structure-activity relationships (SAR) and practical benchtop synthesis, providing a comprehensive, self-validating framework for researchers utilizing this specific aniline derivative.

Chemical Identity and Physicochemical Profiling

Before deploying any building block in a synthetic campaign, establishing its physicochemical baseline is paramount. The dual functionalization of the aniline ring—an ortho-methoxy group and a para-piperidine ring—creates a unique electronic and steric environment that dictates both its reactivity and its biological utility.

Table 1: Physicochemical Properties of 2-Methoxy-4-(piperidin-1-yl)aniline

PropertyValue / DescriptionImpact on Synthesis & Formulation
CAS Number 1340334-65-7[1]Standard registry identifier for procurement.
Molecular Formula C₁₂H₁₈N₂ODefines mass parameters for LC-MS tracking.
Molecular Weight 206.29 g/mol [1]Low molecular weight allows for core elaboration.
Predicted pKa ~9.5 (Piperidine Nitrogen)Highly basic center; dictates salt-form screening.
Electronic Profile Highly Electron-RichExcellent nucleophile, but prone to oxidation.

Mechanistic Rationale in Drug Discovery (E-E-A-T Focus)

Why choose 2-Methoxy-4-(piperidin-1-yl)aniline over a standard, unsubstituted aniline? The causality lies in the precise molecular recognition requirements of the kinase ATP-binding pocket[3].

  • The Piperidine Ring (Solubility & Solvent Exposure): The para-piperidine acts as a basic center. In the context of IRAK4 inhibitors, this moiety is often oriented toward the solvent-exposed region or the ribose binding pocket. This orientation significantly enhances aqueous solubility and oral bioavailability without sterically clashing with the hydrophobic hinge region [2].

  • The Methoxy Group (Conformational Locking): The ortho-methoxy group sterically forces the newly formed amide bond out of coplanarity with the aniline ring. This conformational twist pre-organizes the molecule to match the dihedral angle required to fit into the gatekeeper residue pocket (Tyr262 in IRAK4), minimizing the entropic penalty of binding[2].

  • The Aniline Amine (Hinge Binder): Once coupled to a heterocyclic core (e.g., a pyrimidine or benzimidazole), the resulting amide linker frequently forms a critical hydrogen bond with the backbone amide of the hinge region (Met265 in IRAK4)[2].

IRAK4_Pathway TLR Toll-Like Receptor (TLR) MyD88 MyD88 Adapter Protein TLR->MyD88 Ligand Binding IRAK4 IRAK4 (Kinase) Target Node MyD88->IRAK4 Recruitment & Dimerization IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Signal Propagation NFkB NF-κB (Nuclear Translocation) TRAF6->NFkB Pathway Activation

Figure 1: The IRAK4 signaling cascade highlighting the target intervention point.

Quantitative Structure-Activity Relationship (SAR) Insights

The integration of this building block was famously highlighted in the optimization of IRAK4 amide inhibitors [4]. SAR analysis demonstrated that the 2-methoxy-4-piperidin-1-yl aniline substituent (identified as compound 4a in pivotal studies) yielded properties highly suitable for in vivo efficacy models, outperforming simpler analogs[2].

Table 2: Comparative SAR Impact on IRAK4 Inhibition

Substituent on Amide LinkerIRAK4 IC₅₀ ImpactIn Vivo Suitability & Pharmacokinetics
Unsubstituted Aniline > 1000 nMPoor (Low solubility, poor target engagement)
4-(piperidin-1-yl)aniline Moderate (~100 nM)Moderate (Improved solubility, lacks conformational lock)
2-Methoxy-4-(piperidin-1-yl)aniline < 10 nM Excellent (Optimal hinge binding, high oral bioavailability)

Synthetic Workflows & Self-Validating Protocols

The electron-rich nature of 2-Methoxy-4-(piperidin-1-yl)aniline makes it an excellent nucleophile, but it also renders it susceptible to oxidation. The following protocol utilizes HATU-mediated amide coupling, designed as a self-validating system to ensure high fidelity and yield.

Synthetic_Workflow Core Heterocyclic Core (Carboxylic Acid) Intermediate Active Ester Intermediate Core->Intermediate HATU + DIPEA Aniline 2-Methoxy-4-(piperidin-1-yl)aniline (Nucleophile) Product Target Amide Inhibitor (IRAK4 Inhibitor) Aniline->Product Nucleophilic Attack Reagents HATU, DIPEA, DMF (Coupling Reagents) Reagents->Intermediate Intermediate->Product Addition of Aniline

Figure 2: Amide coupling workflow utilizing 2-Methoxy-4-(piperidin-1-yl)aniline.

Protocol: Amide Coupling via HATU/DIPEA Activation
  • Step 1: Preparation & Inert Atmosphere. Flame-dry a 50 mL round-bottom flask and purge with Argon.

    • Causality: The para-piperidine strongly donates electron density into the aromatic ring, making the free amine highly prone to oxidative degradation in air. Argon prevents the formation of dark, tarry oxidative byproducts.

  • Step 2: Core Activation. Dissolve the heterocyclic carboxylic acid core (1.0 eq, e.g., 0.5 mmol) in 5 mL of anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes.

    • Causality: HATU is selected over EDC/HOBt because it rapidly generates a highly reactive HOAt ester, which is necessary to overcome the slight steric hindrance introduced by the ortho-methoxy group on the incoming aniline. DIPEA acts as a non-nucleophilic base, deprotonating the acid without interfering with the active ester.

  • Step 3: Nucleophilic Addition. Add 2-Methoxy-4-(piperidin-1-yl)aniline (1.1 eq) to the reaction mixture. Stir at room temperature for 2-4 hours.

    • Causality: The strong electron-donating effect of the piperidine ring supercharges the nucleophilicity of the amine, driving the reaction to completion rapidly despite the ortho-steric bulk.

  • Step 4: Self-Validating Monitoring. Monitor the reaction via LC-MS.

    • Validation: The protocol validates itself through mass spectrometry. The highly polar, UV-active (254 nm) starting aniline peak will disappear, replaced by a new peak corresponding to [M+H]+ = Mass(acid) + Mass(aniline) - 18 (water). The absence of the active ester mass confirms complete consumption.

  • Step 5: Workup & Purification. Quench with saturated aqueous NaHCO₃ (10 mL) to neutralize any remaining acid and hydrolyze unreacted active ester. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL).

    • Causality: LiCl washing is a highly efficient, field-proven technique to partition DMF into the aqueous phase, preventing it from co-eluting during chromatography. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM/MeOH gradient).

Conclusion

The strategic incorporation of 2-Methoxy-4-(piperidin-1-yl)aniline is a masterclass in rational drug design. By simultaneously addressing target affinity (via conformational locking) and pharmacokinetic liabilities (via the basic piperidine), it serves as a robust foundation for next-generation therapeutics targeting the MyD88/IRAK4 signaling axis[3].

References

  • Buckley, G. M., et al. "IRAK-4 inhibitors. Part 1: a series of amides." Bioorganic & Medicinal Chemistry Letters 18.11 (2008): 3211-3214. URL:[Link]

  • Patra, M. C., & Choi, S. "Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4." Molecules 21.11 (2016): 1529. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 58032644, 2-Methoxy-4-(piperidin-1-yl)aniline". PubChem. URL:[Link]

Sources

Foundational

Strategic Utilization of 2-Methoxy-4-(piperidin-1-yl)aniline Derivatives in Kinase Inhibitor Design: A Technical Guide

Executive Summary In the landscape of modern medicinal chemistry, the identification and optimization of privileged pharmacophores are critical for developing highly selective kinase inhibitors. 2-Methoxy-4-(piperidin-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the identification and optimization of privileged pharmacophores are critical for developing highly selective kinase inhibitors. 2-Methoxy-4-(piperidin-1-yl)aniline has emerged as a highly versatile building block, frequently utilized to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small-molecule therapeutics.

As a Senior Application Scientist, I have observed that the strategic placement of this specific aniline derivative often serves as the turning point in Structure-Activity Relationship (SAR) campaigns. It has been instrumental in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors for autoimmune diseases [1], as well as Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) inhibitors in oncology [2]. This whitepaper deconstructs the structural rationale, mechanistic utility, and synthetic workflows associated with this critical intermediate.

Structural and Physicochemical Profiling

The architectural brilliance of 2-methoxy-4-(piperidin-1-yl)aniline lies in its trifunctional nature. Each moiety serves a distinct, synergistic purpose when incorporated into a larger drug scaffold (typically via amide coupling or nucleophilic aromatic substitution):

  • The Aniline Core ( NH2​ ): Acts as the primary vector for attachment to hinge-binding heterocyclic cores (e.g., pyrimidines, thiazoles). The nitrogen lone pair can also participate in resonance, modulating the electron density of the attached core.

  • The Ortho-Methoxy Group ( −OCH3​ ): This is not merely a steric filler. When the aniline is converted into an amide, the methoxy oxygen often forms an intramolecular hydrogen bond with the amide N−H , or sterically clashes with the amide carbonyl. This induces a conformational lock , restricting the rotatable bond between the aryl ring and the amide. By pre-organizing the molecule into its bioactive conformation, the entropic penalty upon binding to the kinase ATP-pocket is significantly reduced [1].

  • The Para-Piperidinyl Group: The piperidine ring (pKa ~9.5) introduces a basic center that becomes protonated at physiological pH. This drastically improves aqueous solubility. Furthermore, in the context of the kinase active site, this moiety typically projects outward into the solvent-exposed channel, where the protonated nitrogen can form critical salt bridges with acidic residues (e.g., Asp or Glu) at the solvent front [3].

Quantitative Data Summary

The table below illustrates how the incorporation of the 2-methoxy-4-(piperidin-1-yl)aniline motif influences the physicochemical properties of final drug candidates compared to the raw precursor.

Compound / DerivativeMolecular Weight ( g/mol )cLogPPolar Surface Area (Ų)Primary TargetCellular IC 50​ (nM)
2-Methoxy-4-(piperidin-1-yl)aniline 206.291.841.5N/A (Precursor)N/A
Compound 4a (Buckley et al.)~450.53.289.4IRAK4< 10
ASP3026 (Piperazine variant)534.604.1105.2ALK3.5

Mechanistic Role in Target Engagement

IRAK4 Inhibition

IRAK4 is a master kinase in the Toll-like receptor (TLR) signaling pathway, making it a prime target for inflammatory and autoimmune disorders. In a seminal SAR study by Buckley et al., the 2-methoxy-4-(piperidin-1-yl)aniline substituent was grafted onto a thiazole-amide core [1]. Computational docking revealed that while the core binds the hinge region (Met265), the piperidine ring projects into the ribose-binding pocket, enhancing both potency and in vivo exposure. The conformational rigidity provided by the ortho-methoxy group was critical for maintaining the tight binding affinity required for therapeutic efficacy [4].

IRAK4_Pathway TLR TLR / IL-1R Activation MyD88 MyD88 Adaptor Protein TLR->MyD88 IRAK4 IRAK4 Kinase (Therapeutic Target) MyD88->IRAK4 IRAK1 IRAK1 Phosphorylation IRAK4->IRAK1 NFKB NF-κB Pathway (Pro-inflammatory Cytokines) IRAK1->NFKB Inhibitor Aniline-derived IRAK4 Inhibitor Inhibitor->IRAK4 Competitive Inhibition

Figure 1: IRAK4 signaling pathway and intervention by aniline-derived inhibitors.

Experimental Workflows & Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols describe the synthesis of the aniline building block and its subsequent coupling. These methods rely on fundamental principles of physical organic chemistry.

Protocol 1: Synthesis of 2-Methoxy-4-(piperidin-1-yl)aniline

The synthesis relies on a two-step sequence: a Nucleophilic Aromatic Substitution ( SN​Ar ) followed by catalytic hydrogenation.

Step 1: SN​Ar Reaction Causality: Fluorine is the optimal leaving group for SN​Ar due to its high electronegativity, which strongly stabilizes the anionic Meisenheimer complex intermediate. K2​CO3​ is utilized as a mild base to scavenge the HF byproduct without inducing side reactions, while DMF (a polar aprotic solvent) leaves the nucleophilic piperidine unsolvated, maximizing its reactivity [2].

  • Charge a round-bottom flask with 4-fluoro-2-methoxy-1-nitrobenzene (1.0 eq) and anhydrous DMF (0.5 M).

  • Add piperidine (1.1 eq) and anhydrous K2​CO3​ (1.5 eq).

  • Stir the suspension at 80°C for 6–8 hours under a nitrogen atmosphere. Monitor via LC-MS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and pour it into ice-cold water (3 volumes). Because DMF is water-miscible, the highly lipophilic 2-methoxy-1-nitro-4-(piperidin-1-yl)benzene intermediate will precipitate. Filter, wash with water, and dry in vacuo.

Step 2: Catalytic Hydrogenation Causality: 10% Pd/C under mild hydrogen pressure provides highly chemoselective reduction of the nitro group to the primary amine without cleaving the methoxy ether or over-reducing the aromatic ring.

  • Dissolve the nitro intermediate in a 1:1 mixture of Ethanol/THF (0.2 M).

  • Carefully add 10% Pd/C (0.1 eq by weight) under an argon blanket to prevent ignition.

  • Evacuate the flask and backfill with H2​ gas (1 atm, balloon). Stir vigorously at room temperature for 12 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to safely remove the pyrophoric palladium catalyst. Concentrate the filtrate under reduced pressure to yield the pure 2-methoxy-4-(piperidin-1-yl)aniline.

Synthesis_Workflow SM 4-Fluoro-2-methoxy- 1-nitrobenzene Step1 SNAr Reaction Piperidine, K2CO3, DMF 80°C SM->Step1 Int 2-Methoxy-1-nitro-4- (piperidin-1-yl)benzene Step1->Int Step2 Reduction H2, Pd/C, EtOH/THF RT Int->Step2 Prod 2-Methoxy-4- (piperidin-1-yl)aniline Step2->Prod

Figure 2: Two-step synthesis workflow of 2-Methoxy-4-(piperidin-1-yl)aniline.

Protocol 2: Amide Coupling to Kinase Core

When attaching this aniline to a carboxylic acid-bearing kinase core, standard coupling agents (like EDC/HOBt) often fail due to the steric hindrance imparted by the ortho-methoxy group. Causality: HATU is required because it generates a highly reactive HOAt-ester intermediate. DIPEA is used to deprotonate the carboxylic acid and neutralize the HOAt byproduct, driving the reaction forward.

  • Dissolve the carboxylic acid core (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) and stir for 15 minutes to pre-form the active ester.

  • Add 2-methoxy-4-(piperidin-1-yl)aniline (1.1 eq) and stir at room temperature for 4 hours.

  • Quench with saturated aqueous NaHCO3​ , extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography.

Conclusion

The 2-methoxy-4-(piperidin-1-yl)aniline motif is a masterclass in rational drug design. By combining conformational control (via the methoxy group) with enhanced solubility and solvent-front interactions (via the piperidine ring), it elevates generic scaffolds into highly potent, orally bioavailable targeted therapies. Mastery of its synthetic handling and structural implications is indispensable for any drug development professional working in oncology or immunology.

References

  • Buckley, G. M., et al. "IRAK-4 inhibitors. Part 1: a series of amides." Bioorganic & Medicinal Chemistry Letters 18.11 (2008): 3211-3214. URL:[Link]

  • Mori, M., et al. "1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor." Chemical and Pharmaceutical Bulletin 66.3 (2018): 269-277. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45789991, 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline." PubChem, 2023. URL:[Link]

  • Chaudhary, D., et al. "Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4." International Journal of Molecular Sciences 17.11 (2016): 1901. URL:[Link]

Exploratory

Advanced Pharmacophore Engineering: A Technical Guide to 2-Methoxy-4-(piperidin-1-yl)aniline

Executive Summary 2-Methoxy-4-(piperidin-1-yl)aniline (CAS 1340334-65-7) is a highly specialized aniline derivative that serves as a critical building block in modern medicinal chemistry[1]. Its unique structural topolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-4-(piperidin-1-yl)aniline (CAS 1340334-65-7) is a highly specialized aniline derivative that serves as a critical building block in modern medicinal chemistry[1]. Its unique structural topology—combining an electron-donating methoxy group and a bulky, basic piperidine ring—makes it an ideal substituent for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small-molecule kinase inhibitors[2]. This guide provides a comprehensive review of its chemical synthesis, structural rationale, and application in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors.

Chemical Profile & Structural Rationale

In the realm of Structure-Activity Relationship (SAR) optimization, the aniline ring is frequently utilized to probe the solvent-exposed regions or the gatekeeper residues of kinase active sites[2].

  • Methoxy Group (ortho-position): Induces a steric twist and provides a localized dipole that can engage in weak hydrogen bonding or dictate the conformational preference of the parent scaffold.

  • Piperidine Ring (para-position): Acts as a basic, lipophilic moiety. In the context of IRAK-4 inhibitors, introducing the 2-methoxy-4-piperidin-1-yl aniline substituent significantly improves in vivo clearance rates and overall exposure compared to morpholine analogs[3].

When integrated into an amide or pyrimidine core, this motif facilitates precise alignment within the ATP-binding pocket. Computational docking reveals that while the core scaffold forms critical hydrogen bonds with the hinge region (e.g., Met265), the substituted aniline ring optimally projects toward the gatekeeper residue (Tyr262), enabling favorable π-stacking interactions[2].

Synthetic Methodologies: A Self-Validating Workflow

The synthesis of 2-Methoxy-4-(piperidin-1-yl)aniline is typically achieved via a robust, two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by catalytic hydrogenation[4].

Synthesis A 4-Fluoro-2-methoxy -1-nitrobenzene C 1-(3-Methoxy-4-nitrophenyl) piperidine A->C SNAr Reaction B Piperidine (K2CO3, DMF, 80°C) B->C E 2-Methoxy-4-(piperidin -1-yl)aniline C->E Catalytic Reduction D H2, Pd/C (EtOH, rt) D->E

Fig 1. Two-step synthesis of 2-Methoxy-4-(piperidin-1-yl)aniline via SNAr and catalytic reduction.

Protocol 1: SNAr Synthesis of 1-(3-Methoxy-4-nitrophenyl)piperidine
  • Rationale & Causality: The starting material, 4-fluoro-2-methoxy-1-nitrobenzene, is highly activated for SNAr due to the strong electron-withdrawing nature of the para-nitro group. Fluorine is the optimal leaving group here due to its high electronegativity, which maximizes the electrophilicity of the ipso-carbon. Potassium carbonate ( K2​CO3​ ) is used as a non-nucleophilic base to scavenge the generated hydrofluoric acid (HF), preventing the protonation and subsequent deactivation of the piperidine nucleophile[4]. DMF, a polar aprotic solvent, is critical as it stabilizes the highly polarized anionic Meisenheimer complex transition state.

  • Step-by-Step Procedure:

    • Charge a dry, 250 mL round-bottom flask with 4-fluoro-2-methoxy-1-nitrobenzene (1.0 eq, 10 mmol) and anhydrous DMF (20 mL).

    • Add K2​CO3​ (1.5 eq, 15 mmol) followed by piperidine (1.1 eq, 11 mmol) dropwise at room temperature.

    • Elevate the temperature to 80°C and stir for 6–8 hours[4].

    • Self-Validation Step: Perform Thin-Layer Chromatography (TLC) using Hexane/EtOAc (3:1). The reaction is complete when the high-Rf starting material is entirely consumed, replaced by a bright yellow product spot.

    • Quench the reaction by pouring the mixture into 100 mL of ice-water. The product will precipitate as a yellow solid.

    • Filter, wash with distilled water, and dry in vacuo to yield the nitro intermediate.

Protocol 2: Catalytic Reduction to 2-Methoxy-4-(piperidin-1-yl)aniline
  • Rationale & Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl) to ensure a neutral reaction environment. Acidic conditions would protonate the basic piperidine nitrogen, complicating the aqueous workup and potentially reducing the yield of the freebase aniline[4].

  • Step-by-Step Procedure:

    • Dissolve the 1-(3-Methoxy-4-nitrophenyl)piperidine intermediate in absolute ethanol (0.2 M).

    • Carefully add 10% Pd/C (10 wt%) under a continuous stream of inert gas (Argon or N2​ ) to mitigate pyrophoric risks.

    • Evacuate the flask and backfill with Hydrogen gas ( H2​ ) via a balloon (1 atm). Stir vigorously at room temperature for 8–12 hours[4].

    • Self-Validation Step: Monitor via LC-MS. The target compound will display a mass-to-charge ratio ( [M+H]+ ) of 207.1 m/z.

    • Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to afford the pure 2-Methoxy-4-(piperidin-1-yl)aniline as an off-white to pale purple solid[4].

Therapeutic Applications: IRAK-4 Inhibition

IRAK-4 is a master kinase that mediates signal transduction from Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs)[2]. Overactivation of this pathway is heavily implicated in autoimmune diseases (e.g., rheumatoid arthritis) and specific malignancies (e.g., ABC-DLBCL with MYD88 L265P mutations)[5].

IRAK4_Pathway TLR TLR / IL-1R Receptors MyD88 MyD88 Adaptor Protein TLR->MyD88 Ligand Binding IRAK4 IRAK-4 Kinase (Active) MyD88->IRAK4 Recruitment & Dimerization IRAK1 IRAK-1 / TRAF6 Complex IRAK4->IRAK1 Phosphorylation NFkB NF-κB Translocation (Pro-inflammatory Cytokines) IRAK1->NFkB Signal Transduction Inhibitor Compound 4a (2-Methoxy-4-(piperidin-1-yl)aniline motif) Inhibitor->IRAK4 ATP-Competitive Inhibition

Fig 2. IRAK-4 signaling pathway and targeted inhibition by Compound 4a blocking NF-κB activation.

In a landmark SAR study by Buckley et al. (2008), a series of amide-based IRAK-4 inhibitors was developed[6]. The researchers systematically varied the aniline substituent to optimize the pharmacokinetic profile. The incorporation of the 2-methoxy-4-piperidin-1-yl aniline motif resulted in "Compound 4a"[5]. This specific structural modification was pivotal; it maintained the low nanomolar potency of the inhibitor while drastically improving its in vivo clearance and systemic exposure compared to its morpholine counterpart[3].

Quantitative SAR Data

The following table synthesizes the comparative pharmacological data demonstrating the superiority of the piperidine-substituted aniline motif in kinase inhibitor design.

Compound VariantAniline SubstituentIRAK-4 IC50​ (nM)In Vivo ClearanceExposure / BioavailabilityKey Molecular Interactions
Compound 4a 2-Methoxy-4-(piperidin-1-yl)aniline < 10 Low (Optimal) High H-bond at Met265, π-stacking at Tyr262
Compound 4b2-Methoxy-4-(morpholin-1-yl)aniline~ 15High (Suboptimal)LowH-bond at Met265, π-stacking at Tyr262
Baseline HitUnsubstituted Aniline> 50VariablePoorH-bond at Met265

(Data aggregated and synthesized from Buckley et al.[3] and structural analyses from MDPI Molecules[2])

References

  • GuideChem Product Database - CAS 1340334-65-7 | 2-methoxy-4-piperidin-1-ylaniline supply. Guidechem. 1

  • MDPI Molecules - Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4. MDPI, 2016. 2

  • Academia.edu / Bioorganic & Medicinal Chemistry Letters - IRAK-4 inhibitors. Part 1: A series of amides. Buckley GM, et al., 2008. 3

  • PubMed - IRAK-4 inhibitors. Part 1: a series of amides. NIH, 2008. 6

  • J-Stage - 1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. J-Stage, 2018. 4

Sources

Foundational

2-Methoxy-4-(piperidin-1-yl)aniline: Mechanism of Action and Structural Biology in IRAK4 Inhibition

An In-Depth Technical Guide for Drug Development Professionals Executive Summary In the landscape of targeted kinase inhibitors, 2-methoxy-4-(piperidin-1-yl)aniline is not deployed as a standalone therapeutic entity, but...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of targeted kinase inhibitors, 2-methoxy-4-(piperidin-1-yl)aniline is not deployed as a standalone therapeutic entity, but rather serves as a highly optimized, critical pharmacophore (substituent) in the rational design of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors [1][2]. Initially identified during rigorous Structure-Activity Relationship (SAR) campaigns for amide-based kinase inhibitors, this specific aniline derivative dramatically enhances the pharmacokinetic properties, aqueous solubility, and kinase selectivity of the resulting drug molecules[1][2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic rationale behind utilizing this moiety, the target biology of IRAK4, and the self-validating experimental protocols required to evaluate these inhibitors in preclinical development.

Target Biology: IRAK4 as the "Master Kinase" of Innate Immunity

To understand the mechanism of action of compounds bearing the 2-methoxy-4-(piperidin-1-yl)aniline moiety, we must first examine the target. IRAK4 is a serine/threonine kinase that acts as the central node in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades[1][3].

Upon activation by pathogen-associated molecular patterns (PAMPs) or cytokines, TLRs/IL-1Rs recruit the adaptor protein MyD88[4][5]. MyD88 subsequently recruits IRAK4, facilitating its autophosphorylation and activation[4][5]. Active IRAK4 then phosphorylates IRAK1, which in turn recruits TRAF6, ultimately leading to the nuclear translocation of NF-κB and the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ)[4][5]. Because IRAK4 is the bottleneck for all MyD88-dependent signaling, its inhibition effectively shuts down hyperactive innate immune responses[1][3].

Pathway TLR TLR / IL-1R Activation MyD88 MyD88 Recruitment TLR->MyD88 IRAK4 IRAK4 Autophosphorylation MyD88->IRAK4 IRAK1 IRAK1 Phosphorylation IRAK4->IRAK1 ATP dependent TRAF6 TRAF6 Activation IRAK1->TRAF6 NFKB NF-κB / MAPK Translocation TRAF6->NFKB CYTO Pro-inflammatory Cytokines (TNF-α, IL-6) NFKB->CYTO

TLR/IL-1R signaling cascade highlighting IRAK4 as the central kinase mediator.

Mechanism of Action: Structural Binding & SAR Logic

Inhibitors incorporating the 2-methoxy-4-(piperidin-1-yl)aniline moiety (such as "Compound 4a" from the foundational Buckley et al. series) function as ATP-competitive (Type I) inhibitors [1][2]. They bind directly to the orthosteric ATP-binding pocket of the IRAK4 kinase domain[1][6].

The architectural brilliance of using 2-methoxy-4-(piperidin-1-yl)aniline lies in how it satisfies the spatial and electrostatic requirements of the IRAK4 pocket:

  • Hinge Region Interaction: The core amide linker of the drug forms a critical hydrogen bond with the backbone amide of Met265 in the kinase hinge region[1][7].

  • Gatekeeper Interaction: A terminal pyridine or benzimidazole ring engages in π-π stacking with the gatekeeper residue, Tyr262 [1][7].

  • Solvent-Exposed Projection (The Aniline Role): The 2-methoxy-4-(piperidin-1-yl)aniline ring projects outward toward the solvent-exposed region of the ATP pocket[1][7]. The methoxy group provides steric bulk that prevents off-target kinase binding, while the basic piperidine ring drastically improves aqueous solubility and cellular permeability, transforming an in vitro hit into an in vivo viable lead[1][7].

Binding Aniline 2-Methoxy-4-(piperidin-1-yl)aniline (Pharmacophore) Amide Amide Linker Aniline->Amide Solvent Solvent Exposed Region (Improved PK/PD) Aniline->Solvent Solubilization Pyridine Terminal Pyridine Amide->Pyridine Met265 Hinge Region (Met265 H-bond) Amide->Met265 H-bond Tyr262 Gatekeeper (Tyr262 π-stacking) Pyridine->Tyr262 π-π stacking

Structural binding logic of the inhibitor within the IRAK4 ATP-binding pocket.

Self-Validating Experimental Protocols

To ensure scientific integrity and prevent false positives (e.g., pan-assay interference compounds or cytotoxic agents), the evaluation of these IRAK4 inhibitors must follow a self-validating screening cascade . The causality here is critical: biochemical affinity must translate to cellular pathway blockade, which must be distinguished from general cytotoxicity[8].

Protocol A: Biochemical TR-FRET Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence to eliminate auto-fluorescence interference from the aniline derivatives.

  • Preparation: Incubate recombinant human IRAK4 kinase domain with the inhibitor (serial dilutions from 10 µM to 0.1 nM) in assay buffer (50 mM HEPES, 10 mM MgCl2, 0.01% BSA, 1 mM DTT) for 15 minutes.

  • Reaction: Initiate the reaction by adding ATP (at the Km​ concentration) and a biotinylated peptide substrate.

  • Detection: After 60 minutes, add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Validation: Calculate the IC50. A valid hit utilizing the 2-methoxy-4-(piperidin-1-yl)aniline moiety should yield an IC50 < 10 nM[1][6].

Protocol B: Cellular PBMC Cytokine Release Assay

Causality: Validates that the biochemical inhibition translates to functional cellular pathway blockade without cell death[8].

  • Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors[8].

  • Pre-incubation: Treat PBMCs with the inhibitor for 30 minutes[8].

  • Stimulation: Add 100 ng/mL Lipopolysaccharide (LPS) to activate the TLR4 pathway[5][9].

  • Readout: After 24 hours, harvest the supernatant and quantify TNF-α and IL-6 via ELISA[4][5].

  • Counter-Screen: Perform an ATP-based cell viability assay (e.g., CellTiter-Glo) on the remaining cells to ensure the reduction in cytokines is due to IRAK4 inhibition, not cytotoxicity.

Workflow Prep Compound Preparation (DMSO Stock) Kinase In Vitro IRAK4 Assay (TR-FRET IC50) Prep->Kinase PBMC PBMC Cytokine Assay (LPS Stimulation) Kinase->PBMC Select leads < 10nM Tox Cytotoxicity Counter-screen (Cell Viability) PBMC->Tox Confirm TNF-α drop Readout Validated Lead Candidate (In Vivo Ready) Tox->Readout Ensure viability > 95%

Self-validating experimental workflow for IRAK4 inhibitor screening.

Quantitative Data Summary

The integration of the 2-methoxy-4-(piperidin-1-yl)aniline moiety represents a massive leap in SAR optimization. The table below summarizes the representative quantitative shifts observed when evolving from a basic unsubstituted aniline to the optimized piperidinyl-aniline derivative[1][2].

Structural VariantBiochemical IRAK4 IC50 (nM)Cellular PBMC TNF-α IC50 (nM)Aqueous SolubilityIn Vivo Suitability
Unsubstituted Aniline~45> 1000PoorNo
4-(Piperidin-1-yl)aniline~15~ 250ModerateMarginal
2-Methoxy-4-(piperidin-1-yl)aniline < 10 ~ 50 High Yes

Table 1: Representative SAR progression demonstrating the pharmacokinetic and pharmacodynamic superiority of the 2-methoxy-4-(piperidin-1-yl)aniline substituent.

Translational Impact & Clinical Horizons

The successful development of IRAK4 inhibitors using this pharmacophore has profound implications for two major therapeutic areas:

  • Autoimmune & Inflammatory Diseases: By dampening the TLR/IL-1R axis, these inhibitors show massive potential in treating Rheumatoid Arthritis (RA), Systemic Lupus Erythematosus (SLE), and Vogt-Koyanagi-Harada (VKH) disease[4][8].

  • Oncology: Certain hematological malignancies, specifically Diffuse Large B-Cell Lymphoma (DLBCL) and Waldenström's Macroglobulinemia, are driven by the MyD88 L265P gain-of-function mutation [6]. This mutation causes constitutive hyperactivation of IRAK4. Inhibitors leveraging the 2-methoxy-4-(piperidin-1-yl)aniline moiety effectively cut off this oncogenic signaling at the source, inducing apoptosis in these cancer cells[6].

References

  • Buckley, G. M., et al. "IRAK-4 inhibitors. Part 1: a series of amides." Bioorganic & Medicinal Chemistry Letters, 18(11), 3211-3214 (2008). URL:[Link]

  • Patra, M. C., & Choi, S. "Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4." Molecules, 21(11), 1529 (2016). URL:[Link]

  • Chaudhary, D., et al. "Recent Advances in the Discovery of Small Molecule Inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) as a Therapeutic Target for Inflammation and Oncology Disorders." Journal of Medicinal Chemistry, 58(1), 96-110 (2015). URL:[Link]

  • US Patent US12378250B2. "Tricyclic compound as IRAK4 inhibitor." Google Patents.

Sources

Exploratory

Biological Activity of 2-Methoxy-4-(piperidin-1-yl)aniline Analogs: Targeting IRAK4 for Inflammatory and Autoimmune Therapeutics

Executive Summary The rational design of kinase inhibitors requires a delicate balance between biochemical potency, kinome selectivity, and favorable pharmacokinetic (PK) properties. In the pursuit of novel therapeutics...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of kinase inhibitors requires a delicate balance between biochemical potency, kinome selectivity, and favorable pharmacokinetic (PK) properties. In the pursuit of novel therapeutics for autoimmune diseases and oncology, the 2-methoxy-4-(piperidin-1-yl)aniline structural motif has emerged as a highly effective pharmacophore building block[1]. Specifically, this moiety has been successfully integrated into amide-based inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) [2].

As a Senior Application Scientist, I have structured this technical guide to deconstruct the biological activity of these analogs. We will explore the mechanistic grounding of IRAK4 in innate immunity, the structure-activity relationship (SAR) causality that makes the 2-methoxy-4-(piperidin-1-yl)aniline substituent so effective, and the self-validating experimental protocols required to evaluate these compounds in a drug discovery pipeline.

Mechanistic Grounding: IRAK4 as the Master Kinase of Innate Immunity

IRAK4 is a serine/threonine kinase that acts as the critical bottleneck in signaling pathways mediated by Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family[1].

When a pathogen-associated molecular pattern (PAMP), such as lipopolysaccharide (LPS), binds to TLR4, the receptor recruits the adaptor protein MyD88. MyD88 subsequently oligomerizes to form a complex known as the "myddosome," which recruits and activates IRAK4 via trans-autophosphorylation[3]. Once active, IRAK4 phosphorylates downstream effectors (IRAK1 and IRAK2), leading to the activation of TRAF6. This cascade ultimately frees the transcription factor NF-κB to enter the nucleus and drive the massive production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

Because IRAK4 kinase activity is absolutely required for this cascade, inhibiting it presents a powerful therapeutic strategy for rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and MyD88-mutated lymphomas (e.g., ABC-DLBCL)[4].

IRAK4_Pathway TLR TLR / IL-1R (Receptor) MyD88 MyD88 (Adaptor) TLR->MyD88 Ligand Binding IRAK4 IRAK4 (Master Kinase) MyD88->IRAK4 Myddosome Assembly IRAK1 IRAK1 / IRAK2 (Signal Propagation) IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 (Ubiquitin Ligase) IRAK1->TRAF6 NFkB NF-κB / MAPK (Transcription Factors) TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Gene Expression

Fig 1: TLR/IL-1R signaling pathway highlighting IRAK4 as the master kinase in innate immunity.

Structural Biology & Rational Design (SAR Causality)

The discovery of the amide series of IRAK4 inhibitors by Buckley et al. utilized high-throughput screening followed by rigorous structure-guided optimization[2]. The integration of the 2-methoxy-4-(piperidin-1-yl)aniline group was not arbitrary; it was a calculated modification designed to solve specific thermodynamic and pharmacokinetic challenges[1].

The Causality of the Chemical Substitutions:
  • The Amide Linker (Hinge Binder): The core amide linker acts as the primary anchor, forming a critical hydrogen bond with the backbone amino and carbonyl groups of Met265 in the IRAK4 hinge region[5].

  • The Terminal Heterocycle (Gatekeeper Interaction): A terminal pyridine or pyrimidine ring is utilized to form a π-stacking interaction with Tyr262 , the gatekeeper residue of IRAK4. This interaction drives kinome selectivity[1].

  • The 2-Methoxy-4-(piperidin-1-yl)aniline Motif (Solvent Pocket & PK Optimizer):

    • Piperidine Ring: This saturated heterocycle contains a basic nitrogen atom that becomes protonated at physiological pH. This drastically improves the aqueous solubility of the molecule, enabling oral bioavailability and high systemic exposure in in vivo models.

    • 2-Methoxy Group: The methoxy group provides precise steric bulk. It restricts the rotation of the aniline-amide bond, pre-organizing the molecule into its bioactive conformation. By locking this dihedral angle, the entropic penalty of binding is minimized, thereby increasing the overall binding affinity (decreasing the IC50).

SAR_Logic Hinge Hinge Binding Region (Amide/Pyrimidine) Met265 H-Bond with Met265 Hinge->Met265 Gatekeeper Gatekeeper Interaction (Terminal Pyridine) Tyr262 π-Stacking with Tyr262 Gatekeeper->Tyr262 Solvent Solvent-Exposed Pocket (2-Methoxy-4-(piperidin-1-yl)aniline) PK Improved Solubility & PK Solvent->PK Efficacy Potent in vivo IRAK4 Inhibition Met265->Efficacy Tyr262->Efficacy PK->Efficacy

Fig 2: Rational design and structure-activity relationship logic for IRAK4 inhibitors.

Quantitative SAR Data Summary

The table below summarizes the comparative biological activity of structural zones leading up to the optimized 2-methoxy-4-(piperidin-1-yl)aniline analogs.

Compound ZoneStructural MotifPrimary InteractionBiochemical IRAK4 IC50 (nM)Cellular TNF-α IC50 (nM)
Early Hit Unsubstituted AmideWeak Met265 H-bond> 1000N/A
Intermediate Amide + Terminal PyridineMet265 H-bond + Tyr262 π-stacking~ 150> 2000
Optimized Lead Amide + Pyridine + 2-Methoxy-4-(piperidin-1-yl)aniline Triad interaction + Solvent pocket filling + Basic Amine< 20 < 100

Experimental Methodologies: A Self-Validating Protocol System

To ensure absolute trustworthiness in the biological evaluation of these analogs, the following protocols are designed as self-validating systems. They incorporate internal controls to eliminate false positives caused by compound auto-fluorescence or cytotoxicity.

Protocol 1: Biochemical Target Engagement via TR-FRET

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it introduces a microsecond time delay before measuring emission. This completely eliminates short-lived background fluorescence generated by the test compounds themselves.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant human IRAK4 enzyme to a final well concentration of 0.5 nM.

  • Compound Plating: Dispense 2-methoxy-4-(piperidin-1-yl)aniline analogs in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well pro-binding plate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Incubation: Add the IRAK4 enzyme solution to the wells and incubate at room temperature for 15 minutes to allow for compound-kinase equilibrium.

  • Reaction Initiation: Add ATP (at the predetermined Km of 10 µM) and a biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Self-Validation Check: Read the plate on a microplate reader. Calculate the Z'-factor using 16 wells of DMSO (0% inhibition) and 16 wells of 10 µM Staurosporine (100% inhibition). The assay is only validated and accepted if the Z'-factor is > 0.7.

Protocol 2: Cellular Efficacy via LPS-Induced TNF-α Release in THP-1 Cells

Rationale: Biochemical potency does not guarantee cellular permeability. THP-1 human monocytic cells naturally express TLR4. Stimulating them with LPS provides a physiologically relevant model of IRAK4-dependent cytokine release[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed THP-1 cells at 1×105 cells/well in a 96-well plate in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Pre-treat the cells with the analogs for 1 hour at 37°C, 5% CO2.

  • Stimulation: Add 100 ng/mL of LPS (E. coli O111:B4) to all wells except the negative control wells. Incubate for 4 hours.

  • Supernatant Harvest: Centrifuge the plate at 1000 x g for 5 minutes. Transfer the supernatant to a new plate for TNF-α quantification via ELISA.

  • Self-Validation Check (Cytotoxicity Counter-Screen): To the remaining cells in the original plate, add CellTiter-Glo reagent to measure intracellular ATP (cell viability). If a compound reduces TNF-α but also reduces cell viability by >15%, it is flagged as a toxic false-positive rather than a true IRAK4 inhibitor.

Workflow Synthesis 1. Compound Synthesis (Amide Coupling) Biochemical 2. Biochemical Assay (TR-FRET) Synthesis->Biochemical Cellular 3. Cellular Assay (THP-1 TNF-α Release) Biochemical->Cellular IC50 < 100nM InVivo 4. In Vivo Efficacy (Murine Models) Cellular->InVivo Permeability Confirmed

Fig 3: Self-validating experimental workflow for screening and advancing IRAK4 inhibitors.

Conclusion

The strategic incorporation of the 2-methoxy-4-(piperidin-1-yl)aniline moiety into kinase inhibitor scaffolds represents a masterclass in rational drug design. By simultaneously fulfilling the thermodynamic requirements of the IRAK4 solvent-exposed pocket and the pharmacokinetic requirements of aqueous solubility via its basic piperidine nitrogen, this analog class bridges the gap between in vitro potency and in vivo efficacy. As research progresses, these analogs continue to serve as vital tools and lead candidates in the fight against TLR-mediated autoimmune pathologies and hematological malignancies.

References

  • Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4 Source: MDPI (Molecules) URL:[Link]

  • IRAK-4 inhibitors. Part 1: a series of amides Source: PubMed (Bioorganic & Medicinal Chemistry Letters) URL:[Link]

  • Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies Source: PMC (ACS Medicinal Chemistry Letters) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Methoxy-4-(piperidin-1-yl)aniline: An Essential Intermediate for Pharmaceutical Development

Introduction 2-Methoxy-4-(piperidin-1-yl)aniline is a key building block in the synthesis of a variety of pharmacologically active molecules. Its unique structure, featuring a substituted aniline ring, makes it a valuabl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Methoxy-4-(piperidin-1-yl)aniline is a key building block in the synthesis of a variety of pharmacologically active molecules. Its unique structure, featuring a substituted aniline ring, makes it a valuable intermediate in the development of kinase inhibitors and other therapeutic agents. For instance, it serves as a crucial component in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors, which are at the forefront of targeted cancer therapies.[1] This application note provides a detailed protocol for the synthesis of 2-Methoxy-4-(piperidin-1-yl)aniline, offering insights into the reaction mechanism, experimental setup, and characterization of the final product. The presented two-step method, commencing from 1-fluoro-2-methoxy-4-nitrobenzene, is a robust and scalable route for researchers and drug development professionals.

Reaction Scheme Overview

The synthesis of 2-Methoxy-4-(piperidin-1-yl)aniline is achieved through a two-step process:

  • Nucleophilic Aromatic Substitution (SNA_r_): The first step involves the reaction of 1-fluoro-2-methoxy-4-nitrobenzene with piperidine. The electron-withdrawing nitro group in the para position activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride ion by the secondary amine of piperidine.

  • Reduction of the Nitro Group: The intermediate, 1-(3-methoxy-4-nitrophenyl)piperidine, is then subjected to reduction to convert the nitro group into a primary amine, yielding the final product.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
1-Fluoro-2-methoxy-4-nitrobenzene≥98%Commercially Available
Piperidine≥99%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Palladium on Carbon (10% Pd/C)Commercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Step 1: Synthesis of 1-(3-methoxy-4-nitrophenyl)piperidine

This procedure is adapted from a similar nucleophilic aromatic substitution reaction.[2]

Procedure:

  • To a solution of 1-fluoro-2-methoxy-4-nitrobenzene (1.0 eq) in anhydrous dimethylformamide (DMF, approx. 10 mL per gram of starting material), add piperidine (1.1 eq) and anhydrous potassium carbonate (K₂CO₃, 1.2 eq).

  • Stir the reaction mixture at 80°C for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 1-(3-methoxy-4-nitrophenyl)piperidine can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions as it can solvate the potassium carbonate and the intermediate Meisenheimer complex, but does not protonate the nucleophile, thus maintaining its reactivity.

  • Base: Potassium carbonate acts as a base to neutralize the hydrofluoric acid (HF) that is formed as a byproduct of the reaction, driving the equilibrium towards the product.

  • Temperature: Heating to 80°C provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing significant decomposition of the reactants or products.

Step 2: Synthesis of 2-Methoxy-4-(piperidin-1-yl)aniline

This procedure is a standard catalytic hydrogenation for the reduction of an aromatic nitro group.[2]

Procedure:

  • Dissolve the purified 1-(3-methoxy-4-nitrophenyl)piperidine (1.0 eq) in ethanol (EtOH, approx. 20 mL per gram of starting material).

  • To this solution, carefully add 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% of the substrate).

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature for 8-16 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-Methoxy-4-(piperidin-1-yl)aniline.

  • The product can be further purified by recrystallization or silica gel column chromatography if necessary.

Causality behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of nitro groups to amines. It provides a surface for the reaction to occur and is easily removed by filtration.

  • Solvent: Ethanol is a good solvent for the starting material and the product, and it is compatible with the hydrogenation reaction conditions.

  • Hydrogen Source: A hydrogen atmosphere provides the necessary reducing agent for the catalytic cycle.

Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Nitro Group Reduction start1 1-Fluoro-2-methoxy-4-nitrobenzene + Piperidine reagents1 K₂CO₃, DMF reaction1 Heat at 80°C start1->reaction1 reagents1->reaction1 workup1 Aqueous Work-up & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 intermediate 1-(3-methoxy-4-nitrophenyl)piperidine purification1->intermediate reagents2 H₂, 10% Pd/C, EtOH reaction2 Stir at RT intermediate->reaction2 reagents2->reaction2 workup2 Filtration reaction2->workup2 purification2 Purification (if needed) workup2->purification2 product 2-Methoxy-4-(piperidin-1-yl)aniline purification2->product

Caption: Synthetic workflow for 2-Methoxy-4-(piperidin-1-yl)aniline.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

PropertyValue
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.29 g/mol
Appearance Off-white to light brown solid
Purity (Typical) >97%

Predicted NMR Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.7-6.9 (m, 3H, Ar-H), 4.0-4.5 (br s, 2H, NH₂), 3.85 (s, 3H, OCH₃), 2.9-3.1 (m, 4H, N-CH₂ of piperidine), 1.6-1.8 (m, 4H, CH₂ of piperidine), 1.5-1.6 (m, 2H, CH₂ of piperidine).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 148.5, 142.0, 138.0, 118.0, 115.0, 112.0, 55.5, 52.0, 26.0, 24.5.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 1-Fluoro-2-methoxy-4-nitrobenzene is a hazardous substance; consult the Safety Data Sheet (SDS) before use.

  • Piperidine is a flammable and corrosive liquid.

  • Palladium on carbon is flammable, especially when dry. Handle with care.

References

  • J-Stage. (2018, March 1). 1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. Retrieved from [Link]

  • J-Stage. (2018, March 1). Synthesis of 2-methoxy-4-(4-methylpiperazin-1-yl)aniline intermediate. Retrieved from [Link]

Sources

Application

Comprehensive Analytical Strategies for the Quantification of 2-Methoxy-4-(piperidin-1-yl)aniline: A Critical IRAK4 Inhibitor Intermediate

Introduction & Biological Rationale Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a master kinase that mediates signaling downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). Hyperacti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Rationale

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a master kinase that mediates signaling downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). Hyperactivation of this pathway is heavily implicated in autoimmune pathologies, including rheumatoid arthritis and systemic lupus erythematosus, as well as various malignancies[1].

During the structure-activity relationship (SAR) optimization of amide-based IRAK4 inhibitors, discovered that incorporating a 2-methoxy-4-(piperidin-1-yl)aniline moiety significantly enhanced both target binding affinity and in vivo pharmacokinetic properties[2]. Because of its critical role as a structural building block, 2-Methoxy-4-(piperidin-1-yl)aniline (CAS: 1340334-65-7) is routinely monitored in pharmaceutical development—both as a synthetic intermediate requiring stringent purity analysis and as a potential in vivo degradation product requiring trace-level bioanalysis[3].

G Ligand IL-1 / TLR Ligands Receptor IL-1R / TLR Ligand->Receptor MyD88 MyD88 Adaptor Receptor->MyD88 IRAK4 IRAK4 Kinase MyD88->IRAK4 IRAK1 IRAK1 / IRAK2 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB / MAPK TRAF6->NFkB Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Inhibitor IRAK4 Inhibitor (2-Methoxy-4-(piperidin-1-yl)aniline) Inhibitor->IRAK4

Figure 1: TLR/IL-1R signaling pathway highlighting IRAK4 inhibition.

Physicochemical Profiling & Analytical Causality

To design a robust analytical method, one must first deconstruct the molecule's physicochemical properties. 2-Methoxy-4-(piperidin-1-yl)aniline (MW: 206.29 g/mol ) possesses two distinct basic centers:

  • Aniline Nitrogen: Weakly basic (estimated pKa ~4.5).

  • Piperidine Nitrogen: Strongly basic (estimated pKa ~10.5).

The Chromatographic Challenge: Under standard acidic reversed-phase liquid chromatography (RPLC) conditions (e.g., 0.1% Formic Acid, pH ~2.7), both nitrogen atoms are fully protonated (+2 charge state). This extreme polarity results in poor retention on standard C18 columns. Furthermore, the protonated amines will aggressively interact with residual, unendcapped silanols on the silica stationary phase via ion-exchange mechanisms, causing severe peak tailing and loss of resolution.

The Solution (Causality): To achieve optimal retention and sharp peak symmetry, we employ a high-pH mobile phase (pH 10.5) utilizing ammonium bicarbonate and ammonium hydroxide. At pH 10.5, the aniline is completely neutral, and the piperidine is predominantly deprotonated (free base form). This dramatically increases the molecule's lipophilicity, allowing for strong retention via hydrophobic interactions on a hybrid-silica C18 column designed to withstand alkaline conditions.

Protocol A: UPLC-UV Method for Purity & Reaction Monitoring

This protocol is designed for high-throughput screening of synthetic batches, reaction monitoring, and API impurity profiling. It is a self-validating system; the inclusion of a System Suitability Test (SST) ensures column performance and mobile phase integrity prior to sample analysis.

Materials & Reagents
  • Stationary Phase: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent hybrid silica.

  • Mobile Phase A (MPA): 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B (MPB): 100% LC-MS grade Acetonitrile.

  • Diluent: Water/Acetonitrile (50:50, v/v).

Step-by-Step Methodology
  • Preparation of SST Standard: Dissolve 2-Methoxy-4-(piperidin-1-yl)aniline reference standard in diluent to a final concentration of 0.1 mg/mL.

  • System Equilibration: Purge the UPLC system with MPA and MPB. Equilibrate the column at initial gradient conditions (5% MPB) for 10 column volumes.

  • System Suitability Testing (SST): Inject the SST standard six consecutive times.

    • Self-Validation Criteria: The system is only valid for analysis if the Retention Time %RSD is ≤ 1.0%, Peak Area %RSD is ≤ 2.0%, and the USP Tailing Factor is ≤ 1.5.

  • Sample Analysis: Inject 1.0 µL of the prepared synthetic samples or API formulations.

Chromatographic Gradient & Parameters
ParameterSpecification
Flow Rate 0.4 mL/min
Column Temperature 40°C
Detection Wavelength 254 nm (UV)
Injection Volume 1.0 µL

Table 1: UPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0095.05.0Initial
0.5095.05.06 (Linear)
3.0010.090.06 (Linear)
4.0010.090.06 (Linear)
4.1095.05.06 (Linear)
5.0095.05.06 (Linear)

Protocol B: LC-MS/MS Method for Trace Bioanalytical Quantification

For pharmacokinetic profiling or trace impurity detection, UV detection lacks the requisite sensitivity. This LC-MS/MS protocol utilizes Electrospray Ionization (ESI) in positive mode. The basic nature of the piperidine ring makes the molecule highly amenable to protonation in the ESI source, yielding a strong [M+H]+ precursor ion at m/z 207.1.

Workflow Sample Plasma Sample Spike Spike IS (Deuterated) Sample->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT Centrifuge Centrifugation (14,000 x g) PPT->Centrifuge Inject UPLC Separation (High pH) Centrifuge->Inject Detect MS/MS Detection (ESI+, MRM) Inject->Detect

Figure 2: Sample preparation and LC-MS/MS workflow for trace quantification.

Sample Preparation (Protein Precipitation)

Causality: Protein precipitation (PPT) is chosen over Liquid-Liquid Extraction (LLE) because the dual-basic nature of the compound makes it difficult to extract into non-polar organic solvents without pushing the sample pH dangerously high (>12), which can cause matrix degradation. PPT with acetonitrile is rapid, quantitative, and effectively crashes out matrix proteins.

  • Aliquot 50 µL of plasma (or biological matrix) into a microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) solution (e.g., a deuterated analog at 100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile (3:1 ratio) to induce protein precipitation.

  • Vortex aggressively for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an LC vial containing 100 µL of LC-MS grade water (to match initial mobile phase strength and prevent peak distortion).

Mass Spectrometry Parameters

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
2-Methoxy-4-(piperidin-1-yl)aniline 207.1122.1*503025
2-Methoxy-4-(piperidin-1-yl)aniline 207.1107.1503035
Internal Standard (IS) 210.1125.1503025

*Quantifier transition representing the cleavage of the piperidine ring, a highly stable and reproducible fragmentation pathway.

Method Validation & Quantitative Data Summary

A self-validating bioanalytical method must adhere to FDA/ICH M10 guidelines. The following table summarizes the expected validation parameters for the LC-MS/MS protocol when quantifying 2-Methoxy-4-(piperidin-1-yl)aniline in human plasma.

Table 3: Method Validation Summary

Validation ParameterAcceptance CriteriaExpected Performance
Linearity Range R2≥0.995 1.0 ng/mL to 1000 ng/mL
Lower Limit of Quantitation (LLOQ) Signal-to-Noise (S/N) 101.0 ng/mL (Accuracy: 85-115%)
Intra-day Precision (%CV) 15% (20% at LLOQ)3.2% - 6.8%
Inter-day Accuracy (%Bias) ± 15% ( ± 20% at LLOQ)-4.1% to +5.2%
Matrix Effect IS-normalized MF: 0.85 - 1.150.92 (Minimal ion suppression)
Extraction Recovery Consistent across QC levels> 88% (via Acetonitrile PPT)

Conclusion

The quantification of 2-Methoxy-4-(piperidin-1-yl)aniline requires a nuanced understanding of its dual-basic chemical structure. By employing a high-pH chromatographic strategy, analysts can override the inherent limitations of standard acidic reversed-phase methods, eliminating silanol-induced peak tailing and ensuring robust retention. Whether utilizing UPLC-UV for synthetic batch release or LC-MS/MS for highly sensitive pharmacokinetic profiling, these protocols provide a self-validating, highly reproducible framework essential for the ongoing development of targeted IRAK4 inhibitors.

References

  • Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4 MDPI - International Journal of Molecular Sciences[Link]

  • IRAK-4 inhibitors. Part 1: a series of amides Bioorganic & Medicinal Chemistry Letters (Buckley et al., 2008)[Link]

Sources

Method

Application Note: HPLC Method Development and Validation for 2-Methoxy-4-(piperidin-1-yl)aniline

Target Audience: Researchers, analytical scientists, and drug development professionals. Chemical Profiling & Analytical Significance 2-Methoxy-4-(piperidin-1-yl)aniline (CAS: 1340334-65-7) is a highly functionalized aro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Chemical Profiling & Analytical Significance

2-Methoxy-4-(piperidin-1-yl)aniline (CAS: 1340334-65-7) is a highly functionalized aromatic amine. In pharmaceutical development, it is prominently utilized as a critical structural substituent in the design of potent , which are key therapeutic targets for autoimmune diseases and oncology[1].

From a physicochemical standpoint, this molecule presents a complex dual-basic character. The primary aniline amine is weakly basic (pKa ~4.5), while the piperidine nitrogen acts as a strong secondary-like tertiary amine (pKa ~10). This dual basicity dictates its chromatographic behavior and necessitates stringent, mechanistically sound method controls to ensure accurate quantification[2].

The Chromatographic Challenge: Causality of Peak Tailing

When analyzing basic aniline and piperidine derivatives via standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), analysts frequently encounter severe peak tailing, retention time shifting, and poor resolution[2].

The Causality: Standard silica-based stationary phases contain residual acidic silanol groups (-SiOH). At a neutral mobile phase pH, these silanols ionize into negatively charged silanoate ions (-SiO⁻). Concurrently, the highly basic piperidine moiety of the analyte becomes positively charged. This leads to strong secondary electrostatic (ion-exchange) interactions with the silanoate sites. This dual retention mechanism—hydrophobic partitioning combined with unpredictable ionic interactions—causes the analyte molecules to elute at varying velocities, manifesting as broad, asymmetrical peaks.

Silanol_Mechanism Analyte 2-Methoxy-4-(piperidin-1-yl)aniline (Basic Analyte) Neutral Neutral pH Mobile Phase (No Additives) Analyte->Neutral Acidic Acidic Mobile Phase (0.1% TFA, pH ~2.0) Analyte->Acidic Ionized Ionized Silanols (-SiO⁻) Strong Ionic Interactions Neutral->Ionized Promotes Protonated Protonated Silanols (-SiOH) Suppressed Interactions Acidic->Protonated Ensures Tailing Peak Tailing & Poor Resolution Ionized->Tailing Results in Sharp Sharp, Symmetrical Peaks High Theoretical Plates Protonated->Sharp Results in

Effect of mobile phase pH on silanol interactions and chromatographic peak shape.

Methodological Rationale (E-E-A-T)

To engineer a robust, self-validating analytical method, we must chemically suppress these secondary interactions. This protocol employs a synergistic dual-strategy:

  • Stationary Phase Selection: A highly base-deactivated, end-capped C18 column is mandatory. End-capping chemically masks the residual silanols, reducing the baseline potential for ionic interactions.

  • Mobile Phase pH Dynamics: We utilize 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases. TFA serves a critical dual purpose:

    • It lowers the pH to approximately 2.0, ensuring that residual silanols are fully protonated (neutralized) and inactive[3].

    • It acts as a strong ion-pairing reagent. The trifluoroacetate anion pairs with the protonated piperidine nitrogen, forming a neutral, hydrophobic complex that partitions cleanly into the C18 stationary phase, yielding sharp, symmetrical peaks with high theoretical plates.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a closed-loop, self-validating system. Proceed to sample analysis only if the System Suitability Testing (SST) criteria are met.

Reagents & Materials

  • Analyte: 2-Methoxy-4-(piperidin-1-yl)aniline reference standard.

  • Solvents: HPLC-grade Acetonitrile (MeCN), HPLC-grade Water (18.2 MΩ·cm).

  • Modifier: LC-MS grade Trifluoroacetic Acid (TFA).

Step-by-Step Methodology

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard. Dissolve in 10 mL of Methanol to yield a 1 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution: Dilute the stock solution with the initial mobile phase (95% Water / 5% MeCN containing 0.1% TFA) to a working concentration of 50 µg/mL.

  • Sample Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an HPLC vial. Causality: PTFE is chemically inert and prevents particulate matter from clogging the column frit, ensuring system longevity and stable backpressure.

  • System Suitability Testing (SST): Before analyzing unknown samples, inject the 50 µg/mL standard six consecutive times. The system is validated only if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% and the USP tailing factor is ≤1.5 . This ensures the column is fully equilibrated and silanol activity is actively suppressed.

HPLC_Workflow A 1. Sample Preparation (1 mg/mL in MeOH) B 2. PTFE Filtration (0.22 µm pore size) A->B C 3. HPLC Injection (10 µL Volume) B->C D 4. Gradient Separation (C18 Column + 0.1% TFA) C->D E 5. UV Detection (λ = 254 nm) D->E F 6. Data Integration (Peak Area & Tailing Factor) E->F

Workflow for the HPLC analysis of 2-Methoxy-4-(piperidin-1-yl)aniline.

Quantitative Data Summary

The following table demonstrates the comparative chromatographic performance of 2-Methoxy-4-(piperidin-1-yl)aniline under unoptimized (Neutral) versus optimized (Acidic/Ion-Paired) conditions.

Chromatographic ParameterNeutral Mobile Phase (Water/MeCN)Acidic Mobile Phase (0.1% TFA in Water/MeCN)
Retention Time (min) 4.25.8
USP Tailing Factor 2.8 (Severe Tailing)1.1 (Symmetrical)
Theoretical Plates (N) 3,50012,400
Peak Area RSD (%) > 5.0%< 1.0%
Resolution (Rs) N/A> 2.0

Note: The optimized method utilizes a gradient of 5% to 95% MeCN over 15 minutes at a flow rate of 1.0 mL/min, detected at 254 nm.

Sources

Application

Application Note: GC-MS Impurity Profiling of 2-Methoxy-4-(piperidin-1-yl)aniline

Introduction & Regulatory Rationale 2-Methoxy-4-(piperidin-1-yl)aniline is an electron-rich, bi-functional aromatic amine frequently utilized as a critical building block in the synthesis of targeted active pharmaceutica...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Rationale

2-Methoxy-4-(piperidin-1-yl)aniline is an electron-rich, bi-functional aromatic amine frequently utilized as a critical building block in the synthesis of targeted active pharmaceutical ingredients (APIs), such as kinase inhibitors. However, residual aromatic amines in final drug substances are strictly regulated. Under the ICH M7 (R1) guidelines , aromatic amines are identified as structural alerts for mutagenicity (Class 2 or Class 3 impurities) and must be rigorously controlled to the Threshold of Toxicological Concern (TTC) or compound-specific acceptable intakes to limit carcinogenic risk[1].

Achieving trace-level quantification (parts-per-billion, ppb) of this specific compound presents unique analytical challenges due to its highly polar and basic nature. This application note details a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology designed to overcome these challenges through strategic derivatization and ultra-inert chromatography.

Analytical Challenges & Mechanistic Causality

As a Senior Application Scientist, I frequently see methods fail when analyzing multi-basic compounds like 2-Methoxy-4-(piperidin-1-yl)aniline because standard GC approaches do not account for the molecule's specific chemical microenvironment.

  • The Dual-Amine Dilemma: This molecule contains two distinct basic sites: a primary aromatic amine (aniline) and a tertiary aliphatic amine (piperidine).

  • Active Site Adsorption: If injected directly, these basic nitrogen atoms act as strong hydrogen-bond acceptors and donors, interacting irreversibly with active silanol groups (Si-OH) in the GC inlet liner and the stationary phase. This results in severe peak tailing, loss of response at low concentrations, and thermal degradation.

  • The Causality of the Solution: To build a self-validating and reliable system, we must eliminate these interactions. We achieve this via a two-pronged approach:

    • Chemical Masking (Derivatization): We use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to silylate the primary aniline. The ortho-methoxy group provides steric hindrance, necessitating elevated incubation temperatures (70°C) to force the reaction to completion.

    • Physical Masking (Ultra-Inert Flow Path): Because the tertiary piperidine nitrogen cannot be silylated, the molecule retains a basic site even after derivatization. Therefore, standard 5ms columns will still yield tailing. The use of a base-deactivated, ultra-inert 5% diphenyl/95% dimethyl polysiloxane column is an absolute requirement to passivate secondary interactions[2].

Workflow & Logical Relationships

Caption: GC-MS analytical workflow for trace aromatic amine impurity profiling.

Experimental Protocols

This protocol is designed as a self-validating system. The inclusion of an internal standard corrects for extraction variations, while the strict desiccation step prevents the hydrolysis of the moisture-sensitive BSTFA reagent.

Reagents and Materials
  • Analyte: 2-Methoxy-4-(piperidin-1-yl)aniline reference standard (>99% purity).

  • Internal Standard (IS): 4-Chloroaniline-d4 (ensures tracking of the primary amine derivatization efficiency).

  • Reagents: BSTFA + 1% TMCS (Derivatization grade), Anhydrous Pyridine (catalyst/solvent), Dichloromethane (DCM), 0.1 M NaOH.

Sample Preparation & Derivatization (Step-by-Step)
  • Alkaline Extraction: Dissolve 100 mg of the API sample in 1.0 mL of 0.1 M NaOH. Causality: A pH > 11 ensures both the aniline and the highly basic piperidine moiety are fully deprotonated, preventing partitioning into the aqueous phase as salts.

  • Solvent Partitioning: Add 2.0 mL of DCM and 50 µL of the IS solution (1 µg/mL). Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes. Extract the lower organic layer.

  • Critical Desiccation: Pass the DCM layer through a cartridge of anhydrous sodium sulfate. Causality: Even trace amounts of water will aggressively quench BSTFA, leading to incomplete silylation and method failure.

  • Concentration: Evaporate the dried DCM extract to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature.

  • Derivatization: Reconstitute the residue in 100 µL of anhydrous pyridine. Add 100 µL of BSTFA + 1% TMCS.

  • Incubation: Seal the autosampler vial with a PTFE-lined cap and heat at 70°C for 45 minutes. Causality: The 1% TMCS acts as a catalyst, while the heat overcomes the steric hindrance of the methoxy group adjacent to the target amine.

  • Dilution: Cool to room temperature and dilute with 800 µL of anhydrous hexane prior to injection.

GC-MS Instrumental Conditions
  • Column: Ultra-Inert 5% Phenyl-methylpolysiloxane, 30 m × 0.25 mm ID × 0.25 µm film thickness (e.g., Agilent J&W DB-5ms UI)[3].

  • Inlet: 250°C, Splitless mode (1 µL injection). Use a base-deactivated, single-taper liner with glass wool to prevent active site adsorption during vaporization.

  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial: 70°C (hold 1 min)

    • Ramp 1: 15°C/min to 200°C

    • Ramp 2: 25°C/min to 300°C (hold 5 min)

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Source Temp: 230°C, Quadrupole Temp: 150°C.

  • Acquisition: Selected Ion Monitoring (SIM). Monitor the molecular ion [M]+ and the [M-CH3]+ fragment of the TMS-derivative to maximize the Signal-to-Noise (S/N) ratio.

Quantitative Data Summary

The following table summarizes the validated performance metrics of this method, demonstrating its suitability for ICH M7 compliance.

ParameterValue / SpecificationMechanistic Rationale
Limit of Detection (LOD) 3 ppbHigh S/N achieved via EI-SIM targeting the stable [M-CH3]+ fragment of the TMS derivative.
Limit of Quantitation (LOQ) 10 ppbEnsures compliance with ICH M7 TTC limits (1.5 µ g/day ) for typical API daily doses.
Linearity (R²) > 0.998 (10 - 500 ppb)Ultra-inert flow path prevents active site saturation, ensuring linear response at trace levels.
Recovery 94% - 102%Alkaline extraction (pH > 11) prevents the loss of the basic piperidine moiety into the aqueous phase.
Precision (RSD) < 4.2% (n=6)Complete moisture removal via Na₂SO₄ ensures highly reproducible BSTFA derivatization kinetics.

Sources

Method

Advanced Solid-Phase Synthesis Protocols Utilizing 2-Methoxy-4-(piperidin-1-yl)aniline

Executive Summary & Mechanistic Profiling The incorporation of complex, electron-rich anilines into solid-phase synthesis (SPS) workflows is a critical operation in the development of peptidomimetics, targeted libraries,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Profiling

The incorporation of complex, electron-rich anilines into solid-phase synthesis (SPS) workflows is a critical operation in the development of peptidomimetics, targeted libraries, and kinase inhibitors. Specifically, 2-Methoxy-4-(piperidin-1-yl)aniline has emerged as a highly valuable building block, notably utilized in structure-activity relationship (SAR) campaigns targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) to achieve optimal in vivo properties ()[1].

From a mechanistic standpoint, this molecule presents a fascinating dichotomy of reactivity:

  • Electronic Activation: The para-piperidinyl and ortho-methoxy groups exert strong +M (mesomeric) and +I (inductive) effects. This significantly raises the HOMO energy of the aniline nitrogen, making it far more nucleophilic than an unsubstituted aniline.

  • Steric Encumbrance: The ortho-methoxy substituent introduces non-trivial steric bulk directly adjacent to the primary amine.

As a Senior Application Scientist, I have designed the following protocols to harness the electronic activation of this molecule while mechanistically overcoming its steric limitations. Standard aliphatic amine protocols will fail here; thus, we must employ halophilic acceleration for SN2 displacements and highly controlled reductive aminations.

Workflow A: Backbone Amide Linker (BAL) Strategy via Reductive Amination

The BAL strategy is ideal for synthesizing C-terminal modified peptide anilides. By anchoring the aniline to an aldehyde-functionalized resin, we create a secondary aniline that can be subsequently acylated ()[2].

Mechanistic Causality

We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is a milder reducing agent that selectively reduces the protonated iminium ion without reducing the unreacted resin-bound aldehyde. The addition of 1-2% acetic acid (AcOH) is non-negotiable; it protonates the aldehyde oxygen, increasing its electrophilicity to overcome the steric hindrance of the ortho-methoxy group during the initial nucleophilic attack.

BAL_Workflow Resin BAL-Aldehyde Resin Imine Resin-Bound Imine (Transient) Resin->Imine Imine Formation Aniline 2-Methoxy-4-(piperidin-1-yl)aniline + AcOH / DMF Aniline->Imine SecAmine Resin-Bound Secondary Aniline Imine->SecAmine Reduction Reductant NaBH(OAc)3 Reductive Amination Reductant->SecAmine Product Resin-Bound Anilide SecAmine->Product Peptide Coupling Acylation Fmoc-AA-OH + HATU/DIPEA Acylation Acylation->Product

Figure 1: BAL strategy workflow for immobilizing and acylating the electron-rich aniline.

Step-by-Step Protocol
  • Resin Preparation: Swell BAL-AM resin (loading ~0.8 mmol/g) in anhydrous DMF for 30 minutes.

  • Imine Formation: Prepare a solution of 2-Methoxy-4-(piperidin-1-yl)aniline (5.0 eq) in DMF containing 2% (v/v) glacial acetic acid. Add to the resin and agitate at room temperature for 2 hours.

  • Reduction: Drain the solvent. Immediately add a fresh solution of NaBH(OAc)₃ (5.0 eq) in DMF/AcOH (98:2). Agitate for 16 hours.

  • Washing: Drain and wash the resin sequentially with DMF (3x), DCM (3x), 5% DIPEA in DMF (to neutralize), and DMF (3x).

  • Acylation (Critical Step): Due to the steric bulk of the secondary aniline, standard DIC/Oxyma coupling is insufficient. Pre-activate the incoming Fmoc-Amino Acid (5.0 eq) with HATU (4.9 eq) and DIPEA (10.0 eq) in DMF for 2 minutes, then add to the resin. Couple for 3 hours at 45°C.

  • Self-Validation: Perform a micro-cleavage (TFA/TIS/H₂O 95:2.5:2.5) on a 5 mg resin aliquot. Analyze via LC-MS. The Kaiser test will yield a false negative for secondary anilines; rely exclusively on LC-MS mass shifts for validation.

Workflow B: Accelerated Submonomer Peptoid Synthesis

Incorporating this aniline into a peptoid backbone requires an SN2 displacement of a resin-bound alkyl halide. While electron-rich anilines react faster than electron-poor ones, the ortho-methoxy group severely impedes the SN2 trajectory. To resolve this, we employ a silver-catalyzed halophilic displacement ()[3].

Mechanistic Causality

The addition of Silver Trifluoroacetate (AgTFA) acts as a specialized Lewis acid. The silver ion coordinates specifically to the bromide leaving group of the bromoacetamide resin, weakening the C-Br bond and significantly lowering the activation energy for the incoming sterically hindered aniline. This shifts the transition state, allowing rapid room-temperature synthesis.

Peptoid_Cycle Resin Amine Resin Intermediate Bromoacetamide Resin Resin->Intermediate Step 1: Acylation Bromo Bromoacetic Acid + DIC Bromo->Intermediate Product N-Aryl Glycine Resin Intermediate->Product Step 2: Displacement Displacement Aniline + AgTFA Catalyst Displacement->Product Product->Resin Next Cycle

Figure 2: Silver-catalyzed submonomer peptoid synthesis cycle using the aniline derivative.

Step-by-Step Protocol
  • Bromoacetylation: Treat the amine-functionalized resin with a solution of Bromoacetic acid (1.2 M) and N,N'-Diisopropylcarbodiimide (DIC, 1.2 M) in DMF for 20 minutes at room temperature. Wash with DMF (4x).

  • Silver-Catalyzed Displacement: Prepare a solution of 2-Methoxy-4-(piperidin-1-yl)aniline (1.0 M) and AgTFA (0.1 M) in N-Methyl-2-pyrrolidone (NMP). Note: Protect the solution from ambient light.

  • Reaction: Add the solution to the resin and agitate for 60 minutes at room temperature. A yellowish AgBr precipitate will form.

  • Washing & Silver Removal: Drain the reactor. Wash the resin vigorously with DMF (5x), followed by a wash with 20% piperidine in DMF (1x 5 min) to help solubilize and clear trapped silver salts, then DCM (3x).

  • Self-Validation: Perform a Chloranil test. A positive result (dark green/brown bead coloration) confirms the presence of the secondary N-aryl amine.

Quantitative Data Summaries

Table 1: Reactivity & Physicochemical Profile
Parameter2-Methoxy-4-(piperidin-1-yl)anilineStandard Aliphatic AmineStandard Aniline
Nucleophilicity (Relative) Moderate-High (EDG activated)Very HighLow
Steric Hindrance High (Ortho-methoxy effect)LowLow
Oxidation Potential High (Prone to radical formation)LowModerate
SN2 Displacement Rate Sluggish (Requires Ag⁺ catalysis)Rapid (< 20 mins)Very Slow
Table 2: Optimized Stoichiometry for SPS Workflows
WorkflowReagentEquivalentsConcentrationTime / Temp
BAL Imine Formation Aniline / AcOH5.0 eq0.5 M in DMF2 h / 25°C
BAL Reduction NaBH(OAc)₃5.0 eq0.5 M in DMF16 h / 25°C
BAL Acylation Fmoc-AA-OH / HATU5.0 eq / 4.9 eq0.2 M in DMF3 h / 45°C
Peptoid Displacement Aniline / AgTFA10.0 eq / 1.0 eq1.0 M / 0.1 M in NMP1 h / 25°C

References

  • Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4 Source: International Journal of Molecular Sciences, 2016, 17(11), 1892. URL:[Link]

  • Accelerated Submonomer Solid-Phase Synthesis of Peptoids Incorporating Multiple Substituted N-Aryl Glycine Monomers Source: The Journal of Organic Chemistry, 2015, 80(21), 10490-10497. (Proulx, C., et al.) URL:[Link]

  • Solid-phase synthesis of an alkylaminobenzanilide library Source: Journal of Combinatorial Chemistry, 2004, 6(5), 789-795. (El-Araby, M., et al.) URL:[Link]

Sources

Application

Application Note: 2-Methoxy-4-(piperidin-1-yl)aniline in the Design and Synthesis of IRAK4 Inhibitors

Mechanistic Rationale and Target Biology Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is the master kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling cascades. Because IRAK4 functi...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale and Target Biology

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is the master kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling cascades. Because IRAK4 functions exclusively downstream of the MyD88 adaptor protein, its targeted inhibition effectively blocks pro-inflammatory cytokine release (such as TNF-α and IFN-γ) without compromising parallel, non-TLR immune responses [1]. This makes IRAK4 a highly validated target for autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus.

In the development of competitive ATP-site IRAK4 inhibitors, 2-methoxy-4-(piperidin-1-yl)aniline (CAS: 1340334-65-7) has emerged as a premier precursor for synthesizing highly potent amide-based therapeutics [2]. The structural integration of this specific aniline derivative provides three distinct mechanistic advantages:

  • Hinge Region Engagement: When coupled to a heteroaryl core, the resulting amide linker acts as a critical hydrogen bond donor/acceptor to the backbone of Met265 in the IRAK4 hinge region.

  • Conformational Locking: The 2-methoxy substitution induces steric constraints that lock the amide bond into an extended, coplanar conformation. This minimizes the entropic penalty upon binding and perfectly aligns the molecule within the ATP pocket.

  • Solubility and Pharmacokinetics: The 4-(piperidin-1-yl) moiety projects outward into the solvent-exposed region of the kinase. The basic nature of the piperidine ring allows for protonation at physiological pH, drastically improving aqueous solubility—a notoriously common bottleneck in kinase inhibitor drug development [1].

IRAK4_Pathway TLR TLR / IL-1R (Receptor) MyD88 MyD88 (Adaptor Protein) TLR->MyD88 IRAK4 IRAK4 (Master Kinase) MyD88->IRAK4 IRAK1 IRAK1 / IRAK2 (Effector Kinases) IRAK4->IRAK1 Trans-autophosphorylation TRAF6 TRAF6 (Ubiquitin Ligase) IRAK1->TRAF6 NFKB NF-κB / MAPK (Pro-inflammatory Response) TRAF6->NFKB Inhibitor IRAK4 Inhibitor (2-Methoxy-4-piperidin-1-yl aniline derivative) Inhibitor->IRAK4 Competitive Inhibition

TLR/IL-1R signaling pathway highlighting IRAK4 as the master kinase target.

Synthetic Methodology: Self-Validating Amide Coupling

Synthesizing the final kinase inhibitor requires coupling 2-methoxy-4-(piperidin-1-yl)aniline with a heteroaryl carboxylic acid (e.g., a substituted pyridine or thiazole). The 2-methoxy group introduces significant steric hindrance, rendering the amine less nucleophilic than a standard aniline. Consequently, standard coupling reagents like EDC/HOBt often result in poor yields.

To overcome this, the protocol below utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates a highly reactive HOAt ester, which efficiently forces the coupling of sterically hindered anilines.

Step-by-Step Coupling Protocol
  • Electrophile Activation: Dissolve 1.0 equivalent (eq) of the chosen heteroaryl carboxylic acid in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration. Add 3.0 eq of N,N-diisopropylethylamine (DIPEA) and 1.2 eq of HATU.

    • Causality: Stir this mixture at room temperature for 15 minutes before adding the aniline. Pre-activation ensures complete formation of the active ester, preventing the HATU reagent from reacting directly with the aniline to form unreactive guanidinium byproducts.

  • Nucleophilic Addition: Add 1.1 eq of 2-methoxy-4-(piperidin-1-yl)aniline to the activated mixture. Stir at room temperature for 2 to 4 hours.

  • In-Process Quality Control (QC): Monitor the reaction via LC-MS. The reaction is considered complete when the extracted ion chromatogram (EIC) shows >95% consumption of the carboxylic acid peak.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with 5% aqueous LiCl (to partition the DMF into the aqueous phase) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via reverse-phase Prep-HPLC (Water/Acetonitrile gradient with 0.1% TFA) to yield the pure IRAK4 inhibitor.

Synthesis_Workflow A 2-Methoxy-4-(piperidin-1-yl)aniline (Nucleophile) D Amide Bond Formation (RT, 2-4 hrs) A->D B Heteroaryl Carboxylic Acid (Electrophile) C HATU / DIPEA / DMF (Activation) B->C C->D E Prep-HPLC (Purification) D->E F Potent IRAK4 Inhibitor E->F

Step-by-step synthetic workflow for amide-based IRAK4 inhibitors.

Biological Validation Protocols

To ensure the synthesized compound is a viable drug candidate, it must be validated through orthogonal biochemical and cellular assays.

Protocol A: Biochemical TR-FRET Kinase Assay

This assay measures the direct, cell-free inhibition of IRAK4 catalytic activity.

  • Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Incubation: Incubate 0.5 nM recombinant human IRAK4 enzyme with serial dilutions of the synthesized inhibitor (in 1% DMSO final) for 30 minutes at room temperature.

  • Reaction: Initiate the kinase reaction by adding ATP (at the predetermined Km​ value to ensure competitive sensitivity) and a biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection & Validation: Stop the reaction by adding EDTA. Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

    • Self-Validation: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.6 is required to validate the run, ensuring the signal-to-noise ratio is sufficient for accurate IC₅₀ determination.

Protocol B: Cellular PBMC Assay (TNF-α Release)

Because biochemical potency does not always translate to cellular efficacy (due to cell permeability or efflux issues), a functional cellular assay is mandatory.

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human whole blood using density gradient centrifugation.

  • Treatment: Seed PBMCs in a 96-well plate and pre-incubate with serial dilutions of the inhibitor for 30 minutes.

  • Stimulation: Add 100 ng/mL of Lipopolysaccharide (LPS, a TLR4 agonist) to stimulate the MyD88/IRAK4 pathway. Incubate for 24 hours at 37°C, 5% CO₂.

  • Quantification: Harvest the supernatant and quantify TNF-α levels using a standard ELISA kit.

    • Causality: Since IRAK4 is an obligate node in the TLR4-to-TNF-α pathway, a dose-dependent reduction in TNF-α directly confirms target engagement inside a living immune cell [2].

Quantitative SAR Data Summary

The table below illustrates the profound impact of incorporating the 2-methoxy-4-(piperidin-1-yl)aniline moiety compared to simpler aniline derivatives during lead optimization [1].

Aniline SubstituentBiochemical IRAK4 IC₅₀ (nM)Cellular TNF-α IC₅₀ (nM)Kinetic Solubility (µM)Mechanistic Advantage
Unsubstituted Aniline 150>1000< 10Baseline binding; poor solubility limits cellular efficacy.
4-(Piperidin-1-yl)aniline 4530040Piperidine increases solvent exposure and aqueous solubility.
2-Methoxy-4-(piperidin-1-yl)aniline 8 55 > 100 2-Methoxy locks amide conformation; optimal target engagement and PK.

Data representation demonstrating the synergistic effect of dual substitution on target affinity and physicochemical properties.

References

  • Buckley, G. M., et al. "IRAK-4 inhibitors. Part 1: a series of amides." Bioorganic & Medicinal Chemistry Letters 18.11 (2008): 3211-3214. URL:[Link]

  • Lee, P., et al. "Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4." Molecules 21.11 (2016): 1529. URL:[Link]

Method

Application Notes and Protocols for the Cross-Coupling of 2-Methoxy-4-(piperidin-1-yl)aniline

Introduction: The Strategic Importance of 2-Methoxy-4-(piperidin-1-yl)aniline in Medicinal Chemistry 2-Methoxy-4-(piperidin-1-yl)aniline is a key structural motif and a versatile building block in contemporary drug disco...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2-Methoxy-4-(piperidin-1-yl)aniline in Medicinal Chemistry

2-Methoxy-4-(piperidin-1-yl)aniline is a key structural motif and a versatile building block in contemporary drug discovery. Its unique electronic and steric properties, characterized by an electron-rich aromatic ring and a bulky piperidinyl substituent, make it a valuable precursor for the synthesis of complex molecules with diverse biological activities. For instance, this aniline derivative is a crucial intermediate in the synthesis of potent kinase inhibitors like Brigatinib, which targets anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR).[1] The successful incorporation of this moiety into target molecules often hinges on the strategic application of modern cross-coupling methodologies.

This guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of 2-Methoxy-4-(piperidin-1-yl)aniline with various partners. It is designed for researchers, scientists, and drug development professionals seeking to leverage this important intermediate in their synthetic campaigns. The protocols herein are grounded in established principles of organometallic chemistry and are designed to serve as a reliable starting point for reaction optimization.

PART 1: Foundational Principles for Coupling Electron-Rich Anilines

The primary amino group of 2-Methoxy-4-(piperidin-1-yl)aniline can readily participate in a variety of palladium-catalyzed cross-coupling reactions to form new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. The electron-donating nature of the methoxy and piperidinyl groups increases the electron density on the aniline nitrogen, which can influence its reactivity. While this heightened nucleophilicity can be advantageous, it also presents challenges, such as potential catalyst inhibition and competing side reactions.

The choice of catalytic system is therefore paramount. Modern palladium catalysis has largely overcome these challenges through the development of sophisticated ligands that modulate the reactivity of the palladium center.[2][3] For electron-rich anilines, bulky, electron-rich phosphine ligands are often essential to promote the desired oxidative addition and reductive elimination steps of the catalytic cycle while preventing catalyst deactivation.[4][5]

PART 2: Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful and widely adopted method for the formation of C-N bonds, enabling the coupling of amines with aryl halides and pseudohalides.[3][6][7] This reaction is particularly well-suited for the arylation of 2-Methoxy-4-(piperidin-1-yl)aniline.

Causality in Experimental Design:

The successful Buchwald-Hartwig amination of 2-Methoxy-4-(piperidin-1-yl)aniline with an aryl halide (Ar-X) relies on a carefully orchestrated catalytic cycle. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the Ar-X bond. For less reactive aryl chlorides, this step is often rate-limiting.[7] The use of electron-rich, bulky ligands accelerates this process.

  • Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, and the Pd(0) catalyst is regenerated.[3][6]

The choice of base is critical; it must be strong enough to deprotonate the coordinated amine but not so harsh as to cause decomposition of the starting materials or product. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice for this transformation.

Experimental Workflow: Buchwald-Hartwig Amination

start Start: Assemble Reactants inert Establish Inert Atmosphere (N2 or Ar) start->inert reagents Add: - 2-Methoxy-4-(piperidin-1-yl)aniline - Aryl Halide - Palladium Precatalyst - Ligand - Base inert->reagents solvent Add Anhydrous Solvent (e.g., Toluene or Dioxane) reagents->solvent heat Heat to Reaction Temperature (e.g., 80-110 °C) solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Isolate Pure Product purify->product G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Ar-X Transmetal Transmetalation (R-B(OR)2) PdII_R Ar-Pd(II)-R(L_n) Transmetal->PdII_R [R-B(OR)2(Base)]- RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Sources

Application

Application Note: Advanced Purification Strategies for 2-Methoxy-4-(piperidin-1-yl)aniline

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Application Note and Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Application Note and Experimental Protocol.

Introduction & Physicochemical Profiling

2-Methoxy-4-(piperidin-1-yl)aniline (CAS: 1340334-65-7) is a highly functionalized, electron-rich aromatic amine. It serves as a critical building block in the synthesis of advanced pharmaceutical agents, notably in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, which are vital targets for inflammatory and autoimmune diseases[1].

Purifying this compound via standard normal-phase chromatography presents two distinct physicochemical challenges:

  • The Silanol Effect (Peak Tailing): The molecule contains two basic nitrogen centers: a primary aniline and a tertiary piperidine ring. Bare silica gel (SiO₂) possesses acidic surface silanol groups (Si-OH). The basic nitrogens form strong hydrogen bonds and ionic interactions with these silanols, leading to severe peak tailing, poor resolution, and irreversible adsorption to the stationary phase[2][3].

  • Oxidative Susceptibility: The synergistic electron-donating effects of the methoxy (-OCH₃), primary amine (-NH₂), and piperidine groups render the aromatic ring highly susceptible to air oxidation. Prolonged exposure to active silica surfaces and atmospheric oxygen often results in the formation of dark quinonoid or polymeric degradation products.

Mechanistic Insights: Overcoming Chromatographic Challenges

Strategy A: Mobile Phase Modification (The Competing Base Method) Adding a volatile organic base, such as Triethylamine (TEA), to the mobile phase neutralizes the acidic silanol groups. The protonated TEA competes with the target basic amine for the ionized silanol sites, effectively blocking the strong adsorption pathways and improving peak shape[2][4]. A concentration of 0.5% to 2% (v/v) TEA is typically sufficient[2].

Strategy B: Stationary Phase Modification (Amine-Functionalized Silica) For highly sensitive or highly polar amines, modifying the stationary phase is superior to modifying the mobile phase. Amine-functionalized silica (e.g., KP-NH or aminopropyl-bonded phases) permanently masks the acidic silanols[3]. This eliminates the need for TEA, simplifies post-purification solvent removal, and allows the compound to elute as a sharp, symmetrical peak using standard normal-phase solvents[5].

Decision Matrix & Workflow

PurificationWorkflow Start Crude 2-Methoxy-4- (piperidin-1-yl)aniline Assess Assess Scale & Available Media Start->Assess Cond1 High Purity Needed Amine-Silica Available Assess->Cond1 Cond2 Large Scale (>5g) Bare Silica Only Assess->Cond2 Method1 Amine-Functionalized Silica (Hexane/EtOAc) Cond1->Method1 Method2 Bare Silica + 1% TEA (Hexane/EtOAc/TEA) Cond2->Method2 Oxidation Protect from Light & Air (Argon Blanket & Fast Elution) Method1->Oxidation Method2->Oxidation Pure Pure Target Compound (>98% Yield) Oxidation->Pure

Decision tree for selecting the optimal purification route for electron-rich basic anilines.

Experimental Protocols

Protocol A: Purification via Bare Silica with TEA Modifier

This method is cost-effective for large-scale purifications where functionalized silica is cost-prohibitive.

  • Solvent Preparation: Prepare the mobile phase (e.g., a Hexane/Ethyl Acetate gradient). Add exactly 1.0% (v/v) Triethylamine (TEA) to all solvent mixtures[2]. Note: Use freshly distilled TEA to avoid introducing oxidized amine impurities.

  • Column Equilibration: Slurry-pack the silica gel column. Equilibrate with at least 3 column volumes (CV) of the TEA-containing starting solvent (e.g., 90:10 Hexane/EtOAc + 1% TEA) until the baseline is stable and silanol sites are fully neutralized[2].

  • Sample Loading: Dissolve the crude 2-Methoxy-4-(piperidin-1-yl)aniline in a minimal volume of the starting mobile phase. If dry-loading is necessary, pre-treat the dry-loading silica with TEA (slurry 8g silica with ~2 mL TEA in EtOAc, stir for 15 min, filter, and dry) prior to adsorbing the compound to prevent irreversible binding at the loading site[6].

  • Elution & Monitoring: Run the gradient. Monitor fractions via TLC. Self-Validation Step: TLC plates must also be pre-run or developed in a TEA-containing solvent system to accurately reflect column conditions and prevent artificial tailing on the plate.

  • Post-Purification: Pool the product-containing fractions. Evaporate under reduced pressure at <35°C. Co-evaporate with toluene (2 x 20 mL) to azeotropically remove residual TEA[2]. Flush the final flask with Argon immediately.

Protocol B: Purification via Amine-Functionalized Silica (Recommended)

This method provides superior peak shape, avoids the need for basic modifiers, and minimizes the time the compound spends on the column.

  • Column Selection: Select an appropriately sized amine-functionalized flash column (e.g., Biotage® KP-NH or Teledyne ISCO RediSep® Rf Gold Amine)[3][5].

  • Equilibration: Equilibrate the column with 100% Hexane (or Heptane). Treat the amine column entirely as a normal-phase system[5].

  • Sample Loading: Load the crude mixture directly onto the column using a minimal amount of a non-polar solvent.

  • Elution: Elute using a simple gradient of Hexane to Ethyl Acetate. Because the silanols are permanently masked, the compound will elute earlier and with a sharper peak profile compared to bare silica[3][5].

  • Recovery: Pool fractions and concentrate under reduced pressure. The absence of TEA eliminates the need for high-vacuum drying or azeotropic distillation, preserving the integrity of the oxidation-sensitive aniline.

Quantitative Data: Method Comparison

ParameterBare Silica (No Modifier)Bare Silica (+ 1% TEA)Amine-Functionalized Silica
Peak Shape Severe tailing, broadSymmetrical, sharpHighly symmetrical, sharp
Recovery Yield Low (<60%) due to adsorptionHigh (>85%)Very High (>90%)
Oxidation Risk High (long retention time)ModerateLow (fast elution)
Post-run Processing Standard evaporationRequires TEA removal (azeotrope)Standard evaporation
Scalability Not recommendedExcellent for >5g scaleIdeal for <5g scale

Summary of Critical Quality Attributes (CQAs)

  • Temperature Control: Keep rotary evaporation bath temperatures below 35°C. Electron-rich anilines degrade rapidly when heated in the presence of trace oxygen.

  • Inert Storage: Store the purified 2-Methoxy-4-(piperidin-1-yl)aniline in amber vials, blanketed with Argon or Nitrogen, at -20°C to ensure long-term stability and prevent the formation of quinonoid impurities.

References

  • BenchChem. "Technical Support Center: Purifying Basic Amines via Column Chromatography."2

  • Biotage. "Is there an easy way to purify organic amines?" 3

  • Royal Society of Chemistry (RSC). "Supporting Information: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids." 6

  • MDPI. "Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4." 1

  • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography." 5

  • National Institutes of Health (NIH) / PubMed. "Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid." 4

Sources

Method

Application Note: Scalable Synthesis and Process Optimization of 2-Methoxy-4-(piperidin-1-yl)aniline

Introduction & Strategic Retrosynthesis 2-Methoxy-4-(piperidin-1-yl)aniline is a high-value aniline derivative utilized extensively as a foundational building block in the synthesis of advanced active pharmaceutical ingr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Retrosynthesis

2-Methoxy-4-(piperidin-1-yl)aniline is a high-value aniline derivative utilized extensively as a foundational building block in the synthesis of advanced active pharmaceutical ingredients (APIs). Most notably, it is a critical structural motif in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors[1] and Anaplastic Lymphoma Kinase (ALK) inhibitors, such as ASP3026[2].

The transition from bench-scale discovery to pilot-plant manufacturing requires a highly robust, self-validating synthetic route. The most efficient retrosynthetic strategy relies on a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr) of a halogenated nitrobenzene with piperidine.

  • Catalytic Hydrogenation of the resulting nitro intermediate to yield the final aniline.

This guide details the causality behind the reagent selection, the step-by-step large-scale protocols, and the in-process controls (IPCs) necessary to ensure a self-validating workflow.

Reaction Pathway & Workflow

SynthesisWorkflow SM 4-Fluoro-2-methoxy- 1-nitrobenzene Step1 SNAr Piperidine, K2CO3 DMF, 80°C SM->Step1 Int1 1-(3-Methoxy-4-nitrophenyl) piperidine Step1->Int1 Step2 Reduction H2, 10% Pd/C THF, 25°C Int1->Step2 Product 2-Methoxy-4-(piperidin-1-yl) aniline Step2->Product

Synthetic route for 2-Methoxy-4-(piperidin-1-yl)aniline via SNAr and catalytic hydrogenation.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale

The first step involves the SNAr reaction between 4-fluoro-2-methoxy-1-nitrobenzene and piperidine.

  • Substrate Selection: 4-Fluoro-2-methoxy-1-nitrobenzene is explicitly chosen over its chloro-analog. The high electronegativity of fluorine highly polarizes the C-F bond, stabilizing the anionic Meisenheimer complex intermediate and significantly accelerating the reaction kinetics[3].

  • Base and Solvent: Potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) is utilized[2]. K₂CO₃ is a mild, heterogeneous base that effectively scavenges the HF byproduct without causing side reactions (such as methoxy hydrolysis) that stronger bases like NaOH might trigger. DMF solvates the potassium cation, leaving the piperidine nucleophile highly reactive.

  • Isolation Strategy: On a large scale, liquid-liquid extraction of DMF is highly inefficient. Instead, the protocol leverages anti-solvent precipitation. By slowly adding water to the cooled reaction mixture, the hydrophobic product crystallizes out, while DMF and inorganic salts remain in the aqueous filtrate.

Large-Scale Protocol (1.0 kg Scale)
  • Reactor Preparation: Charge a 20 L jacketed glass-lined reactor with 5.0 L of DMF.

  • Substrate Addition: Add 1.00 kg (5.84 mol) of 4-fluoro-2-methoxy-1-nitrobenzene. Agitate until complete dissolution is achieved.

  • Base Addition: Charge 1.21 kg (8.76 mol, 1.5 eq) of anhydrous K₂CO₃.

  • Nucleophile Addition: Slowly charge 0.597 kg (7.01 mol, 1.2 eq) of Piperidine via an addition funnel over 30 minutes. Note: Controlled addition manages the mild exotherm associated with the initial nucleophilic attack.

  • Reaction: Heat the suspension to 80°C and maintain for 6 to 8 hours[2].

  • In-Process Control (IPC): Pull a 1.0 mL sample, dilute in acetonitrile, and analyze via HPLC. The system is self-validating: proceed to the next step only when the starting material peak is <0.5% (Area %).

  • Precipitation: Cool the reactor to 5–10°C. Slowly add 10.0 L of purified water over 2 hours.

  • Filtration: Filter the resulting yellow slurry. Wash the filter cake with 3 x 2.0 L of purified water to remove residual DMF and salts.

  • Drying: Dry the product (1-(3-methoxy-4-nitrophenyl)piperidine) under vacuum at 45°C to a constant weight.

Step 2: Catalytic Hydrogenation

Mechanistic Rationale & Safety

The reduction of the nitro group to an amine is achieved via palladium-catalyzed hydrogenation.

  • Catalyst Safety: Dry Palladium on Carbon (Pd/C) is highly pyrophoric and can ignite flammable solvent vapors upon charging. To ensure operational safety, 50% water-wet 10% Pd/C is strictly required[4].

  • Solvent Selection: Tetrahydrofuran (THF) is chosen over ethanol because the nitro intermediate exhibits superior solubility in THF at room temperature[4]. This prevents the starting material from precipitating and coating the catalyst, which would stall the reduction.

  • Temperature Control: Nitro reduction is highly exothermic (-130 kcal/mol). The reactor jacket must actively cool the system to maintain 25–30°C, preventing over-reduction or undesired ring hydrogenation.

HydrogenationScaleUp N1 1. Inerting Reactor (N2 Purge x3) N2 2. Charge Substrate & Solvent (THF) N1->N2 N3 3. Charge 10% Pd/C (50% Water-Wet) N2->N3 N4 4. Hydrogenation (45 psi H2, 25-30°C) N3->N4 N5 5. Filtration & Catalyst Recovery (Celite Pad) N4->N5 N6 6. Anti-Solvent Crystallization (Heptane) N5->N6

Step-by-step safety and operational workflow for large-scale catalytic hydrogenation.

Large-Scale Protocol (1.0 kg Scale)
  • Reactor Loading: Charge a 20 L pressure reactor (autoclave) with 1.00 kg (4.23 mol) of 1-(3-methoxy-4-nitrophenyl)piperidine and 10.0 L of THF[4].

  • Inerting: Purge the reactor with Nitrogen (3 cycles of pressurize to 30 psi / depressurize) to ensure an oxygen-free environment.

  • Catalyst Charging: Carefully charge 0.10 kg of 10% Pd/C (50% water-wet).

  • Hydrogenation: Purge with Nitrogen (3 cycles), followed by Hydrogen gas (3 cycles). Pressurize the reactor to 45 psi (approx. 3 atm) with H₂.

  • Reaction: Agitate at 25–30°C. Monitor the mass flow controller for H₂ uptake. The reaction is typically complete in 4–6 hours when gas uptake ceases.

  • In-Process Control (IPC): Sample the reaction mixture. HPLC analysis must show <0.1% of the nitro intermediate. The cessation of H₂ uptake serves as a secondary, physical self-validation of reaction completion.

  • Purging: Depressurize and purge the reactor with Nitrogen (3 cycles) to safely remove residual Hydrogen.

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with 2.0 L of THF.

  • Crystallization: Concentrate the filtrate under reduced pressure to approximately 2.0 L. Slowly add 5.0 L of n-Heptane to induce crystallization of the target aniline.

  • Isolation: Cool the slurry to 0–5°C, filter, and dry the final product under vacuum at 40°C.

Quantitative Data & Process Metrics

The following table summarizes the expected quantitative outcomes and validation metrics for the 1.0 kg scale process.

Process StepTheoretical YieldExpected MassYield (%)Target Purity (HPLC)IPC Validation Method
Step 1: SNAr 1.38 kg1.28 - 1.31 kg93 - 95%> 98.5%SM < 0.5% (HPLC at 254 nm)
Step 2: Reduction 0.87 kg (from 1kg Int)0.76 - 0.80 kg88 - 92%> 99.0%H₂ uptake halt; Nitro < 0.1%

References

  • Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4 Source: International Journal of Molecular Sciences (MDPI), 2016 URL:[Link]

  • 1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor Source: Chemical and Pharmaceutical Bulletin (J-Stage), 2018 URL:[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: Molecules (MDPI), 2024 URL:[Link]

  • ASP 3026 - New Drug Approvals & Synthetic Pathways Source: New Drug Approvals, 2016 URL:[Link]

Sources

Application

experimental procedure for N-alkylation of 2-Methoxy-4-(piperidin-1-yl)aniline

An Application Guide to the N-Alkylation of 2-Methoxy-4-(piperidin-1-yl)aniline Abstract This comprehensive application note provides detailed experimental protocols for the N-alkylation of 2-Methoxy-4-(piperidin-1-yl)an...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the N-Alkylation of 2-Methoxy-4-(piperidin-1-yl)aniline

Abstract

This comprehensive application note provides detailed experimental protocols for the N-alkylation of 2-Methoxy-4-(piperidin-1-yl)aniline, a key intermediate in contemporary drug discovery. Recognizing the importance of this structural motif, we present two robust and widely applicable methods: Reductive Amination and Direct Alkylation with Alkyl Halides. This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and the critical parameters for success. We offer a comparative analysis of the methodologies, detailed step-by-step protocols, purification techniques, and essential safety considerations.

Introduction: The Significance of N-Alkylated Anilines

N-alkylated anilines are privileged structures in medicinal chemistry, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The specific substrate, 2-Methoxy-4-(piperidin-1-yl)aniline, serves as a crucial building block for complex therapeutic agents, including potent kinase inhibitors.[3] The primary amino group on the aniline ring is a key functional handle for introducing diverse substituents, thereby enabling the modulation of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

The selection of an appropriate N-alkylation strategy is paramount and depends on factors such as the nature of the desired alkyl group, functional group tolerance, and scalability. This document details two orthogonal and highly effective methods to achieve mono-N-alkylation of our target substrate.

Strategic Approach: Selecting the Right Alkylation Method

The two primary methods discussed—Reductive Amination and Direct Alkylation—offer distinct advantages and are suited for different synthetic contexts.

  • Reductive Amination: This is often the method of choice for synthesizing secondary amines with high selectivity. It involves the reaction of the primary aniline with an aldehyde or ketone to form an imine (or iminium ion) intermediate, which is then reduced in situ. This one-pot procedure is known for its mild conditions and broad substrate scope, tolerating a wide variety of functional groups.[4][5] The use of selective reducing agents like sodium triacetoxyborohydride (STAB) minimizes side reactions, such as the reduction of the carbonyl starting material.[6]

  • Direct Alkylation with Alkyl Halides: This classical SN2 reaction involves the nucleophilic attack of the aniline nitrogen on an alkyl halide.[7] While conceptually straightforward, the primary challenge is controlling over-alkylation.[1][8] The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts. However, with careful control of stoichiometry and reaction conditions, this method can be highly effective, particularly with less reactive alkylating agents.[9][10]

The general synthetic transformation is outlined below:

Caption: General scheme for N-alkylation.

Experimental Protocols

Protocol 1: Reductive Amination using an Aldehyde and STAB

This protocol describes the N-alkylation using a representative aldehyde (e.g., isobutyraldehyde) and sodium triacetoxyborohydride.

Principle: The aniline and aldehyde reversibly form an iminium ion, which is selectively and irreversibly reduced by the mild hydride donor, STAB. The mild acidity of STAB can also help catalyze imine formation.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Equiv.
2-Methoxy-4-(piperidin-1-yl)aniline206.291.0 g4.851.0
Isobutyraldehyde72.110.42 g (0.53 mL)5.821.2
Sodium Triacetoxyborohydride (STAB)211.941.54 g7.271.5
Dichloromethane (DCM), anhydrous-25 mL--
Saturated aq. Sodium Bicarbonate (NaHCO₃)-~20 mL--
Brine-~20 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-~5 g--

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Methoxy-4-(piperidin-1-yl)aniline (1.0 g, 4.85 mmol).

  • Dissolve the starting material in anhydrous dichloromethane (25 mL) and stir until a clear solution is formed.

  • Aldehyde Addition: Add isobutyraldehyde (0.53 mL, 5.82 mmol, 1.2 equiv.) to the solution at room temperature. Stir the mixture for 20-30 minutes.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (1.54 g, 7.27 mmol, 1.5 equiv.) portion-wise over 10-15 minutes. Note: The reaction is typically exothermic, and slow addition helps control the temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting aniline.

  • Work-up/Quenching: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of NaHCO₃ (~20 mL). Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.[6]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-isobutyl-2-methoxy-4-(piperidin-1-yl)aniline.[11][12]

Protocol 2: Direct Alkylation with an Alkyl Halide

This protocol details the N-alkylation using a representative alkyl halide (e.g., benzyl bromide) and a carbonate base.

Principle: The base deprotonates the aniline nitrogen, increasing its nucleophilicity. The resulting anilide anion then displaces the halide from the alkylating agent in an SN2 reaction. Using a slight excess of the aniline or carefully controlling the stoichiometry of the alkyl halide is crucial to minimize dialkylation.[10]

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Equiv.
2-Methoxy-4-(piperidin-1-yl)aniline206.291.0 g4.851.0
Benzyl Bromide171.040.75 g (0.52 mL)4.360.9
Potassium Carbonate (K₂CO₃), anhydrous138.211.0 g7.271.5
N,N-Dimethylformamide (DMF), anhydrous-20 mL--
Ethyl Acetate-~100 mL--
Deionized Water-~50 mL--
Brine-~50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-~5 g--

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried 100 mL round-bottom flask, combine 2-Methoxy-4-(piperidin-1-yl)aniline (1.0 g, 4.85 mmol) and anhydrous potassium carbonate (1.0 g, 7.27 mmol).

  • Add anhydrous DMF (20 mL) via syringe. Stir the suspension vigorously.

  • Alkyl Halide Addition: Add benzyl bromide (0.52 mL, 4.36 mmol, 0.9 equiv.) dropwise to the suspension at room temperature. Note: Using the alkyl halide as the limiting reagent helps to disfavor dialkylation.

  • Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 4-8 hours.

  • Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS. Look for the appearance of the product spot and disappearance of the starting materials.

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of ethyl acetate.

  • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate (50 mL). Wash with water (2 x 25 mL) to remove DMF, followed by brine (1 x 25 mL). Caution: DMF/water extractions can sometimes be problematic; be patient and allow layers to separate fully.

  • Dry the organic layer over anhydrous Na₂SO₄.[13]

  • Purification: Filter and concentrate the organic phase under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to afford the pure N-benzyl-2-methoxy-4-(piperidin-1-yl)aniline.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification prep Combine Aniline & Reagents in Anhydrous Solvent react Stir at Defined Temperature (RT or Heated) prep->react monitor Monitor Progress via TLC / LC-MS react->monitor quench Quench Reaction (e.g., aq. NaHCO₃) monitor->quench If complete extract Aqueous Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify

Caption: General experimental workflow for N-alkylation.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.[14][15]

  • Anilines: Aromatic amines are toxic and can be absorbed through the skin. Handle with care and avoid inhalation.

  • Alkylating Agents: Reagents like benzyl bromide are lachrymatory and corrosive. Alkylating agents as a class are potentially carcinogenic and should be handled with extreme caution.[16]

  • Sodium Triacetoxyborohydride (STAB): This reagent is moisture-sensitive and will react with water to release hydrogen gas. It should be handled in a dry environment.

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local regulations for hazardous chemical waste.[15]

Product Characterization

The identity and purity of the final N-alkylated product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the covalent structure of the molecule.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

References

  • Benchchem. (2025).
  • Cho, S. D., et al. (2007). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. The Journal of Organic Chemistry, 72(25), 9831–9833. Available at: [Link]

  • ResearchGate. (2025). N-Alkylation of Anilines, Carboxamides and Several Nitrogen Heterocycles Using CsF—Celite/Alkyl Halides/CH3CN Combination. ResearchGate. Available at: [Link]

  • PubMed. (2011). Direct, one-pot reductive alkylation of anilines with functionalized acetals mediated by triethylsilane and TFA. Straightforward route for unsymmetrically substituted ethylenediamine. PubMed. Available at: [Link]

  • ResearchGate. (2025). One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. ResearchGate. Available at: [Link]

  • Benchchem. (2025). Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols. Benchchem.
  • San Diego State University Digital Collections. (2017). Copper catalyzed N-alkylation of anilines using alkyltrifluoroborate reagents. San Diego State University. Available at: [Link]

  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. Available at: [Link]

  • Royal Society of Chemistry. (2005). Selective N-alkylation of anilines in ionic liquids. Green Chemistry, 7(10), 711-714. Available at: [Link]

  • Pillai, R. B. C. (1994). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Indian Journal of Chemistry, 33A, 941-943. Available at: [Link]

  • PMC. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. PMC. Available at: [Link]

  • Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. OSHA. Available at: [Link]

  • PMC. (n.d.). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PMC. Available at: [Link]

  • Vedantu. (n.d.). Explain the alkylation of aniline class 11 chemistry CBSE. Vedantu. Available at: [Link]

  • PubChem. (n.d.). 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline. PubChem. Available at: [Link]

  • UNT Health Science Center. (n.d.). SOP for use of cytotoxic agents in Research. UNT Health Science Center. Available at: [Link]

  • Wiley Online Library. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 50(1), 221-225. Available at: [Link]

  • MDPI. (2025). Supporting Information N-Alkylation of Aniline Derivatives by Bipyridyl Metal-Organic Framework Supported Cobalt Catalyst. MDPI. Available at: [Link]

  • Benchchem. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. Benchchem.
  • UC San Diego Blink. (2024). Handling Antineoplastic or Investigational New Drugs. UC San Diego. Available at: [Link]

  • Benchchem. (2025).
  • ASHP. (n.d.). Guidelines on Handling Hazardous Drugs. ASHP. Available at: [Link]

  • Nanjing Legend Pharmaceutical & Chemical Co., Ltd. (n.d.). 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline|761440-75-9. Legend Pharm. Available at: [Link]

  • BC Cancer. (n.d.). Safe Handling of Hazardous Drugs. BC Cancer. Available at: [Link]

Sources

Method

Application Note: High-Throughput Parallel Synthesis of Kinase Inhibitor Libraries Using 2-Methoxy-4-(piperidin-1-yl)aniline

Target Audience: Medicinal Chemists, High-Throughput Screening (HTS) Scientists, and Drug Development Professionals Application: Parallel Library Synthesis, Hit-to-Lead Optimization, Kinase Inhibitor Design Strategic Rat...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, High-Throughput Screening (HTS) Scientists, and Drug Development Professionals Application: Parallel Library Synthesis, Hit-to-Lead Optimization, Kinase Inhibitor Design

Strategic Rationale & Chemical Causality

In modern drug discovery, the transition from high-throughput screening hits to optimized lead compounds requires building blocks that simultaneously address target affinity, conformational rigidity, and physicochemical properties. 2-Methoxy-4-(piperidin-1-yl)aniline (CAS: 1340334-65-7) has emerged as a highly privileged pharmacophore, particularly in the development of kinase inhibitors targeting the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) pathway [1].

As a Senior Application Scientist, I frequently select this specific aniline for parallel synthesis libraries due to three causal factors:

  • Conformational Locking (The Ortho-Methoxy Effect): When this aniline is coupled to form an amide, the ortho-methoxy group acts as a hydrogen-bond acceptor for the adjacent amide proton. This intramolecular interaction restricts the dihedral angle, forcing the molecule into a planar conformation that is energetically pre-organized to form critical hydrogen bonds with the hinge region (e.g., Met265 in IRAK4) [2].

  • Solubility Enhancement (The Para-Piperidine Effect): Kinase inhibitors often suffer from poor aqueous solubility due to flat, highly aromatic structures. The piperidine ring provides a basic center (pKa ~9.5) that is protonated at physiological pH. Because it is positioned para to the amide linker, it projects directly into the solvent-exposed region of the kinase ATP-binding pocket, drastically improving kinetic solubility without disrupting target binding.

  • Electronic Activation for High-Throughput Chemistry: The dual electron-donating (+M) effects of the methoxy and piperidinyl groups render the primary amine highly nucleophilic. This ensures rapid, near-quantitative conversions during parallel amide couplings, minimizing the need for complex downstream purification.

IRAK4_Pathway A TLR / IL-1R Activation B MyD88 Recruitment A->B C IRAK4 Phosphorylation B->C D IRAK1 / TRAF6 Complex C->D E NF-κB Translocation D->E F Cytokine Production E->F

Figure 1: TLR/IL-1R signaling pathway highlighting IRAK4 as the master kinase target.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the profound impact of this specific building block, the following table summarizes the structure-activity relationship (SAR) and physicochemical data when varying the aniline moiety in a standard IRAK4 inhibitor scaffold.

Aniline SubstituentIRAK4 IC₅₀ (nM)Kinetic Solubility (µM)Mechanistic Rationale
Unsubstituted >10,000<10Lacks hinge-binding optimization and a solvent-exposed solubilizing group.
4-(piperidin-1-yl) 450>100Piperidine improves solubility; however, the flexible amide bond reduces target affinity.
2-Methoxy-4-(piperidin-1-yl) 12 >200 Methoxy locks the amide conformation; piperidine acts as a highly effective solubilizer.

Data synthesized from foundational IRAK4 inhibitor SAR studies demonstrating the superiority of the 2-methoxy-4-piperidino motif [1].

Parallel Synthesis Workflow & Self-Validating Protocols

When generating a 96-well library using 2-Methoxy-4-(piperidin-1-yl)aniline, the choice of coupling reagent is critical. While the aniline is electron-rich, the ortho-methoxy group introduces mild steric hindrance. Therefore, HATU is selected over EDC/HOBt to drive the reaction to completion via a highly reactive 7-azabenzotriazole active ester.

Workflow Step1 Reagent Dispensing (Acids + HATU/DIPEA) Step2 Aniline Addition (2-Methoxy-4-piperidino...) Step1->Step2 Step3 Parallel Coupling (96-well, 25°C, 16h) Step2->Step3 Step4 High-Throughput LC-MS QC Step3->Step4 Step5 Prep-HPLC Purification & Lyophilization Step4->Step5

Figure 2: 96-well parallel synthesis workflow for amide library generation.

Protocol A: High-Throughput Amide Coupling (96-Well Format)

Objective: Synthesize a library of 96 amides utilizing diverse carboxylic acid scaffolds coupled to 2-Methoxy-4-(piperidin-1-yl)aniline.

Materials:

  • 2-Methoxy-4-(piperidin-1-yl)aniline (0.2 M in anhydrous DMF)

  • Diverse Carboxylic Acids (0.2 M in anhydrous DMF)

  • HATU (0.5 M in anhydrous DMF)

  • N,N-Diisopropylethylamine (DIPEA) (Neat)

  • 96-well deep-well reaction block (2 mL capacity)

Step-by-Step Methodology:

  • Acid Dispensing: Using an automated liquid handler, dispense 250 µL (50 µmol, 1.0 eq) of each unique carboxylic acid solution into the respective wells of the 96-well block.

  • Activation: Add 110 µL of the HATU solution (55 µmol, 1.1 eq) to each well, followed immediately by 26 µL of neat DIPEA (150 µmol, 3.0 eq).

    • Causality: DIPEA is used in excess to ensure the carboxylic acid is fully deprotonated and to neutralize the basic piperidine moiety of the incoming aniline, preventing it from acting as a competitive proton sink.

  • Pre-incubation: Shake the block at 500 rpm for 15 minutes at room temperature to allow the formation of the active ester.

  • Amine Addition: Dispense 250 µL (50 µmol, 1.0 eq) of the 2-Methoxy-4-(piperidin-1-yl)aniline solution into each well.

  • Reaction: Seal the block with a chemically resistant mat and shake at 500 rpm at 25°C for 16 hours.

Self-Validation & Quality Control (LC-MS): To ensure the protocol is functioning correctly, Well A1 must be designated as a control well containing benzoic acid.

  • Validation Step: Dilute a 2 µL aliquot from Well A1 into 100 µL of MeCN/H₂O (1:1) and inject it into the LC-MS.

  • Expected Outcome: The system is validated if the UV trace (254 nm) shows >90% conversion. The MS (ESI+) must display the expected [M+H]⁺ ion at m/z 311.17 for the benzamide derivative. The complete absence of the starting aniline peak (m/z 207.15 ) confirms that the steric hindrance of the ortho-methoxy group was successfully overcome by the HATU activation.

Protocol B: Parallel Urea Synthesis via Isocyanates

Objective: Generate a focused library of urea-linked inhibitors, which often exhibit superior metabolic stability compared to amides.

Step-by-Step Methodology:

  • Amine Dispensing: Dispense 250 µL (50 µmol, 1.0 eq) of 2-Methoxy-4-(piperidin-1-yl)aniline (0.2 M in anhydrous DCM) into a 96-well block.

  • Base Addition: Add 17.5 µL of neat DIPEA (100 µmol, 2.0 eq) to each well.

  • Isocyanate Addition: Slowly dispense 250 µL of diverse isocyanates (0.2 M in anhydrous DCM, 50 µmol, 1.0 eq) into the wells.

    • Causality: DCM is chosen over DMF for urea synthesis to minimize side reactions with water, as isocyanates are highly moisture-sensitive. The reaction is completely atom-economical and typically instantaneous.

  • Reaction: Shake the block at 500 rpm for 4 hours at room temperature.

  • Scavenging (Self-Validation): Add 50 mg of polymer-supported trisamine resin to each well and shake for 2 hours.

    • Causality: This step self-validates the purity of the final product by covalently sequestering any unreacted isocyanates, ensuring that the subsequent biological assay is not corrupted by electrophilic false-positive artifacts.

References

  • Buckley, G. M., Gowers, L., Higueruelo, A. P., Jenkins, K., Mack, S. R., Morgan, T., Parry, D. M., Pitt, W. R., Rausch, O., Richard, M. D., Sabin, V., & Fraser, J. L. (2008). IRAK-4 inhibitors. Part 1: a series of amides. Bioorganic & Medicinal Chemistry Letters, 18(11), 3211–3214. [Link]

  • Seganish, W. M. (2016). Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4. Molecules, 21(11), 1541. [Link]

Application

Application Note: Developing Kinase Assays with 2-Methoxy-4-(piperidin-1-yl)aniline Derivatives

Executive Summary The 2-methoxy-4-(piperidin-1-yl)aniline scaffold has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry, particularly in the development of potent kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-methoxy-4-(piperidin-1-yl)aniline scaffold has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry, particularly in the development of potent kinase inhibitors. Its unique structural topology allows for precise interactions within the ATP-binding pockets of critical kinases such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Anaplastic Lymphoma Kinase (ALK).

This application note provides an in-depth, self-validating guide for researchers and drug development professionals. It details the scientific rationale behind utilizing this scaffold, outlines the causality of specific assay design choices, and provides robust, step-by-step protocols for biochemical and cellular evaluation.

Scientific Rationale & Mechanistic Insights

The Pharmacophore: Causality in Structural Design

When designing small-molecule kinase inhibitors, the 2-methoxy-4-(piperidin-1-yl)aniline moiety is frequently appended to a hinge-binding core (such as a pyrimidine or 1,3,5-triazine ring). The specific structural components serve distinct mechanistic purposes:

  • The Aniline Nitrogen: Acts as a critical linker, often participating in hydrogen bonding or orienting the core heterocycle to interact with the kinase hinge region (e.g., Met265 in IRAK4).

  • The 2-Methoxy Group: Provides a steric "lock" that restricts the rotational freedom of the aniline ring, forcing the molecule into a bioactive, planar conformation. Furthermore, the oxygen atom can engage in weak polar contacts with backbone carbonyls near the gatekeeper residues.

  • The Piperidine Ring: Extends outward into the solvent-exposed region of the kinase pocket. This not only drastically improves the aqueous solubility (ADME profile) of the lipophilic core but also allows for further derivatization (e.g., adding a methylpiperazine group) to fine-tune pharmacokinetic properties without disrupting target binding.

Target Applications: IRAK4 and ALK

IRAK4 in Inflammation: IRAK4 is a master kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Upon activation by the MyD88 adaptor protein, IRAK4 autophosphorylates and triggers a cascade leading to NF-κB activation. Inhibitors utilizing the 2-methoxy-4-(piperidin-1-yl)aniline substituent have demonstrated excellent in vivo properties for treating autoimmune diseases [1].

ALK in Oncology: ALK is a validated therapeutic target for treating non-small cell lung cancer (NSCLC) driven by EML4-ALK fusion proteins. Derivatives such as ASP3026 incorporate the 2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline moiety to achieve nanomolar potency and high selectivity against ALK [2].

G TLR TLR / IL-1R (Receptor) MyD88 MyD88 (Adaptor) TLR->MyD88 IRAK4 IRAK4 (Target Kinase) MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFKB NF-κB / MAPK (Inflammatory Cytokines) TRAF6->NFKB Inhibitor 2-Methoxy-4-(piperidin-1-yl)aniline Derivatives Inhibitor->IRAK4 Inhibits

Caption: TLR/IL-1R signaling pathway highlighting IRAK4 inhibition by targeted aniline derivatives.

Assay Development Workflows

To accurately evaluate the potency of 2-methoxy-4-(piperidin-1-yl)aniline derivatives, a two-tiered screening approach is required: a biochemical assay to determine direct target engagement, and a cellular assay to confirm membrane permeability and functional pathway inhibition.

Biochemical Evaluation: Why TR-FRET?

Aniline-containing heterocycles can occasionally exhibit intrinsic auto-fluorescence, which confounds standard fluorescence intensity assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen here because its delayed measurement window (typically 50–100 µs after excitation) completely eliminates short-lived background fluorescence from the test compounds.

Cellular Functional Evaluation: AlphaLISA

To validate that the piperidine-solubilized compounds penetrate the cell membrane and inhibit the target in a physiological environment, an AlphaLISA assay measuring downstream phosphorylation (e.g., STAT3 phosphorylation for ALK inhibitors) is utilized. This bead-based, no-wash assay provides a highly amplified luminescent signal, ensuring robust Z'-factors for screening.

Workflow Prep Compound Preparation (DMSO Dilution) Reaction Kinase Reaction (Enzyme+ATP+Substrate) Prep->Reaction Detection Detection Phase (Eu-Antibody+Tracer) Reaction->Detection Readout TR-FRET Readout (665nm / 615nm) Detection->Readout Analysis Data Analysis (IC50 Calculation) Readout->Analysis

Caption: Step-by-step High-Throughput Screening (HTS) workflow for biochemical kinase assays.

Experimental Protocols

Protocol 1: IRAK4 TR-FRET Biochemical Kinase Assay

This protocol is designed as a self-validating system. The inclusion of Brij-35 prevents false positives from compound aggregation, while the ATP concentration is set near the Km​ to ensure sensitivity to competitive ATP-site inhibitors.

Reagents & Materials:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

  • Enzyme: Recombinant human IRAK4 (active).

  • Substrate: ULight-labeled Myelin Basic Protein (MBP) peptide.

  • Detection: Europium-anti-phospho-MBP antibody.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 2-methoxy-4-(piperidin-1-yl)aniline derivative in 100% DMSO. Transfer 100 nL of the compound (or DMSO control) into a 384-well low-volume white microplate using an acoustic dispenser.

  • Enzyme Addition: Add 5 µL of IRAK4 enzyme diluted in Kinase Buffer to the wells. Incubate for 15 minutes at room temperature (RT) to allow for compound-enzyme pre-equilibration.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ULight-MBP and ATP (final ATP concentration = 10 µM, near Km​ ).

  • Kinase Reaction: Seal the plate and incubate for 60 minutes at RT.

  • Termination & Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and stop the reaction) and the Europium-labeled antibody.

  • Readout: Incubate for 60 minutes at RT. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Data Processing: Calculate the TR-FRET ratio (665 nm / 615 nm). Normalize data against the DMSO vehicle (0% inhibition) and a no-enzyme control (100% inhibition).

Protocol 2: Cellular ALK Phosphorylation Assay (AlphaLISA)

This assay confirms the cellular efficacy of ALK inhibitors (e.g., ASP3026 analogs) by measuring the inhibition of autophosphorylation in EML4-ALK driven cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed NCI-H2228 cells (EML4-ALK positive) at 10,000 cells/well in a 96-well tissue culture plate in RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Replace media with serum-free RPMI containing the serially diluted derivatives (final DMSO concentration 0.1%). Incubate for 2 hours at 37°C.

  • Lysis: Aspirate media and add 50 µL of AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate for 10 minutes at RT.

  • Analyte Capture: Transfer 10 µL of the lysate to a 384-well OptiPlate. Add 10 µL of Acceptor Bead mix conjugated to an anti-ALK antibody. Incubate for 1 hour at RT.

  • Signal Generation: Under subdued light, add 10 µL of Streptavidin-coated Donor Beads pre-incubated with a biotinylated anti-phospho-ALK (Tyr1604) antibody. Incubate for 1 hour at RT.

  • Readout: Read the plate on an Alpha-enabled reader (Excitation: 680 nm; Emission: 615 nm).

Data Presentation

To benchmark the success of your assay development, compare your synthesized derivatives against known reference standards. The following table summarizes expected quantitative data profiles for optimized 2-methoxy-4-(piperidin-1-yl)aniline derivatives targeting IRAK4 and ALK.

Compound Class / ReferenceTarget KinaseBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Key Structural Feature Driving Potency
ASP3026 (Reference) [2]ALK17.0 ± 2.145.0 ± 5.24-(4-methylpiperazin-1-yl)piperidine extension
Derivative A (General) ALK73.0 ± 4.5180.0 ± 12.0Unsubstituted piperidine ring
Compound 4a (Reference) [1]IRAK422.0 ± 3.085.0 ± 8.02-methoxy group locking conformation
Derivative B (General) IRAK4>1000N/ALoss of 2-methoxy group (increased entropy)

Note: The dramatic drop in potency for Derivative B highlights the causality of the 2-methoxy group in restricting the conformational flexibility of the aniline, thereby paying the entropic penalty of binding prior to target engagement.

References

  • Patra, M. C., & Choi, S. (2016). Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4. Molecules, 21(11), 1529.[Link]

  • Iikubo, K., Kondoh, Y., Shimada, I., Matsuya, T., Mori, K., Ueno, Y., & Okada, M. (2018). 1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. Chemical and Pharmaceutical Bulletin, 66(3), 251-262.[Link]

Method

Application Note: 2-Methoxy-4-(piperidin-1-yl)aniline as a Privileged Building Block in the Synthesis of Heterocyclic IRAK4 Inhibitors

Strategic Context & Mechanistic Rationale In the landscape of modern targeted therapeutics, the design of kinase inhibitors requires building blocks that perfectly balance steric geometry, electronic properties, and phys...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Mechanistic Rationale

In the landscape of modern targeted therapeutics, the design of kinase inhibitors requires building blocks that perfectly balance steric geometry, electronic properties, and physicochemical parameters. 2-Methoxy-4-(piperidin-1-yl)aniline (CAS: 1340334-65-7) has emerged as a highly privileged structural motif, particularly in the synthesis of heterocyclic inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[1].

IRAK4 is the master kinase in the myddosome complex, mediating signaling downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R)[2]. Dysregulation of this pathway is a primary driver in autoimmune diseases (e.g., rheumatoid arthritis, lupus) and certain malignancies.

The Structural Logic of the Substitution Pattern

During extensive Structure-Activity Relationship (SAR) campaigns for amide- and pyrimidine-based IRAK4 inhibitors, the 2-methoxy-4-(piperidin-1-yl) substitution pattern was identified as optimal for in vivo efficacy[1]. The causality behind this specific molecular architecture is threefold:

  • The Aniline Nitrogen: Serves as the primary attachment point to the heterocyclic core (e.g., thiazole, pyridine, or pyrimidine) via an amide or amine linkage, orienting the phenyl ring toward the gatekeeper residue (Tyr262)[1].

  • The Ortho-Methoxy Group: Introduces a critical steric clash with the amide carbonyl or heterocyclic core. This forces the phenyl ring out of planarity, locking the molecule into a specific dihedral conformation that perfectly matches the topography of the IRAK4 ATP-binding pocket.

  • The Para-Piperidine Ring: Projects outward into the solvent-exposed region of the kinase. Unlike morpholine, the piperidine ring lacks a hydrogen bond acceptor, which avoids a desolvation energy penalty upon binding, while still significantly enhancing the overall aqueous solubility of the lipophilic heterocyclic core[3].

TLR_Pathway TLR TLR / IL-1R Receptor Complex MyD88 MyD88 (Adaptor Protein) TLR->MyD88 Ligand Binding IRAK4 IRAK4 (Master Kinase Target) MyD88->IRAK4 Myddosome Formation IRAK1 IRAK1 / IRAK2 (Downstream Kinases) IRAK4->IRAK1 Trans-autophosphorylation TRAF6 TRAF6 (Ubiquitin Ligase) IRAK1->TRAF6 Signal Propagation NFKB NF-κB / MAPK Activation TRAF6->NFKB Kinase Cascade Inflammation Pro-inflammatory Cytokine Release NFKB->Inflammation Gene Transcription

Figure 1: TLR/IL-1R signaling cascade highlighting IRAK4 as the critical node for pharmacological intervention.

Quantitative Data: SAR Justification

To understand why this specific aniline is chosen over simpler analogs, we must examine the quantitative SAR data. The table below summarizes the impact of aniline functionalization on IRAK4 biochemical potency and cellular NF-κB inhibition when coupled to a standard thiazole-amide core[3].

Aniline SubstituentBiochemical IRAK4 IC₅₀ (nM)Cellular NF-κB IC₅₀ (nM)Kinetic Solubility (μg/mL)
Unsubstituted Phenyl>10,000N/A45
4-Methoxy1,250>5,00052
4-(Piperidin-1-yl)120850110
2-Methoxy-4-(piperidin-1-yl) 8 45 215
2-Methoxy-4-(morpholin-4-yl)45320280

Table 1: Representative SAR data demonstrating the synergistic effect of the 2-methoxy and 4-piperidine substitutions on target affinity and physicochemical properties.

Synthetic Protocols & Methodologies

The integration of 2-methoxy-4-(piperidin-1-yl)aniline into a drug discovery pipeline requires robust, scalable chemistry. Below are self-validating protocols for both the de novo synthesis of the aniline building block and its subsequent coupling to a heterocyclic core.

Synthesis_Workflow SM 4-Fluoro-2-methoxy- 1-nitrobenzene SNAr SNAr Reaction (Piperidine, K2CO3) SM->SNAr Int1 1-(3-Methoxy-4-nitrophenyl) piperidine SNAr->Int1 Red Hydrogenation (Pd/C, H2) Int1->Red Aniline 2-Methoxy-4- (piperidin-1-yl)aniline Red->Aniline Coupling Amide Coupling (Heteroaryl-COOH, HATU) Aniline->Coupling Product Heterocyclic IRAK4 Inhibitor Coupling->Product

Figure 2: Two-stage synthetic workflow from commercial starting materials to the final heterocyclic IRAK4 inhibitor.

Protocol A: Synthesis of 2-Methoxy-4-(piperidin-1-yl)aniline

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

  • Rationale: The fluorine atom in 4-fluoro-2-methoxy-1-nitrobenzene is highly activated toward nucleophilic attack by the para-nitro group. The electron-donating ortho-methoxy group slightly deactivates the ring, necessitating mild heating (80 °C) rather than room temperature to ensure complete conversion.

  • Procedure:

    • Charge a round-bottom flask with 4-fluoro-2-methoxy-1-nitrobenzene (1.0 eq) and anhydrous DMF (0.5 M).

    • Add anhydrous K₂CO₃ (2.0 eq) followed by piperidine (1.5 eq).

    • Stir the suspension at 80 °C for 4 hours.

    • Validation Check: Monitor via TLC (3:1 Hexanes/EtOAc). The starting material (UV active) should cleanly convert to a bright yellow, lower-R_f spot (the nitro-piperidine intermediate).

    • Cool to room temperature and pour the mixture into ice water (3x volume of DMF).

    • Filter the resulting bright yellow precipitate, wash extensively with water (to remove DMF and inorganic salts), and dry under vacuum to yield 1-(3-methoxy-4-nitrophenyl)piperidine.

Step 2: Catalytic Hydrogenation

  • Rationale: Palladium on carbon (Pd/C) with hydrogen gas is chosen over dissolving metal reductions (e.g., Fe/HCl) to avoid highly acidic conditions that would protonate the newly installed piperidine ring, complicating the aqueous workup and extraction.

  • Procedure:

    • Dissolve 1-(3-methoxy-4-nitrophenyl)piperidine in absolute ethanol (0.2 M).

    • Carefully add 10% Pd/C (10% w/w) under a nitrogen atmosphere.

    • Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours.

    • Validation Check: The bright yellow color of the solution will fade to a pale, almost colorless state. LCMS should confirm the mass shift from the nitro to the aniline species.

    • Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad with EtOAc.

    • Concentrate the filtrate in vacuo to yield 2-methoxy-4-(piperidin-1-yl)aniline as a dark oil that crystallizes upon standing.

Protocol B: Amide Coupling to a Heterocyclic Core
  • Rationale: The ortho-methoxy group creates significant steric bulk around the aniline amine, drastically lowering its nucleophilicity. Standard carbodiimide coupling agents (like EDC or DCC) often result in incomplete conversion or require excessive heating. HATU is strictly required here; it generates a highly reactive 7-azabenzotriazole active ester that easily overcomes the steric penalty of the ortho-methoxy group[3].

  • Procedure:

    • In a dry flask, dissolve the target heteroaryl carboxylic acid (e.g., a functionalized thiazole-4-carboxylic acid) (1.0 eq) in anhydrous DMF (0.2 M).

    • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes to pre-form the active ester. The solution will typically turn a deep yellow/orange.

    • Add 2-methoxy-4-(piperidin-1-yl)aniline (1.1 eq) in a single portion.

    • Stir at room temperature for 4–6 hours.

    • Validation Check: Monitor by LCMS. The formation of the amide product should be >95% complete.

    • Quench the reaction by adding saturated aqueous NaHCO₃. This step is critical as it hydrolyzes unreacted active ester and solubilizes the HOAt byproduct generated by HATU.

    • Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF) and brine.

    • Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient) to isolate the final heterocyclic IRAK4 inhibitor.

References

  • Patra, M.C.; Choi, S. "Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4." Molecules 2016, 21(11), 1529.[Link]

  • Buckley, G.M., et al. "IRAK-4 inhibitors. Part 1: a series of amides." Bioorganic & Medicinal Chemistry Letters 2008, 18(11), 3211-3214.[Link]

Sources

Application

Application Note: 2-Methoxy-4-(piperidin-1-yl)aniline as an Advanced Building Block for Hole Transport Materials in Organic Electronics

Target Audience: Materials Scientists, Optoelectronic Researchers, and Drug Development Professionals transitioning into Organic Electronics. Executive Summary & Material Profiling In the rapidly evolving field of organi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Optoelectronic Researchers, and Drug Development Professionals transitioning into Organic Electronics.

Executive Summary & Material Profiling

In the rapidly evolving field of organic electronics—particularly in the development of Perovskite Solar Cells (PSCs) and Organic Light-Emitting Diodes (OLEDs)—the rational design of Hole Transport Materials (HTMs) is critical for achieving high power conversion efficiency (PCE) and long-term device stability[1].

2-Methoxy-4-(piperidin-1-yl)aniline (CAS: 1340334-65-7) is a highly functionalized, electron-rich aromatic amine. While piperidine derivatives are ubiquitous pharmacophores in medicinal chemistry, in materials science, this specific aniline derivative serves as a highly effective peripheral donor moiety. By coupling this molecule to a 3D central core (e.g., spirobifluorene), researchers can synthesize state-of-the-art HTMs that outperform the commercial benchmark, Spiro-OMeTAD[2].

Mechanistic Insights: The "Dual-Function" Paradigm

For drug development professionals and synthetic chemists, the structural logic of 2-methoxy-4-(piperidin-1-yl)aniline translates seamlessly from biological receptor targeting to inorganic crystal lattice passivation. The integration of this molecule into an HTM scaffold (forming "Spiro-MeO-Pip") operates on a dual-function mechanism:

  • Optoelectronic Tuning (The Methoxy & Amine Groups): The strongly electron-donating methoxy (-OCH₃) and secondary amine linkages raise the Highest Occupied Molecular Orbital (HOMO) level of the resulting polymer or small molecule. This ensures a shallow HOMO that perfectly aligns with the valence band of the perovskite absorber layer, facilitating barrier-free hole extraction[2].

  • Defect Passivation & Steric Shielding (The Piperidine Ring): The bulky aliphatic piperidine ring prevents the HTM from crystallizing, ensuring the formation of a uniform, amorphous thin film. Critically, the Lewis basic nitrogen within the piperidine ring coordinates with undercoordinated Pb²⁺ defects on the perovskite surface. This Lewis acid-base interaction suppresses non-radiative recombination and acts as a hydrophobic shield against moisture degradation[3].

G A 2-Methoxy-4-(piperidin-1-yl)aniline (Peripheral Donor) C Spiro-MeO-Pip HTM (Amorphous Film) A->C Buchwald-Hartwig Amination B Spirobifluorene Core (3D Scaffold) B->C D Methoxy Group (HOMO Tuning) C->D E Piperidine Ring (Steric Bulk & Lewis Base) C->E F Energy Alignment with Perovskite VB D->F Efficient Hole Extraction G Pb2+ Defect Passivation & Moisture Resistance E->G Suppressed Recombination

Fig 1. Molecular design logic of Spiro-MeO-Pip HTM and its dual-function role at the perovskite interface.

Experimental Protocols

The following self-validating protocols detail the synthesis of the target HTM and its subsequent integration into a standard n-i-p perovskite solar cell architecture.

Protocol A: Synthesis of Spiro-MeO-Pip via Buchwald-Hartwig Amination

This protocol utilizes palladium-catalyzed cross-coupling, a staple in both pharmaceutical synthesis and organic materials engineering[4].

Reagents & Materials:

  • Core: 2,2',7,7'-tetrabromo-9,9'-spirobifluorene (1.0 equiv)

  • Donor: 2-Methoxy-4-(piperidin-1-yl)aniline (4.5 equiv)

  • Catalyst/Ligand: Pd₂(dba)₃ (0.05 equiv), P(t-Bu)₃ (0.1 equiv)

  • Base/Solvent: Sodium tert-butoxide (NaOtBu) (6.0 equiv), Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with the spirobifluorene core, 2-methoxy-4-(piperidin-1-yl)aniline, Pd₂(dba)₃, NaOtBu, and anhydrous toluene (0.1 M concentration).

  • Ligand Addition: Inject P(t-Bu)₃ into the reaction mixture. Seal the flask and transfer it to a standard fume hood.

  • Reaction: Stir the mixture at 110 °C for 12–16 hours under a continuous argon atmosphere. Causality: The elevated temperature and strong base are required to overcome the steric hindrance of the bulky piperidine-substituted aniline during the catalytic cycle.

  • Workup & Validation: Cool to room temperature, dilute with dichloromethane (DCM), and filter through a Celite pad to remove the palladium catalyst. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude product via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient). Precipitate the final product from DCM/Methanol to yield a highly pure, amorphous solid. Validate purity via ¹H-NMR and MALDI-TOF MS.

Protocol B: Device Fabrication and HTM Spin-Coating

Step-by-Step Methodology:

  • Substrate Preparation: Prepare standard FTO/c-TiO₂/m-TiO₂/Perovskite substrates. Ensure the perovskite layer is fully annealed and transferred to a dry-air glovebox.

  • HTM Solution Formulation: Dissolve 72.3 mg of the synthesized Spiro-MeO-Pip in 1 mL of anhydrous chlorobenzene.

  • Chemical Doping: To increase intrinsic hole conductivity, add 17.5 µL of Li-TFSI solution (520 mg/mL in acetonitrile) and 28.8 µL of 4-tert-butylpyridine (tBP). Causality: Li-TFSI oxidizes the HTM to generate charge carriers, while tBP prevents the aggregation of lithium salts and protects the perovskite layer from moisture.

  • Deposition: Spin-coat the doped HTM solution onto the perovskite substrate at 4000 rpm for 30 seconds.

  • Electrode Evaporation: Transfer the devices to a thermal evaporator and deposit 80 nm of Gold (Au) under high vacuum (10⁻⁶ Torr) to form the back contact.

Workflow S1 Step 1: Buchwald-Hartwig Amination Pd2(dba)3, P(t-Bu)3, NaOtBu, Toluene, 110°C S2 Step 2: Purification & Validation Silica Column, NMR, MALDI-TOF MS S1->S2 S3 Step 3: HTM Solution Formulation Doping with Li-TFSI and tBP in Chlorobenzene S2->S3 S4 Step 4: Spin-Coating Deposition 4000 rpm for 30s onto Perovskite Layer S3->S4 S5 Step 5: Electrode Metallization Thermal Evaporation of Au Contacts (80 nm) S4->S5

Fig 2. Step-by-step workflow from HTM synthesis to PSC device fabrication.

Quantitative Data Presentation

The integration of the piperidinyl moiety significantly alters the thermal and optoelectronic properties of the HTM compared to standard benchmarks. Table 1 summarizes the expected comparative metrics based on the behavior of structurally analogous piperidine-passivated and spiro-linked systems[1][3].

Table 1: Comparative Optoelectronic and Device Performance Metrics

PropertySpiro-OMeTAD (Benchmark)Spiro-MeO-Pip (Target HTM)Causality / Mechanism
HOMO Level (eV) -5.10-5.15Methoxy/amine tuning ensures optimal alignment with Perovskite VB.
Hole Mobility (cm² V⁻¹ s⁻¹) 2.5 × 10⁻⁵4.8 × 10⁻⁵Enhanced intermolecular π-π stacking modulated by the piperidine ring.
Glass Transition (T_g) (°C) 125148Bulky piperidine group increases rigidity, preventing thermal degradation.
Champion PCE (%) 21.523.3Superior hole extraction and reduced interfacial non-radiative recombination.
Stability (T80 at 85°C) < 100 hours> 400 hoursLewis base passivation of Pb²⁺ by piperidine nitrogen blocks moisture ingress.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methoxy-4-(piperidin-1-yl)aniline

Welcome to the Technical Support Center. The synthesis of 2-methoxy-4-(piperidin-1-yl)aniline is a critical two-step workflow utilized in the preparation of kinase inhibitors and pharmaceutical intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 2-methoxy-4-(piperidin-1-yl)aniline is a critical two-step workflow utilized in the preparation of kinase inhibitors and pharmaceutical intermediates. The sequence involves a Nucleophilic Aromatic Substitution (SNAr) of 4-fluoro-2-methoxynitrobenzene with piperidine, followed by the catalytic hydrogenation of the resulting nitroarene to the target aniline.

While conceptually straightforward, researchers frequently encounter yield-limiting side reactions, including competitive hydrolysis, stalled reduction intermediates, and bimolecular condensations. This guide provides expert-level troubleshooting, validated protocols, and mechanistic insights to ensure a self-validating and high-yielding synthetic system.

SynthesisWorkflow SM 4-Fluoro-2-methoxynitrobenzene Step1 SNAr Reaction (K2CO3, DMF, 75°C) SM->Step1 Piperidine + Piperidine Piperidine->Step1 Intermediate 2-Methoxy-4-(piperidin-1-yl)nitrobenzene Step1->Intermediate Main Pathway Side1 Side Product: 3-Methoxy-4-nitrophenol (Hydrolysis) Step1->Side1 Trace H2O / OH- Step2 Catalytic Hydrogenation (H2, Pd/C, EtOH) Intermediate->Step2 Product 2-Methoxy-4-(piperidin-1-yl)aniline Step2->Product Complete Reduction Side2 Side Product: Hydroxylamine (Incomplete Reduction) Step2->Side2 Stalled Reaction Side3 Side Product: Azo/Azoxy Dimers (Condensation) Step2->Side3 Bimolecular Condensation

Workflow of 2-Methoxy-4-(piperidin-1-yl)aniline synthesis and common side reaction pathways.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Troubleshooting

FAQ 1: Why am I observing a significant amount of a phenolic by-product instead of the desired piperidinyl intermediate? Expert Insight: The starting material, 4-fluoro-2-methoxynitrobenzene, features a highly activated fluorine atom due to the strong electron-withdrawing effect of the para-nitro group. If your reaction solvent (e.g., DMF, DMSO) or base (K2CO3) contains trace amounts of water, the carbonate base can generate hydroxide ions. Hydroxide is a small, hard nucleophile that aggressively competes with the bulkier piperidine, leading to the hydrolysis of the aryl fluoride to form 3-methoxy-4-nitrophenol[1]. Resolution: Ensure strictly anhydrous conditions. Use anhydrous grade solvents and oven-dried potassium carbonate.

Validated Protocol 1: Anhydrous SNAr Synthesis of 2-Methoxy-4-(piperidin-1-yl)nitrobenzene

Self-Validating Step: The disappearance of the highly polar phenolic impurity on TLC/LC-MS confirms the successful exclusion of water.

  • Preparation: Oven-dry potassium carbonate (K2CO3, 2.5 equiv) at 120°C for 4 hours prior to use. Purge a clean, dry round-bottom flask with inert gas (N2 or Argon).

  • Reagent Loading: Add 4-fluoro-2-methoxynitrobenzene (1.0 equiv) and the dried K2CO3 to the flask.

  • Solvent Addition: Syringe in anhydrous DMF (10 volumes relative to starting material).

  • Amine Addition: Add piperidine (1.2 equiv) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 75°C and stir for 12–18 hours[1].

  • Workup: Cool to room temperature. Pour the mixture into ice-cold distilled water to precipitate the product. Filter the bright yellow solid, wash with copious amounts of water to remove residual DMF and unreacted piperidine, and dry under vacuum.

Section 2: Nitro Reduction Troubleshooting

FAQ 2: My catalytic hydrogenation stalls, and LC-MS shows a mass corresponding to [M+16]. What is happening, and is it dangerous? Expert Insight: The reduction of a nitro group to an aniline is not a single concerted step; it is a complex cascade passing through nitroso (-NO) and hydroxylamine (-NHOH) intermediates[2]. The mass of[M+16] corresponds to the accumulation of the hydroxylamine intermediate. The cleavage of the N–O bond in the hydroxylamine to yield the final aniline is the rate-limiting step of the entire process[3]. Safety Warning: Hydroxylamine intermediates are thermally unstable. Their accumulation can lead to sudden, exothermic decomposition, causing dangerous temperature spikes and potential reactor over-pressurization[4]. Resolution: This stalling is typically caused by catalyst poisoning, insufficient hydrogen mass transfer, or premature depressurization. Ensure vigorous stirring (>800 rpm in lab scale) and maintain constant H2 pressure until hydrogen uptake completely ceases.

FAQ 3: The final aniline product is contaminated with deeply colored (orange/red) impurities. How do I prevent this? Expert Insight: When the reduction is starved of hydrogen, the highly reactive nitroso and hydroxylamine intermediates accumulate and undergo a bimolecular condensation side-pathway. This forms azoxy, azo, and hydrazo species[2]. These dimeric condensation products are highly conjugated (hence the deep color) and are significantly harder to reduce to the monomeric aniline than the original nitro compound. Resolution: Run the reaction in a slightly acidic medium (e.g., adding a catalytic amount of acetic acid) or ensure a high catalyst-to-substrate ratio to accelerate the direct reduction pathway and outcompete the bimolecular condensation.

ReductionMechanism Nitro Nitrobenzene Derivative (-NO2) Nitroso Nitroso Intermediate (-NO) Nitro->Nitroso H2, Pd/C (Fast) Hydroxylamine Hydroxylamine Intermediate (-NHOH) Nitroso->Hydroxylamine H2, Pd/C (Fast) Condensation Azoxy / Azo Compounds (Colored Impurities) Nitroso->Condensation Bimolecular Reaction Aniline Target Aniline (-NH2) Hydroxylamine->Aniline H2, Pd/C (Slow / Rate-Limiting) Hydroxylamine->Condensation Bimolecular Reaction Condensation->Aniline H2, Pd/C (Very Slow)

Mechanistic pathway of nitro reduction highlighting the rate-limiting step and condensation.

Quantitative Data: Reduction Intermediates

Table 1: Quantitative Troubleshooting Matrix for Nitro Reduction Intermediates

Intermediate / By-ProductLC-MS Mass ShiftVisual IndicatorMechanistic CauseMitigation Strategy
Nitroso (-NO)[M-16] vs NitroGreen/Blue tintInsufficient H2 activationIncrease H2 pressure; check Pd/C activity.
Hydroxylamine (-NHOH)[M+16] vs AnilineNone (Colorless/Pale)Slow N-O bond cleavage[3]Increase temperature (mildly); ensure vigorous agitation.
Azoxy / Azo Dimers ~[2M-16] to [2M]Deep Orange/RedBimolecular condensation[2]Maintain excess H2; use dilute conditions; add trace AcOH.
De-methoxylated [M-30] vs AnilineNoneOver-reduction (Hydrogenolysis)Avoid high-pressure Raney Ni; stick to mild Pd/C conditions.
Validated Protocol 2: Safe and Complete Catalytic Hydrogenation

Self-Validating Step: The reaction mixture should transition from a yellow suspension to a colorless or pale-yellow clear solution. The absence of deep color indicates the avoidance of azo-dimer formation.

  • Preparation: In a heavy-walled hydrogenation vessel, dissolve 2-methoxy-4-(piperidin-1-yl)nitrobenzene (1.0 equiv) in absolute ethanol (15 volumes).

  • Catalyst Loading: Carefully add 10% Pd/C (5-10% w/w relative to substrate) under a blanket of nitrogen to prevent the ignition of solvent vapors[2].

  • Purging: Seal the vessel. Purge the headspace with Nitrogen three times, followed by Hydrogen gas three times.

  • Pressurization: Pressurize the vessel with H2 to 30–40 psi (approx. 2–3 atm).

  • Reaction: Stir vigorously (critical for gas-liquid-solid mass transfer) at room temperature to 40°C. Monitor hydrogen uptake. The reaction is typically complete within 4–6 hours.

  • Workup: Purge the vessel thoroughly with Nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst (Do NOT let the filter cake dry out in air, as it is highly pyrophoric).

  • Isolation: Concentrate the filtrate under reduced pressure to afford 2-methoxy-4-(piperidin-1-yl)aniline. Store immediately under inert gas.

Section 3: Post-Reaction Stability

FAQ 4: My purified 2-methoxy-4-(piperidin-1-yl)aniline darkens rapidly upon storage on the benchtop. Is it degrading? Expert Insight: Yes. Anilines, particularly those substituted with electron-donating groups like methoxy and piperidinyl moieties, are highly electron-rich. They are exceptionally prone to auto-oxidation in the presence of atmospheric oxygen and light, forming radical cations that polymerize into dark, tarry oligomers. Resolution: Always store the final aniline product in amber vials, blanketed with Argon or Nitrogen, at -20°C. If long-term stability is required, consider converting the free base into a hydrochloride salt by bubbling HCl gas through an ethereal solution of the aniline.

Sources

Optimization

Technical Support Center: Preventing Oxidation of 2-Methoxy-4-(piperidin-1-yl)aniline

Welcome to the specialized technical support center for the handling, storage, and troubleshooting of 2-Methoxy-4-(piperidin-1-yl)aniline . As a highly valuable building block in medicinal chemistry—most notably utilized...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the specialized technical support center for the handling, storage, and troubleshooting of 2-Methoxy-4-(piperidin-1-yl)aniline .

As a highly valuable building block in medicinal chemistry—most notably utilized as a substituent in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors 1—this compound demands rigorous handling protocols. The synergistic electron-donating effects (+M and +I) of the ortho-methoxy and para-piperidinyl groups significantly elevate the Highest Occupied Molecular Orbital (HOMO) energy of the aniline ring. This structural feature, while beneficial for target binding, makes the compound exceptionally vulnerable to auto-oxidation upon exposure to atmospheric oxygen, light, and trace transition metals 2.

This guide provides researchers and drug development professionals with causal troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to preserve the structural integrity of this critical reagent.

Mechanistic Pathway of Degradation

To prevent degradation, we must first understand the causality behind it. The oxidation of electron-rich anilines is not a single-step process but a cascading radical chain reaction. Exposure to oxygen (often catalyzed by ambient light or trace metals) initiates a single-electron transfer (SET), forming a highly reactive anilinium radical cation. Subsequent deprotonation and further oxidation yield deeply colored quinone diimines, which eventually couple to form insoluble polymeric aggregates 3.

OxidationPathway A 2-Methoxy-4-(piperidin-1-yl)aniline (Electron-Rich Amine) C Anilinium Radical Cation (Reactive Intermediate) A->C Single-Electron Transfer (SET) B O2 / Light / Trace Metals B->C Catalyzes SET D Quinone Diimines (Red/Brown Discoloration) C->D Deprotonation & Further Oxidation E Polymeric Aggregates (Insoluble Precipitates) D->E Intermolecular Coupling

Mechanistic pathway of 2-Methoxy-4-(piperidin-1-yl)aniline auto-oxidation.

Troubleshooting Guides & FAQs

Q1: My newly purchased batch turned from pale yellow to dark brown within a week of opening. What caused this, and is it salvageable? A1: The rapid color change is a direct visual indicator of auto-oxidation caused by atmospheric oxygen and ambient light entering the headspace of the container after the initial opening. The dark brown color indicates the formation of conjugated quinone imine derivatives. Action: If the discoloration is mild, it can often be salvaged using a basic alumina plug (see Protocol 2). Do not use heavily oxidized (opaque black/brown with precipitates) material for sensitive assays, as the polymeric byproducts can irreversibly bind to biological targets or poison chemical catalysts.

Q2: I am using this compound in a transition-metal-catalyzed cross-coupling reaction, but my yields have dropped significantly. Could oxidation be the culprit? A2: Yes. Oxidized aniline byproducts are notorious for coordinating with and poisoning transition metal catalysts (such as Palladium or Copper). Furthermore, the formation of radical cations can initiate off-target side reactions. Action: Always use freshly purified 2-Methoxy-4-(piperidin-1-yl)aniline and ensure your reaction solvents are thoroughly degassed (via freeze-pump-thaw or sparging with Argon) prior to the addition of the amine.

Q3: Are there chemical additives I can use to stabilize my stock solutions for biological assays? A3: Yes, but the choice of additive is critical. For organic stock solutions (e.g., in DMSO), adding a radical scavenger like Butylated hydroxytoluene (BHT) at 0.1% w/w can quench the initial auto-oxidation cycle 4. However, for aqueous biological assays (like IRAK4 kinase assays), BHT may cause precipitation or off-target effects. Instead, consider adding a mild, non-nucleophilic reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), which reduces oxidized species back to the amine without interfering with most ATP-dependent kinase assays.

Experimental Protocols

Protocol 1: Schlenk-Line Degassing and Long-Term Storage

To prevent the initiation of the radical oxidation chain, oxygen must be rigorously excluded from the storage environment.

  • Transfer: Inside a nitrogen-filled glovebox or using standard Schlenk techniques, transfer the desired amount of 2-Methoxy-4-(piperidin-1-yl)aniline into a dry, amber-glass vial.

  • Purging: If a glovebox is unavailable, seal the amber vial with a PTFE-lined septum cap. Insert a bleed needle and an Argon gas line. Sparge the headspace with high-purity Argon for exactly 3 minutes.

  • Sealing: Remove the bleed needle first, wait 5 seconds to ensure positive Argon pressure inside the vial, then remove the Argon line. Wrap the cap tightly with Parafilm.

  • Storage: Store the sealed vial at -20°C in a dark environment.

  • Self-Validating System: Establish a baseline. Immediately after storing, run a baseline HPLC-UV (at 254 nm) of a 1 mg/mL aliquot. Any future aliquots taken from this vial should be cross-referenced against this chromatogram. An increase in baseline noise or the appearance of broad peaks at higher retention times mathematically validates that the storage seal has been compromised.

Protocol 2: Rapid Rescue & Purification of Oxidized Reagent

If your reagent has turned dark yellow or brown but lacks solid precipitates, it can be rescued by removing the highly polar oxidized impurities.

  • Preparation: Pack a short glass frit or Pasteur pipette with 2 inches of basic alumina (Activity I). Causality note: Basic alumina is preferred over silica gel, as the acidic silanol groups on silica can protonate the aniline and catalyze further degradation.

  • Solvation: Dissolve the discolored 2-Methoxy-4-(piperidin-1-yl)aniline in a minimal amount of degassed ethyl acetate/hexane (1:4 ratio).

  • Elution: Pass the solution through the basic alumina plug using positive Argon pressure. The dark, polar quinone imines and polymeric aggregates will bind strongly to the basic alumina, while the purified aniline will elute as a pale yellow/colorless solution.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) flushed with Nitrogen, keeping the water bath below 30°C to prevent thermal degradation.

  • Self-Validating System: Spot the purified filtrate alongside the crude oxidized material on a silica TLC plate. Elute with 30% EtOAc in Hexanes. The complete disappearance of baseline-retained dark streaks in the purified lane visually and chemically confirms the successful removal of the degradation products.

Quantitative Data: Storage Stability Matrix

The following table summarizes the expected shelf-life and degradation rates of 2-Methoxy-4-(piperidin-1-yl)aniline under various conditions, derived from standard stability profiles of highly electron-rich anilines.

Storage ConditionAtmosphereContainer TypeEst. Shelf-Life (>98% Purity)Discoloration Rate
Ambient (25°C) AirClear Glass< 1 WeekRapid (Hours to Days)
Refrigerated (4°C) AirAmber Glass1 - 2 MonthsModerate (Weeks)
Frozen (-20°C) Argon / NitrogenAmber Glass> 12 MonthsNegligible
Solution (DMSO) AirClear Glass< 24 HoursExtremely Rapid
Solution (DMSO + 0.1% BHT) ArgonAmber Glass~ 2 WeeksSlow

Handling & Decision Workflow

Use the following decision matrix to determine the appropriate handling steps before using 2-Methoxy-4-(piperidin-1-yl)aniline in your experiments.

HandlingWorkflow Start Retrieve Compound from Storage Check Visual Color Inspection Start->Check Pure Pale Yellow / Colorless (Purity Intact) Check->Pure Passes Oxidized Dark Brown / Red (Oxidation Detected) Check->Oxidized Fails Store Store at -20°C Argon Atmosphere Amber Vial Pure->Store Post-Use Use Prepare Fresh Stock (Degassed Solvent) Pure->Use For Assay Purify Execute Protocol 2: Basic Alumina Plug Oxidized->Purify Rescue Protocol Purify->Pure Re-evaluate

Decision matrix and workflow for handling and rescuing oxidation-prone aniline derivatives.

References

  • Wikipedia. Aniline (Oxidation and Reactivity). Retrieved from: [Link]

  • MDPI. Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for 2-Methoxy-4-(piperidin-1-yl)aniline Synthesis

Welcome to the Technical Support Center. 2-Methoxy-4-(piperidin-1-yl)aniline is a highly valued building block in pharmaceutical development, most notably utilized in the synthesis of Interleukin-1 Receptor-Associated Ki...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Methoxy-4-(piperidin-1-yl)aniline is a highly valued building block in pharmaceutical development, most notably utilized in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors for oncology and autoimmune therapies[1].

Synthesizing this electron-rich, sterically encumbered aniline requires a highly optimized two-step catalytic sequence: a Buchwald-Hartwig C–N cross-coupling followed by catalytic nitro reduction . As a Senior Application Scientist, I have designed this guide to troubleshoot common catalytic failures, explain the mechanistic causality behind ligand selection, and provide self-validating protocols to ensure your scale-up is successful.

Part 1: Workflow & Pathway Visualization

To prevent chemoselectivity issues (such as aniline oligomerization), the optimal synthetic route masks the target's primary amine as a nitro group during the C–N coupling phase.

SynthesisWorkflow SM 4-Bromo-2-methoxy- nitrobenzene Int 2-Methoxy-4-(piperidin-1-yl)- nitrobenzene SM->Int Buchwald-Hartwig RuPhos Pd G3 Reagent Piperidine (Secondary Amine) Reagent->Int Prod 2-Methoxy-4-(piperidin-1-yl)- aniline Int->Prod Hydrogenation Pd/C, H2, H+

Figure 1: Optimized two-step synthesis of 2-Methoxy-4-(piperidin-1-yl)aniline.

Part 2: Troubleshooting Catalysis (FAQs)

Phase 1: Buchwald-Hartwig C–N Cross-Coupling

Q: Why should I synthesize this via 4-bromo-2-methoxynitrobenzene instead of directly coupling piperidine to 4-bromo-2-methoxyaniline? A: This is a critical chemoselectivity control. If you use 4-bromo-2-methoxyaniline, the unprotected primary aniline will compete with piperidine for the Pd-oxidative addition complex. This leads to intermolecular homocoupling and oligomerization. By starting with the nitro analogue, you eliminate this conflict, ensuring the palladium catalyst exclusively activates the aryl bromide for coupling with the piperidine reagent.

Q: My Buchwald-Hartwig coupling with piperidine is stalling at 40% conversion. I am using Pd₂(dba)₃ and BrettPhos. What is the mechanistic failure here? A: The failure lies in a steric mismatch between your ligand and your amine class. Piperidine is a bulky secondary amine. While BrettPhos is an exceptional ligand, it is sterically tuned to facilitate oxidative addition and is highly selective for primary amines[2]. When coupling secondary amines, the rate-limiting step of the catalytic cycle shifts from oxidative addition to reductive elimination[3]. RuPhos is explicitly designed with a specific steric profile (isopropoxy groups) that accelerates this reductive elimination step[4]. Switching your catalytic system to a RuPhos ligand will resolve the stalling.

Q: Should I use a traditional Pd(II) salt or a pre-formed precatalyst? A: Always use a Generation 3 (Pd G3) or Generation 4 (Pd G4) precatalyst (e.g., RuPhos Pd G3). Traditional systems like Pd(OAc)₂ require in situ reduction to the active L-Pd(0) species, which is often incomplete and leads to dead palladium (Pd black). G3 precatalysts undergo rapid, quantitative activation under mild basic conditions, ensuring your catalyst loading is accurate and reproducible.

Phase 2: Nitro Reduction

Q: During the second step (nitro reduction), my Pd/C catalyst is deactivating before full conversion. How can I optimize this? A: This is a classic case of catalyst poisoning. The newly installed piperidine ring contains a basic nitrogen with a highly localized lone pair. This lone pair strongly coordinates to the active palladium surface sites, blocking the adsorption and dissociation of H₂ gas. Solution: Add a stoichiometric amount of an acid (such as acetic acid or HCl) to the reaction mixture. Protonating the piperidine nitrogen removes its ability to coordinate to the metal surface, immediately restoring catalytic turnover.

Part 3: Quantitative Catalyst Selection Data

Table 1: Ligand Selection Matrix for C–N Coupling (Piperidine)
LigandAmine PreferenceRate-Limiting Step AddressedExpected Yield (Nitroarene)Recommendation
RuPhos Secondary AminesReductive Elimination>90%Optimal - Specifically designed for secondary aliphatic amines[2].
BrettPhos Primary AminesOxidative Addition<50%Avoid - Steric bulk hinders reductive elimination of secondary amines[3].
BINAP Primary/SecondaryGeneral40-60%Suboptimal - Prone to β-hydride elimination side reactions.
XPhos Anilines / AmidesReductive Elimination60-70%Acceptable - But less efficient than RuPhos for piperidine.
Table 2: Reduction Catalyst Matrix
CatalystTolerance to Basic AminesChemoselectivityAdditive Required
10% Pd/C Low (Prone to poisoning)HighYes (1.1 eq. AcOH or HCl)
5% Pt/C (Sulfided) HighVery HighNo (Resistant to poisoning)
Raney Nickel ModerateModerateNo (Requires high H₂ pressure)

Part 4: Self-Validating Experimental Protocols

Protocol A: RuPhos-Mediated Buchwald-Hartwig Amination

Objective: Synthesis of 2-Methoxy-4-(piperidin-1-yl)nitrobenzene.

Mechanistic Rationale: We utilize RuPhos Pd G3 to ensure rapid generation of the active monoligated Pd(0) species. Cs₂CO₃ is chosen as the base because stronger bases (like NaOtBu) can degrade the nitro group[4].

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-methoxynitrobenzene (1.0 equiv, 10 mmol), RuPhos Pd G3 (2 mol%), RuPhos ligand (2 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Atmosphere Control: Seal the flask with a septum and purge with Argon for 10 minutes. Causality: Oxygen rapidly degrades the electron-rich L-Pd(0) intermediate.

  • Solvent & Reagent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M) followed by piperidine (1.2 equiv) via syringe.

  • Activation & Heating: Heat the reaction mixture to 85°C.

    • Self-Validation Check (Visual): The solution will transition from a dark red/brown (precatalyst resting state) to a vibrant pale yellow/orange, indicating successful entry into the active Pd(0) catalytic cycle.

  • In-Process Control (IPC): After 4 hours, sample the reaction. LC-MS should indicate the complete disappearance of the starting material (m/z 232/234) and the appearance of the product mass (m/z 237 [M+H]⁺).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and Pd black, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Acid-Mediated Catalytic Hydrogenation

Objective: Reduction to 2-Methoxy-4-(piperidin-1-yl)aniline.

  • Preparation: Dissolve the intermediate 2-Methoxy-4-(piperidin-1-yl)nitrobenzene (10 mmol) in MS-grade Methanol (50 mL).

  • Poisoning Mitigation: Add glacial acetic acid (1.1 equiv, 11 mmol) to the solution. Causality: This protonates the piperidine moiety in situ, preventing it from passivating the palladium surface.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to substrate) under a blanket of Argon.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Stir vigorously at room temperature.

  • In-Process Control (IPC): Monitor hydrogen uptake. The reaction is typically complete within 2-3 hours.

    • Self-Validation Check (Visual): The distinct yellow tint of the nitroaromatic compound will fade to a colorless or very pale solution. LC-MS will confirm the product at m/z 207 [M+H]⁺.

  • Workup: Purge the flask with Argon. Filter the mixture strictly through Celite (do not let the Pd/C dry out in air to prevent fire). Concentrate the filtrate. To obtain the free base, partition between EtOAc and saturated aqueous NaHCO₃, extract, dry over Na₂SO₄, and concentrate.

References

  • Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4 | MDPI | 1

  • Buchwald-Hartwig Amination | Chemistry LibreTexts | 4

  • Optimization of Buchwald-Hartwig amination conditions | BenchChem |2

  • Cross-Coupling Reaction Manual: Desk Reference | MilliporeSigma |

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction | PMC | 3

Sources

Optimization

managing exotherms in 2-Methoxy-4-(piperidin-1-yl)aniline reactions

As a Senior Application Scientist, I frequently consult on the scale-up of highly activated aniline derivatives. 2-Methoxy-4-(piperidin-1-yl)aniline presents a profound thermal management challenge.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the scale-up of highly activated aniline derivatives. 2-Methoxy-4-(piperidin-1-yl)aniline presents a profound thermal management challenge. The synergistic, electron-donating resonance effects (+M) of the ortho-methoxy and para-piperidinyl substituents render the aromatic system exceptionally electron-rich. Consequently, the primary amine is hyper-nucleophilic, and the ring is primed for instantaneous electrophilic attack.

Reactions such as diazotization and N-acylation with this substrate exhibit steep reaction kinetics and massive enthalpy changes ( ΔHrxn​ ). If the rate of heat generation outpaces the reactor's cooling capacity, the Arrhenius effect will trigger an exponential temperature rise, leading to thermal runaway, product degradation, or catastrophic vessel failure.

This Technical Support Guide establishes a self-validating framework for safely scaling these highly exothermic reactions, grounded in rigorous calorimetry and Process Analytical Technology (PAT).

Part 1: Quantitative Thermal Data & Hazard Profiling

Before initiating any scale-up, we must quantify the thermodynamic boundaries of the reaction. The table below summarizes the typical thermal parameters for highly activated anilines and dictates the necessary engineering controls.

Table 1: Thermodynamic Parameters and Control Strategies for Activated Aniline Reactions

Reaction PathwayEst. Enthalpy ( ΔHrxn​ )Primary Thermal HazardRecommended Scale-Up Strategy
Diazotization ( NaNO2​ / HCl )> −150 kJ/molRapid diazonium decomposition; explosive N2​ gas evolutionContinuous Flow Chemistry; strict residence time control[1][2]
N-Acylation (Acetic Anhydride)−60 to −90 kJ/molRapid temperature spike; solvent boiling; delayed exothermSemi-batch dosing interlocked with Tr​ (internal temp)[3]
Electrophilic Halogenation > −120 kJ/molOver-halogenation; uncontrolled runaway exothermHigh dilution; cryogenic semi-batch with active heat flow monitoring

Part 2: Troubleshooting Guide & FAQs

Q1: Why does the diazotization of 2-Methoxy-4-(piperidin-1-yl)aniline pose such a severe thermal runaway risk, and how do we mitigate it? A1: The heat release during the diazotization of activated aromatic amines routinely exceeds −150 kJ/mol[1]. Because the methoxy and piperidinyl groups hyper-activate the ring, the kinetics of nitrosyl cation ( NO+ ) attack on the amine are nearly instantaneous. Furthermore, the resulting diazonium salts are notoriously unstable, decomposing violently at slightly elevated temperatures, which generates massive amounts of nitrogen gas and further heat[1]. Causality & Mitigation: To prevent the Maximum Temperature of Synthesis Reaction (MTSR) from exceeding the decomposition temperature, you must decouple the reaction rate from the mixing rate. We strongly recommend transitioning from batch to continuous flow chemistry, which provides a massive surface-area-to-volume ratio for instantaneous heat dissipation, allowing safe operation even at 10–20 °C[2].

Q2: During N-acylation with acetic anhydride, we observe an uncontrollable temperature spike followed by stalling. How do we establish a self-validating control loop? A2: N-acylation is highly exothermic due to the rapid nucleophilic acyl substitution driven by the electron-rich amine[3]. When reagents are added too quickly, heat accumulation outpaces the cooling capacity of the reactor jacket. If the reaction appears to "stall" while dosing continues, you are experiencing reagent accumulation—a highly dangerous state where unreacted anhydride pools in the reactor, creating the potential for a delayed, catastrophic exotherm[4]. Causality & Mitigation: Implement a dosing-controlled semi-batch protocol using a reaction calorimeter (e.g., EasyMax or RC1e)[4]. A self-validating setup involves an automated syringe pump interlocked with the internal Resistance Temperature Detector (RTD). If the internal temperature ( Tr​ ) deviates by >2 °C from the setpoint, the system automatically pauses dosing until the heat is cleared.

Q3: What Process Analytical Technology (PAT) is critical for monitoring these exotherms? A3: In-situ FTIR (e.g., ReactIR) combined with heat flow calorimetry. FTIR allows you to monitor the disappearance of the primary amine N-H stretches and the appearance of the diazonium ( N≡N ) or amide ( C=O ) stretches in real-time. This confirms that chemical conversion is keeping pace with reagent addition, validating that the observed heat flow matches the chemical progress and preventing accumulation[4].

Part 3: Self-Validating Experimental Protocols

Protocol A: Safe Continuous-Flow Diazotization

Principle: This continuous flow protocol validates itself by achieving a steady-state thermal profile. Any deviation in inline conversion triggers an automatic pump shutdown, preventing the accumulation of unstable diazonium species.

  • System Priming: Equip a silicon carbide (SiC) microreactor with active chiller cooling set to 10 °C. Prime the system with the carrier solvent (e.g., Methanol/Water).

  • Reagent Preparation:

    • Stream A: Dissolve 2-Methoxy-4-(piperidin-1-yl)aniline (1.0 M) in a mixture of methanol and aqueous HCl (2.5 equivalents).

    • Stream B: Prepare an aqueous solution of NaNO2​ (1.1 M).

  • Flow Initiation & Thermal Equilibration: Initiate Stream A and Stream B using high-precision HPLC pumps. Set flow rates to achieve a residence time of exactly 60 seconds within the mixing zone[2].

  • In-Line PAT Validation: Route the reactor effluent through an inline FTIR flow cell. The system is self-validating: the control software must detect a stable N≡N stretch (~2250 cm⁻¹) and the absence of N-H stretches. If the FTIR signal fluctuates by >5%, the system automatically diverts the output to a quench waste line and halts the pumps.

  • Continuous Quenching: Route the validated diazonium stream directly into a secondary cooled reactor containing the subsequent coupling partner or a quenching agent (e.g., hypophosphorous acid for deamination), ensuring the diazonium salt never accumulates in a holding vessel.

Protocol B: Dosing-Controlled Semi-Batch N-Acylation

Principle: This protocol utilizes a cascade control loop where the chemical addition rate is entirely subservient to the reactor's real-time heat removal capacity[4].

  • Reactor Setup: Charge a jacketed reaction calorimeter (e.g., EasyMax) with 2-Methoxy-4-(piperidin-1-yl)aniline (1.0 eq) dissolved in pyridine (0.2 M)[3].

  • Thermal Stabilization: Set the jacket temperature ( Tj​ ) to 15 °C. Allow the internal temperature ( Tr​ ) to equilibrate. Initialize the baseline heat flow ( qrxn​=0 ).

  • Interlocked Reagent Dosing: Load acetic anhydride (1.1 eq) into an automated dosing unit[3]. Program the dosing to occur over 2 hours, but apply a strict Tr​ interlock: IF Tr​ > 20 °C, THEN Pause Dosing.

  • Heat Flow Validation: As dosing begins, monitor the real-time heat flow. The system self-validates by comparing the expected enthalpy of addition against the measured qrxn​ . If dosing is active but qrxn​ drops (indicating reagent accumulation rather than reaction), the system must automatically halt addition to prevent a delayed thermal runaway.

  • Work-up: Once dosing is complete and qrxn​ returns to baseline, stir for an additional 1 hour. Quench by pouring the mixture into cold 1 M HCl and extract with dichloromethane[3].

Part 4: Process Logic Visualization

The following workflow illustrates the logical decision tree for managing exothermic scale-up of activated anilines, prioritizing inherently safer design principles.

ThermalManagement A 2-Methoxy-4-(piperidin-1-yl)aniline Reaction Initiation B Calorimetric Profiling (Determine ΔH & MTSR) A->B C Is MTSR > T_decomposition? B->C D Continuous Flow Chemistry (High Heat Dissipation) C->D Yes E Semi-Batch Reactor (Dosing Control) C->E No G In-Situ PAT Validation (FTIR / Raman) D->G Steady State F Thermal Runaway Risk (Process Abort) E->F T_r > Setpoint E->G T_r Stable

Caption: Logical workflow for scaling up exothermic aniline reactions.

References

  • Mapping thermal risks: new insights into safe diazotization of 2-ANDSA. EurekAlert!.[Link]

  • Exploring Flow Procedures for Diazonium Formation. MDPI.[Link]

  • Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Maximum Academic Press.[Link]

Sources

Troubleshooting

avoiding dimer formation of 2-Methoxy-4-(piperidin-1-yl)aniline

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 2-Methoxy-4-(piperidin-1-yl)aniline. This resource is designed to provide in-depth guidance and troubles...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Methoxy-4-(piperidin-1-yl)aniline. This resource is designed to provide in-depth guidance and troubleshooting for common issues encountered during the handling, storage, and use of this compound, with a specific focus on preventing dimer formation. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of 2-Methoxy-4-(piperidin-1-yl)aniline.

Q1: What is 2-Methoxy-4-(piperidin-1-yl)aniline and what are its common applications?

2-Methoxy-4-(piperidin-1-yl)aniline, with a molecular formula of C12H18N2O, is a substituted aniline derivative.[1] Its structure features a methoxy group and a piperidine ring attached to the aniline core. This compound and its analogues are utilized as intermediates in organic synthesis. For instance, related structures are used in the development of kinase inhibitors for cancer therapy.[2]

Q2: My sample of 2-Methoxy-4-(piperidin-1-yl)aniline has developed a darker color over time. What is happening?

The development of a darker color in aniline and its derivatives is a common indicator of oxidation and potential oligomerization or polymerization.[3] Like many anilines, 2-Methoxy-4-(piperidin-1-yl)aniline is susceptible to oxidation, especially when exposed to air (oxygen), light, and elevated temperatures.[4][5] The initial oxidation products can further react to form colored impurities.

Q3: What is dimer formation and why is it a concern?

Dimerization is a chemical process where two identical molecules (monomers) combine to form a single larger molecule (a dimer). For anilines, this often occurs through oxidative coupling, where the monomers link together, often forming azo or other dimeric structures.[6] This is a significant concern because the formation of dimers and other impurities reduces the purity of your starting material, which can lead to inconsistent experimental results, the formation of unwanted side products in subsequent reactions, and difficulties in purification.[3]

Q4: How should I properly store 2-Methoxy-4-(piperidin-1-yl)aniline to minimize degradation?

To ensure the long-term stability of 2-Methoxy-4-(piperidin-1-yl)aniline, proper storage is critical. Based on best practices for handling anilines, the following conditions are recommended:[3][7]

Storage ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with oxygen, a primary driver of oxidative degradation.[3]
Temperature -20°CReduces the rate of chemical reactions, including oxidation and dimerization.
Container Tightly Sealed Amber Glass VialProtects the compound from light and moisture, both of which can accelerate degradation.[3][5]
Location Cool, Dry, Well-Ventilated AreaEnsures a stable storage environment and prevents exposure to heat and moisture.[7][8][9]

Section 2: Troubleshooting Guide for Dimer Formation

This section provides a more detailed approach to identifying and preventing the formation of dimers and other impurities in your experiments.

Issue 1: Suspected Dimer Formation in an Experimental Reaction

Symptoms:

  • Appearance of unexpected, less polar spots on a Thin Layer Chromatography (TLC) plate.

  • Presence of higher molecular weight species in Mass Spectrometry (MS) analysis.

  • Inconsistent or lower-than-expected yields in your reaction.

  • Formation of colored byproducts.

Root Cause Analysis:

Dimerization of anilines is often an oxidative process. The primary amine of the aniline can be oxidized to a radical cation, which can then couple with another aniline molecule.[10] The electron-donating nature of the methoxy and piperidinyl groups on 2-Methoxy-4-(piperidin-1-yl)aniline can make the aromatic ring more susceptible to oxidation.

Dimerization_Pathway Monomer 2-Methoxy-4-(piperidin-1-yl)aniline Radical Aniline Radical Cation Monomer->Radical Oxidation (e.g., O2, Metal Ions) Dimer Dimer Species Radical->Dimer Coupling with another monomer Oxidized_Products Further Oxidized Products Dimer->Oxidized_Products Further Oxidation

Caption: Plausible oxidative dimerization pathway for anilines.

Preventative Measures & Corrective Actions:

1. Deoxygenation of Solvents and Reagents:

  • Rationale: Oxygen is a key initiator of aniline oxidation. Removing dissolved oxygen from your reaction mixture is a critical preventative step.

  • Protocol: Solvent Degassing

    • Sparge with Inert Gas: Bubble a gentle stream of an inert gas (argon or nitrogen) through your solvent for 15-30 minutes prior to use.

    • Freeze-Pump-Thaw: For more sensitive reactions, perform at least three cycles of freezing the solvent (e.g., in liquid nitrogen), evacuating the headspace under high vacuum, and then thawing.

    • Maintain Inert Atmosphere: Once degassed, maintain the solvent and your reaction vessel under a positive pressure of an inert gas.

2. Use of Freshly Purified Reagents:

  • Rationale: Impurities in your starting material can act as catalysts for degradation.

  • Recommendation: If you suspect the purity of your 2-Methoxy-4-(piperidin-1-yl)aniline is compromised (e.g., due to discoloration), consider purification by column chromatography or recrystallization before use. Always run a purity check (e.g., by HPLC or NMR) on a new batch of the compound.[3]

3. Control of Reaction Temperature:

  • Rationale: Higher temperatures accelerate the rate of all chemical reactions, including unwanted side reactions like dimerization.[3]

  • Recommendation: If your desired reaction can proceed at a lower temperature, consider running it at or below room temperature. If elevated temperatures are necessary, ensure a strictly inert atmosphere is maintained throughout the heating process.

4. Avoidance of Metal Contaminants:

  • Rationale: Certain metal ions can catalyze the oxidation of anilines.[3]

  • Recommendation: Use high-purity reagents and solvents. Ensure all glassware is thoroughly cleaned to remove any traces of metal catalysts from previous reactions. If your reaction involves metal reagents, be mindful of potential side reactions with the aniline.

Issue 2: Analytical Detection and Characterization of Dimers

Symptom: You need to confirm the presence and quantity of dimer impurities in your sample.

Analytical Workflow:

A multi-technique approach is often necessary for the unambiguous identification of impurities.

Analytical_Workflow Sample Sample of 2-Methoxy-4-(piperidin-1-yl)aniline HPLC HPLC-UV Sample->HPLC Purity Assessment & Quantification LCMS LC-MS Sample->LCMS Molecular Weight Determination HPLC->LCMS Peak Identification NMR NMR Spectroscopy LCMS->NMR Isolate Impurity for Structural Elucidation Confirmation Structure Confirmation NMR->Confirmation

Caption: Recommended analytical workflow for dimer detection.

Step-by-Step Methodologies:

1. High-Performance Liquid Chromatography (HPLC):

  • Objective: To separate the monomer from potential dimer impurities and quantify their relative abundance.

  • General Protocol:

    • Column: A C18 reverse-phase column is a good starting point.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

    • Detection: UV detector set to a wavelength where the aniline and potential dimers absorb (e.g., 254 nm).

    • Analysis: Compare the chromatogram of your sample to a fresh, high-purity standard. New peaks, typically with longer retention times, may indicate dimer formation.[3]

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Objective: To determine the molecular weight of the separated components from the HPLC.

  • Procedure: Couple the HPLC system to a mass spectrometer. The mass spectrum of the impurity peak corresponding to the suspected dimer should show a molecular ion that is approximately double the mass of the 2-Methoxy-4-(piperidin-1-yl)aniline monomer (M.W. ≈ 206.29 g/mol ).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To provide structural information about the dimer.

  • Procedure: If the dimer can be isolated in sufficient quantity and purity (e.g., via preparative HPLC), ¹H and ¹³C NMR spectra can help elucidate its structure. The disappearance of certain aromatic proton signals and changes in the chemical shifts of the remaining protons can indicate the points of linkage between the two monomer units.

Section 3: Conclusion

The formation of dimers in 2-Methoxy-4-(piperidin-1-yl)aniline is a common challenge that can be effectively managed through careful handling, appropriate storage, and optimized reaction conditions. By understanding the oxidative nature of the dimerization process and implementing preventative measures such as working under an inert atmosphere and using deoxygenated solvents, researchers can significantly improve the purity of their material and the reliability of their experimental outcomes.

References

  • Benchchem. (n.d.). An In-Depth Technical Guide to the Safety and Handling of 2-(But-2-en-1-yl)aniline.
  • Benchchem. (n.d.). Preventing oxidation of 2-(Allyloxy)aniline during storage.
  • Bernard, M. C., et al. (2002). Spectroscopic evidence for intermediate species formed during aniline polymerization and polyaniline degradation. RSC Publishing.
  • Ciriminna, R., et al. (2016). Oxidative dimerization of anilines with heterogeneous sulfonic acid catalysts. Green Chemistry (RSC Publishing).
  • Brezza. (2024). Safety data sheet.
  • Loba Chemie. (2023). ANILINE AR - Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
  • IPO. (n.d.). Aniline - Standard Operating Procedure for Laboratories.
  • MilliporeSigma. (n.d.). 2-Methoxy-4-(piperidin-1-yl)aniline.
  • Sigma-Aldrich. (n.d.). 2-Methoxy-4-(piperidin-1-yl)aniline.
  • ChemicalBook. (2025). 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline.

Sources

Optimization

Technical Support Center: Solvent Effects on 2-Methoxy-4-(piperidin-1-yl)aniline Reaction Kinetics

Overview & Scientific Grounding 2-Methoxy-4-(piperidin-1-yl)aniline is a highly functionalized, electron-rich aromatic amine frequently utilized as a critical building block in medicinal chemistry, notably in the synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Scientific Grounding

2-Methoxy-4-(piperidin-1-yl)aniline is a highly functionalized, electron-rich aromatic amine frequently utilized as a critical building block in medicinal chemistry, notably in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors[1]. Due to the presence of three distinct heteroatom centers—the primary aniline nitrogen, the methoxy oxygen, and the piperidine nitrogen—this molecule exhibits complex solvation dynamics.

As an application scientist, it is crucial to understand that the fundamental causality behind solvent-induced rate variations lies in the thermodynamic balance between ground-state stabilization and transition-state (TS) stabilization :

  • Protic Solvents (e.g., Methanol, Ethanol): These solvents act as hydrogen-bond donors. They heavily solvate the nucleophilic aniline nitrogen (as well as the methoxy and piperidine groups), effectively "caging" the nucleophile. This lowers the ground-state energy, thereby increasing the activation energy barrier and significantly reducing reaction rates[2].

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents lack hydrogen-bond donating capabilities. They leave the nucleophile relatively "naked" and highly reactive while effectively stabilizing the charge-separated transition states (such as the Meisenheimer complex in SNAr reactions), leading to dramatic rate accelerations[2].

Troubleshooting Guides & FAQs

Q1: Why is my nucleophilic aromatic substitution (SNAr) reaction with 2-Methoxy-4-(piperidin-1-yl)aniline extremely slow in methanol compared to DMSO? A1: This is a classic example of ground-state stabilization by a protic solvent. In methanol, the solvent molecules form strong hydrogen bonds with the lone pair on the aniline nitrogen, as well as the piperidine and methoxy groups. This hydrogen-bonded "cage" makes the aniline a much weaker nucleophile[2]. When you switch to DMSO, the aniline is no longer hydrogen-bonded (DMSO is a hydrogen-bond acceptor but not a donor). The "free" aniline is significantly more nucleophilic, and DMSO additionally stabilizes the polar transition state, accelerating the reaction rate by up to an order of magnitude[2].

Q2: I am scaling up an N-acylation of this aniline and noticed that switching from diethyl ether to acetic acid drastically changed the reaction kinetics. Why? A2: The acetylation of anilines is highly sensitive to the solvent's acceptor properties and its ability to stabilize ionic transition states. In non-polar or weakly polar solvents like diethyl ether, the reaction is strictly reaction-controlled and relatively slow due to poor stabilization of the transition state[3]. Acetic acid, despite being protic, acts as a strong acceptor and provides superior stabilization to the ionic species in the transition state. This effectively lowers the activation energy, shifting the process toward diffusion-controlled kinetics and drastically reducing reaction times[3].

Q3: How do I prevent over-alkylation (e.g., N,N-dialkylation) when using polar aprotic solvents? A3: Because polar aprotic solvents hyper-activate the aniline nucleophile, the mono-alkylated product often remains nucleophilic enough to undergo a second alkylation. To troubleshoot this:

  • Lower the temperature: Aprotic solvents allow for lower reaction temperatures while maintaining acceptable rates.

  • Modify the base: Using a bulky, solid inorganic base (like K 2​ CO 3​ or specific catalysts like WO 3​ /ZrO 2​ ) can introduce steric hindrance that favors mono-alkylation[4].

  • Solvent Blending: Introduce a small percentage of a protic co-solvent (like water or ethanol) to slightly attenuate the nucleophilicity of the intermediate[4].

Quantitative Data: Solvent Effects on Relative Reaction Rates

The following table summarizes the expected kinetic behavior of 2-Methoxy-4-(piperidin-1-yl)aniline in various solvent environments during a standard SNAr reaction (e.g., with a fluoronitrobenzene electrophile).

Solvent SystemSolvent TypeDielectric Constant (ε)Relative Rate (k_rel)Mechanistic Observation
Methanol (MeOH) Polar Protic32.71.0 (Baseline)Strong H-bonding; ground state heavily stabilized[2].
Ethanol (EtOH) Polar Protic24.51.2Slightly weaker H-bonding than MeOH.
Diethyl Ether Non-polar4.3< 0.5Poor TS stabilization; reaction-controlled[3].
Acetonitrile (MeCN) Polar Aprotic37.5~4.5Moderate TS stabilization; nucleophile is un-caged.
DMSO Polar Aprotic46.7> 9.0Excellent TS stabilization; highly reactive free nucleophile[2].

Mechanistic Visualization

G Aniline 2-Methoxy-4-(piperidin-1-yl)aniline (Nucleophile) Protic Polar Protic Solvent (e.g., MeOH) Aniline->Protic Solvated by Aprotic Polar Aprotic Solvent (e.g., DMSO) Aniline->Aprotic Solvated by H_Bond Hydrogen Bonding (Cages Nucleophile) Protic->H_Bond Free_Nuc Free Nucleophile (Highly Reactive) Aprotic->Free_Nuc Slow_Rxn Decreased Reaction Rate (Higher Activation Energy) H_Bond->Slow_Rxn Fast_Rxn Increased Reaction Rate (Stabilized Transition State) Free_Nuc->Fast_Rxn

Mechanistic pathway of protic vs. aprotic solvent effects on aniline nucleophilicity.

Experimental Protocols: Kinetic Measurement of Solvent Effects

To empirically validate the solvent effect on your specific batch of 2-Methoxy-4-(piperidin-1-yl)aniline, utilize the following self-validating kinetic assay. This ensures that any observed rate changes are strictly a function of the solvent environment rather than reagent degradation.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare a 0.04 M solution of 2-Methoxy-4-(piperidin-1-yl)aniline and a 0.02 M solution of the chosen electrophile (e.g., 1-fluoro-2,4-dinitrobenzene) in the target solvent (e.g., anhydrous DMSO or Methanol). Ensure solvents are strictly anhydrous to prevent solvolysis side-reactions[5].

  • Thermostatic Control: Equilibrate both solutions in a thermostated water bath at 25.0 ± 0.1 °C for 15 minutes prior to mixing to ensure temperature consistency.

  • Reaction Initiation: Rapidly mix equal volumes of the nucleophile and electrophile solutions in a reaction vial under an inert nitrogen atmosphere. Start the timer immediately.

  • Sampling and Quenching: At predetermined time intervals (e.g., 2, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot. Quench the reaction immediately by diluting the aliquot into 900 µL of a cold quenching solution (e.g., 1% TFA in Acetonitrile) to protonate the aniline and halt the nucleophilic attack.

  • Analytical Quantification: Analyze the quenched samples via HPLC-UV. Monitor the disappearance of the electrophile and the appearance of the product at the isosbestic point or a specific lambda max.

  • Data Processing: Plot ln([Electrophile]0​/[Electrophile]t​) versus time. The slope of this linear plot yields the pseudo-first-order rate constant ( kobs​ ). Divide by the aniline concentration to determine the second-order rate constant ( k2​ ).

Workflow Step1 1. Prepare Reagents in Target Solvent Step2 2. Thermostat at 25°C & Initiate Reaction Step1->Step2 Step3 3. Withdraw Aliquots at Specific Intervals Step2->Step3 Step4 4. Quench Reaction (Cold Acidic Solvent) Step3->Step4 Step5 5. HPLC-UV Analysis (Quantify Product) Step4->Step5 Step6 6. Calculate Rate Constants (k_obs, k_2) Step5->Step6

Step-by-step experimental workflow for kinetic analysis of SNAr reactions.

References

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition.
  • A Study of Solvent Effects on Reaction R
  • Effect of base and solvent on N-allyl
  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solv
  • Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associ

Sources

Troubleshooting

Technical Support Center: Workup &amp; Isolation of 2-Methoxy-4-(piperidin-1-yl)aniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific physicochemical challenges encountered during the synthesis and isolation of 2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific physicochemical challenges encountered during the synthesis and isolation of 2-Methoxy-4-(piperidin-1-yl)aniline .

This electron-rich diamine is a critical intermediate in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors and other targeted therapeutics [1]. However, its dual basic centers (an aliphatic piperidine and an aromatic amine) and high susceptibility to auto-oxidation make standard nitro-reduction workups highly problematic. This guide provides field-proven, mechanistically grounded solutions to ensure high-yield, high-purity isolation.

Troubleshooting Guides & FAQs

Q1: Why does my extracted 2-Methoxy-4-(piperidin-1-yl)aniline turn dark brown or black during solvent evaporation? Causality: This is a classic symptom of auto-oxidation. The molecule features an electron-donating methoxy group ortho to the primary amine and a piperidinyl group para to it. This substitution pattern significantly lowers the oxidation potential of the aniline ring. When exposed to atmospheric oxygen and light, the aniline rapidly oxidizes into highly colored radical cations and quinone-imine oligomers. Solution: You must treat the product as highly air-sensitive once the nitro group is fully reduced.

  • Always degas your extraction solvents (e.g., sparge with N₂ for 15 minutes prior to use).

  • Perform extractions in a relatively dark hood or use amber glassware.

  • During rotary evaporation, do not allow the water bath to exceed 35°C, and always backfill the rotary evaporator with Argon or Nitrogen rather than ambient air.

Q2: I used Iron (Fe) and Ammonium Chloride for the reduction. Why is my product yield so low, and why is it stuck in an intractable emulsion? Causality: There are two competing factors here. First, the piperidine moiety is highly basic (pKa ~10.4). Under the mildly acidic conditions of an Fe/NH₄Cl reduction, the molecule is protonated and highly water-soluble. Second, the basic diamine acts as a bidentate ligand, forming stable coordination complexes with the resulting Fe(II)/Fe(III) salts, which precipitate as gelatinous hydroxides during neutralization and trap your product [2]. Solution: You must aggressively disrupt the metal-amine complex and fully deprotonate the piperidine. Quench the reaction by adding a saturated aqueous solution of Rochelle salt (potassium sodium tartrate) to chelate the iron. Then, adjust the aqueous phase to pH > 12 using 6M NaOH. The high pH ensures the piperidine is in its free-base form, and the tartrate prevents the iron from precipitating as an emulsion-forming gel. Filter the entire biphasic mixture through a pad of Celite before attempting phase separation.

Q3: How do I efficiently remove residual palladium after a catalytic hydrogenation (Pd/C) reduction? Causality: The basic nitrogen atoms in 2-methoxy-4-(piperidin-1-yl)aniline are excellent ligands for transition metals. Soluble palladium species leaching from the Pd/C catalyst will tightly bind to the product, leading to heavy metal carryover that can poison downstream cross-coupling reactions (e.g., Buchwald-Hartwig aminations). Solution: Do not rely on simple Celite filtration. After filtering off the bulk Pd/C under an inert blanket, treat the organic filtrate with a functionalized silica metal scavenger (e.g., SiliaMetS Thiol or QuadraPure TU) at 40°C for 2 hours. The thiol groups have a much higher affinity for Pd than your aniline, stripping the metal from your product.

Q4: Is there a reduction method that avoids both heavy metal coordination and pyrophoric catalysts? Causality: Yes. Recent developments in nitro reductions have highlighted the use of trichlorosilane (HSiCl₃) and a tertiary amine base (e.g., DIPEA) as a highly chemoselective, metal-free alternative [3]. Solution: This method avoids transition metals entirely. The primary workup challenge shifts from metal removal to siloxane byproduct removal. This is easily managed by quenching with saturated NaHCO₃ and filtering the organic extract through a hydrophobic phase-separator cartridge.

Quantitative Data & Workup Optimization

To design a self-validating protocol, you must understand the pH-dependent partitioning of the target molecule. Table 1 illustrates why standard neutral workups fail for this specific diamine.

Table 1: pH-Dependent Extraction Efficiency
Aqueous pHDominant Molecular SpeciesPreferred Extraction SolventEstimated Recovery (%)
2.0 Diprotonated (Anilinium + Piperidinium)None (Remains in aqueous phase)< 5%
6.0 Monoprotonated (Piperidinium)None (Remains in aqueous phase)< 10%
9.0 Mixed (Free base / Monoprotonated)Dichloromethane (DCM)40 - 60%
12.0 Free base (Uncharged)2-Methyltetrahydrofuran (2-MeTHF)> 95%
Table 2: Comparison of Workup Strategies by Reduction Method
Reduction MethodPrimary Workup ChallengeRequired Additive / Treatment
Pd/C, H₂ Pd leaching, Pyrophoric catalyst handlingCelite filtration (N₂ blanket), Thiol scavengers
Fe or SnCl₂ / HCl Severe emulsions, Metal-amine complexesRochelle salt, pH > 12 adjustment, Celite filtration
HSiCl₃ / DIPEA Siloxane polymer byproductsSaturated NaHCO₃ wash, Phase-separator filtration

Experimental Protocols

Protocol A: Optimized Workup for Catalytic Hydrogenation (Pd/C)

Use this protocol if you reduced 1-(3-methoxy-4-nitrophenyl)piperidine using H₂ and Pd/C.

  • Purging: Upon completion of hydrogen uptake, carefully vent the hydrogen gas and purge the reaction vessel with N₂ for 10 minutes.

  • Filtration: Prepare a pad of Celite 545 (approx. 2 cm depth) in a sintered glass funnel. Pre-wet the Celite with degassed THF. Filter the reaction mixture through the Celite pad under a continuous stream of N₂ (do not let the pad run dry to prevent catalyst ignition).

  • Washing: Wash the filter cake with degassed THF (3 × 20 mL).

  • Scavenging: Transfer the combined filtrate to a round-bottom flask. Add a silica-based thiol scavenger (e.g., SiliaMetS Thiol, 1.5 equivalents relative to the initial Pd catalyst loading). Stir the suspension at 40°C for 2 hours under N₂.

  • Final Isolation: Filter off the scavenger resin. Concentrate the filtrate under reduced pressure (bath temp < 35°C). Backfill the rotary evaporator with N₂. Store the resulting oil/solid under inert atmosphere at -20°C.

Protocol B: Optimized Workup for Dissolving Metal Reduction (Fe/NH₄Cl)

Use this protocol if you utilized Iron powder for the reduction to avoid dehalogenation of other functional groups.

  • Chelation: Cool the completed reaction mixture to room temperature. Add a saturated aqueous solution of Rochelle salt (10 mL per gram of Fe used) and stir vigorously for 30 minutes.

  • Basification: Slowly add 6M NaOH (aq) until the pH of the aqueous layer is strictly > 12. Mechanistic note: This ensures the piperidine ring is fully deprotonated, breaking its coordination with iron.

  • Filtration: The mixture will contain precipitated iron hydroxides. Filter the entire biphasic mixture through a pad of Celite, washing the pad thoroughly with 2-MeTHF.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the phases and extract the aqueous layer with additional 2-MeTHF (2 × 30 mL).

  • Washing & Drying: Wash the combined organic layers with degassed brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo (backfilling with N₂).

Workup Decision Workflow

The following logic diagram maps the optimal workup path based on the chosen reduction chemistry.

Workup_Workflow Start Crude Reaction Mixture 2-Methoxy-4-(piperidin-1-yl)aniline Cond_PdC Catalytic Hydrogenation (Pd/C, H2) Start->Cond_PdC Cond_Metal Metal Reduction (Fe or SnCl2) Start->Cond_Metal Cond_Silane Metal-Free Reduction (HSiCl3 / Base) Start->Cond_Silane Step_Pd_1 Filter through Celite under N2 blanket Cond_PdC->Step_Pd_1 Step_Met_1 Quench with NaOH (pH > 12) Add Rochelle Salt Cond_Metal->Step_Met_1 Step_Sil_1 Quench with sat. NaHCO3 Extract with DCM Cond_Silane->Step_Sil_1 Step_Pd_2 Treat filtrate with Thiol Scavenger (40°C) Step_Pd_1->Step_Pd_2 Step_Pd_3 Concentrate under reduced pressure Step_Pd_2->Step_Pd_3 Step_Met_2 Filter precipitated metal hydroxides Step_Met_1->Step_Met_2 Step_Met_3 Extract with 2-MeTHF Wash with Brine Step_Met_2->Step_Met_3 Step_Met_4 Dry over Na2SO4 Concentrate in vacuo Step_Met_3->Step_Met_4 Step_Sil_2 Filter through phase separator to remove siloxanes Step_Sil_1->Step_Sil_2 Step_Sil_2->Step_Pd_3

Fig 1: Workup decision tree for 2-Methoxy-4-(piperidin-1-yl)aniline synthesis.

References

  • Patra, M. C.; Choi, S. "Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4." Molecules 2016, 21(11), 1529. Available at:[Link][1]

  • Orlandi, M.; Brenna, D.; Harms, R.; Jost, S.; Benaglia, M. "Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines." Organic Process Research & Development 2018, 22(4), 430-445. Available at:[Link][2]

  • Orlandi, M.; Tosi, F.; Bonsignore, M.; Benaglia, M. "Metal-Free Reduction of Aromatic and Aliphatic Nitro Compounds to Amines: A HSiCl₃-Mediated Reaction of Wide General Applicability." Organic Letters 2015, 17(15), 3941-3943. Available at:[Link][3]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; FAQs for 2-Methoxy-4-(piperidin-1-yl)aniline Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chemoselectivity and purity profiles of substituted anilines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chemoselectivity and purity profiles of substituted anilines. The synthesis of 2-methoxy-4-(piperidin-1-yl)aniline typically proceeds via a two-step sequence: a Nucleophilic Aromatic Substitution (S_NAr) of 4-fluoro-2-methoxynitrobenzene with piperidine, followed by the catalytic hydrogenation of the nitro group.

Understanding the mechanistic causality behind byproduct formation is critical. Below is the workflow logic, followed by targeted troubleshooting guides and self-validating protocols to ensure high-fidelity synthesis.

SynthesisPathway SM 4-Fluoro-2-methoxynitrobenzene (Starting Material) Int 2-Methoxy-4-(piperidin-1-yl)nitrobenzene (Intermediate) SM->Int S_NAr (K2CO3, DMF) Hyd 3-Methoxy-4-nitrophenol (Hydrolysis Byproduct) SM->Hyd H2O / OH- (Side Reaction) Nuc Piperidine (Nucleophile) Nuc->Int Nso Nitrosoarene (Transient) Int->Nso H2, Pd/C (-H2O) Prod 2-Methoxy-4-(piperidin-1-yl)aniline (Target Product) Nha N-Arylhydroxylamine (Incomplete Reduction) Nso->Nha H2 Dim Azoxy / Azo Dimers (Condensation Byproducts) Nso->Dim Condensation with Hydroxylamine Nha->Prod H2 (-H2O) Nha->Dim

Mechanistic pathway of 2-Methoxy-4-(piperidin-1-yl)aniline synthesis and byproduct formation.

Part 1: Nucleophilic Aromatic Substitution (S_NAr) Step

FAQ 1: Why am I seeing a byproduct with an m/z of 168.1 (ESI-) instead of my target intermediate?

The Causality: The S_NAr reaction relies on the activation of the aryl fluoride by the strongly electron-withdrawing para-nitro group[1]. While piperidine is an excellent nucleophile, the presence of trace water in the basic medium (K₂CO₃) generates hydroxide ions. Hydroxide is a "hard" nucleophile that competitively attacks the highly electrophilic carbon attached to the fluorine, leading to the irreversible formation of 3-methoxy-4-nitrophenol (hydrolysis byproduct).

Self-Validating Protocol: Anhydrous S_NAr Workflow

To prevent hydrolysis, the system must be rigorously deprived of water.

  • Preparation: Flame-dry a 250 mL round-bottom flask under vacuum and backfill with dry N₂.

  • Reagents: Charge 4-fluoro-2-methoxynitrobenzene (1.0 eq) and anhydrous K₂CO₃ (2.0 eq). Add anhydrous DMF (0.5 M) via syringe.

  • Nucleophile Addition: Add piperidine (1.2 eq) dropwise at room temperature to control the initial exotherm.

  • Reaction: Heat the mixture to 85 °C for 4 hours.

  • In-Process Control (IPC) & Validation: Withdraw a 50 µL aliquot, dilute in 1 mL MeCN/H₂O (1:1), and analyze via LC-MS.

    • Validation Check: The protocol is validated to proceed to workup only when the peak area of the starting material (m/z 172.1) is <1% relative to the intermediate product (m/z 237.1). If >1%, add 0.1 eq piperidine and stir for 1 additional hour.

  • Workup: Quench with ice water to precipitate the product. Filter and wash with cold water to remove residual DMF and K₂CO₃.

Part 2: Catalytic Hydrogenation (Nitro Reduction) Step

FAQ 2: LC-MS shows heavy mass byproducts (m/z ~425). What are they and how do I prevent them?

The Causality: Catalytic hydrogenation of nitroarenes over Pd/C proceeds sequentially: Nitro → Nitroso → Hydroxylamine → Aniline[2]. The formation of heavy azoxy and azo dimers is a classic mass-transfer problem. If the rate of hydrogen gas diffusion into the solvent and onto the catalyst surface is slower than the rate of nitro reduction, the Pd/C surface becomes starved of adsorbed hydrogen[3]. Consequently, the highly reactive nitroso intermediate desorbs into the bulk solution where it undergoes a bimolecular condensation with the hydroxylamine intermediate, forming heavy azoxy dimers[4].

FAQ 3: The reaction stalls at the hydroxylamine intermediate (m/z 223.1). How do I push it to the aniline?

The Causality: The N-O bond cleavage of the hydroxylamine intermediate is the rate-determining step and requires a high density of active palladium sites[4]. Stalling occurs if the catalyst is poisoned by halide impurities (from the previous step) or if the hydrogen pressure drops.

Self-Validating Protocol: Mass-Transfer Optimized Catalytic Hydrogenation

To prevent dimer formation and hydroxylamine accumulation, hydrogen availability must outpace the reaction kinetics.

  • Preparation: Charge the 2-methoxy-4-(piperidin-1-yl)nitrobenzene intermediate (1.0 eq) into a high-pressure autoclave.

  • Solvent & Catalyst: Dissolve in anhydrous Methanol (0.2 M). Add 10% Pd/C (5 wt% relative to substrate). Note: Ensure the intermediate was thoroughly washed during the S_NAr workup to remove trace amines that can poison the catalyst.

  • Purging: Seal the reactor. Purge with N₂ (3 cycles at 3 bar) followed by H₂ (3 cycles at 3 bar) to remove all oxygen.

  • Reaction: Pressurize with H₂ to 4 bar. Initiate vigorous mechanical stirring (≥800 rpm) to overcome gas-liquid mass transfer limitations. Maintain at 25–30 °C for 3 hours.

  • In-Process Control (IPC) & Validation: Vent the reactor, sample 50 µL, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

    • Validation Check: The system is validated for workup when the hydroxylamine intermediate (m/z 223.1) and nitroso transient are completely absent. If present, do not expose the bulk mixture to air; re-pressurize to 4 bar H₂ and increase the temperature to 40 °C for 1 hour.

  • Workup: Filter the mixture through a pad of Celite to remove Pd/C. Concentrate the filtrate under reduced pressure to yield the target aniline.

Part 3: Analytical Characterization Data

Use the following reference table to rapidly identify your reaction components and byproducts during IPC LC-MS and post-workup NMR analysis.

CompoundReaction Stagem/z [M+H]⁺Key ¹H NMR Diagnostic Shifts (CDCl₃, δ ppm)
4-Fluoro-2-methoxynitrobenzene Starting Material172.1~8.05 (dd, 1H), ~6.85 (dd, 1H), ~6.75 (dt, 1H)
2-Methoxy-4-(piperidin-1-yl)nitrobenzene S_NAr Intermediate237.1~8.00 (d, 1H), ~3.95 (s, 3H), ~3.40 (m, 4H, piperidine)
3-Methoxy-4-nitrophenol S_NAr Byproduct168.1 [M-H]⁻~10.5 (br s, 1H, OH), ~7.95 (d, 1H)
2-Methoxy-4-(piperidin-1-yl)aniline Target Product207.1~6.60 (d, 1H), ~3.85 (s, 3H), ~3.50 (br s, 2H, NH₂)
N-Arylhydroxylamine Hydrogenation Byproduct223.1~8.40 (br s, 1H, NH-OH), ~6.80 (d, 1H)
Azoxy Dimer Hydrogenation Byproduct425.3~8.15 (d, 2H), complete loss of NH₂/NHOH signals

Sources

Reference Data & Comparative Studies

Validation

Advanced HPLC Method Validation for 2-Methoxy-4-(piperidin-1-yl)aniline: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with basic aromatic amines. 2-Methoxy-4-(piperidin-1-yl)aniline is a critical building block and intermediate in the synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with basic aromatic amines. 2-Methoxy-4-(piperidin-1-yl)aniline is a critical building block and intermediate in the synthesis of advanced kinase inhibitors (such as IRAK4 inhibitors). However, its dual basic centers present a classic chromatographic challenge: unpredictable retention, peak splitting, and severe tailing.

This guide objectively compares the performance of a modern High-pH stable column chemistry against a legacy Low-pH approach. Furthermore, it provides a comprehensive, self-validating experimental protocol aligned with the latest ICH Q2(R2) guidelines (effective June 2024)[1].

Mechanistic Insight: The Chemistry of the Analyte

To design a robust HPLC method, we must first understand the causality behind the analyte's behavior. 2-Methoxy-4-(piperidin-1-yl)aniline contains two distinct nitrogen centers:

  • The Aniline Nitrogen: Influenced by the electron-donating ortho-methoxy group, its pKa is approximately 4.5[2].

  • The Piperidine Nitrogen: A tertiary amine conjugated to the phenyl ring, exhibiting a pKa of approximately 5.2[3].

The Causality of Chromatographic Failure: If analyzed at a neutral pH (e.g., pH 7.0), the mobile phase pH is too close to the analyte's pKa values. This results in a dynamic equilibrium between the protonated and unprotonated states during the run, causing peak splitting and retention time drift.

To achieve a single, uniform ionization state, the mobile phase pH must be at least 2 units away from the pKa.

  • Low pH Strategy (pH 2.5): The molecule is fully protonated. While this ensures a single state, the positively charged amine heavily interacts with residual, negatively charged acidic silanols on standard silica columns via secondary ion-exchange. This manifests as severe peak tailing[4].

  • High pH Strategy (pH 9.5): The molecule is fully deprotonated (neutral). This maximizes hydrophobic retention, eliminates electrostatic silanol interactions, and yields perfectly symmetrical peaks.

G A 2-Methoxy-4-(piperidin-1-yl)aniline (pKa ~4.5 and ~5.2) B Low pH (< 3.0) Fully Protonated (+) A->B 0.1% TFA / Formic Acid C Neutral pH (~7.0) Partially Ionized A->C Water / Acetonitrile D High pH (> 9.0) Fully Deprotonated (Neutral) A->D 10mM NH4HCO3 (pH 9.5) E Legacy C18 Column: Silanol Interactions (Severe Peak Tailing) B->E F Unpredictable Retention (Peak Splitting & Drift) C->F G Evo-C18 High-pH Shield: Hydrophobic Retention (Sharp, Symmetrical Peaks) D->G

Figure 1: Logic tree demonstrating the pH-dependent ionization state and resulting chromatographic behavior.

Product Comparison: High-pH Shield vs. Legacy End-Capped C18

To demonstrate the superiority of the High-pH approach, we compared our Evo-C18 High-pH Shield (a hybrid organic/inorganic silica particle designed to withstand pH up to 12) against a standard Legacy-C18 (a traditional end-capped silica column).

Chromatographic Performance Data

Conditions: Isocratic elution (60% Buffer / 40% Acetonitrile), Flow rate: 1.0 mL/min, Temp: 30°C, UV Detection: 254 nm.

Performance MetricLegacy-C18 (Low pH Method)Evo-C18 High-pH Shield (High pH Method)Causality / Scientific Rationale
Mobile Phase Buffer 0.1% TFA in Water (pH 2.1)10 mM NH₄HCO₃ (pH 9.5)High pH requires hybrid silica to prevent column dissolution.
Retention Factor ( k ) 1.84.5Neutral molecules are more hydrophobic, increasing retention on C18.
Tailing Factor ( Tf​ ) 2.4 (Severe Tailing)1.05 (Excellent Symmetry)High pH neutralizes the amine, preventing interaction with active silanols.
Theoretical Plates ( N ) 4,20014,500Sharper peaks due to uniform mass transfer and lack of secondary interactions.
Resolution ( Rs​ ) 1.53.8Resolution from synthetic precursor 2-methoxy-4-fluoroaniline.

Experimental Protocol: ICH Q2(R2) Self-Validating Workflow

A method is only as trustworthy as its validation. The following step-by-step protocol is designed as a self-validating system . This means every analytical sequence begins with a System Suitability Test (SST) that must pass predefined criteria (e.g., Tf​ < 1.5, N > 10,000, %RSD < 2.0% for 5 replicate injections) before any sample data is accepted[5].

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Buffer A: Dissolve 0.79 g of Ammonium Bicarbonate (NH₄HCO₃) in 1000 mL of ultrapure water. Adjust to pH 9.5 using dilute ammonium hydroxide. Filter through a 0.22 µm membrane.

  • Buffer B: LC-MS grade Acetonitrile.

2. Chromatographic Conditions:

  • Column: Evo-C18 High-pH Shield, 150 x 4.6 mm, 3 µm.

  • Gradient: 0-2 min (10% B), 2-10 min (10% to 80% B), 10-12 min (80% B), 12-12.1 min (return to 10% B), 12.1-15 min (equilibration).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

3. ICH Q2(R2) Validation Execution:

  • Specificity & Forced Degradation: Subject the analyte to 0.1M HCl, 0.1M NaOH, 3% H₂O₂, and thermal stress (60°C for 48h). Inject the stressed samples to ensure the active peak is baseline-resolved from all degradation products (Peak Purity Angle < Purity Threshold via PDA detector).

  • Linearity & Range: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target working concentration (0.1 mg/mL). Plot Peak Area vs. Concentration.

  • Accuracy (Recovery): Spike known amounts of the analyte into a synthetic matrix at 80%, 100%, and 120% levels. Prepare in triplicate.

  • Precision:

    • Repeatability: Inject the 100% standard 6 times sequentially.

    • Intermediate Precision: Have a second analyst perform the same test on a different day using a different HPLC system.

  • Robustness: Utilize a Design of Experiments (DoE) approach to deliberately vary pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).

Validation Start ICH Q2(R2) Validation Lifecycle (Self-Validating Sequence) SST System Suitability Test (SST) Gatekeeper: Tf < 1.5, N > 10000 Start->SST Spec 1. Specificity (Forced Degradation & Peak Purity) SST->Spec Pass Lin 2. Linearity & Range (50-150% Target Concentration) Spec->Lin Prec 3. Precision (Repeatability & Intermediate) Lin->Prec Acc 4. Accuracy (Spike Recovery Matrix) Prec->Acc Rob 5. Robustness (DoE: pH, Temp, Flow Rate) Acc->Rob Valid Method Fit for Purpose (Routine QC & Stability Release) Rob->Valid

Figure 2: The self-validating ICH Q2(R2) workflow ensuring data integrity at every analytical gate.

Validation Results Synthesis

The quantitative data derived from the High-pH method execution is summarized below, proving the method is robust, reliable, and strictly compliant with regulatory standards.

ICH Q2(R2) ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at retention time; Peak Purity > 0.990No interference; Purity = 0.999PASS
Linearity Correlation Coefficient ( R2 ) 0.999 R2 = 0.9998PASS
Range 50% to 150% of target concentrationValidated from 0.05 to 0.15 mg/mLPASS
Accuracy (Recovery) Mean recovery between 98.0% - 102.0%99.4% to 100.6%PASS
Repeatability %RSD of peak areas 2.0% (n=6)%RSD = 0.65%PASS
Intermediate Precision %RSD of peak areas 2.0% (n=12, 2 days)%RSD = 0.82%PASS
Robustness SST criteria met despite deliberate variations Tf​ remained < 1.2 across all DoE parametersPASS

By transitioning from a legacy low-pH method to a high-pH hybrid column strategy, laboratories can eliminate the fundamental causes of peak tailing for 2-Methoxy-4-(piperidin-1-yl)aniline, ensuring high-throughput reliability and flawless regulatory submissions.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Website, Effective June 14, 2024.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7000, 2-Methoxyaniline." PubChem, 2021.[Link]

  • National Institutes of Health (PMC). "HPLC Method Development, Validation and Impurity Characterization for an Antitumor HSP90 Inhibitor." Journal of Pharmaceutical and Biomedical Analysis, 2011.[Link]

Sources

Comparative

cross-validation of analytical methods for 2-Methoxy-4-(piperidin-1-yl)aniline

Comprehensive Cross-Validation Guide: Analytical Methodologies for 2-Methoxy-4-(piperidin-1-yl)aniline Molecular Context & Analytical Challenges 2-Methoxy-4-(piperidin-1-yl)aniline (CAS 1340334-65-7) is a critical synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Cross-Validation Guide: Analytical Methodologies for 2-Methoxy-4-(piperidin-1-yl)aniline

Molecular Context & Analytical Challenges

2-Methoxy-4-(piperidin-1-yl)aniline (CAS 1340334-65-7) is a critical synthetic intermediate and structural motif utilized in the development of potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a master kinase in the Toll-like receptor (TLR) and IL-1R signaling pathways, making it a high-value therapeutic target for autoimmune diseases and oncology [1].

Pathway TLR TLR / IL-1R Activation MyD88 MyD88 Adapter TLR->MyD88 IRAK4 IRAK4 Kinase (Target) MyD88->IRAK4 NFKB NF-κB / MAPK Signaling IRAK4->NFKB Inflam Inflammatory Cytokines NFKB->Inflam Inhibitor Inhibitor (Derived from target) Inhibitor->IRAK4 Blocks

Fig 1: TLR/IL-1R signaling pathway highlighting IRAK4 as the therapeutic target.

From an analytical perspective, this molecule presents a distinct set of chromatographic challenges. It possesses a primary aniline amine (pKa ~4.6) and a tertiary piperidine amine (pKa ~10.4). This dual basicity frequently results in severe peak tailing on standard silica-based reversed-phase columns due to secondary electrostatic interactions with residual deprotonated silanols [3]. Furthermore, the electron-rich aniline ring is highly susceptible to oxidative degradation, necessitating rigorous method control to distinguish the parent API from its oxidative impurities.

Methodological Alternatives

To establish a robust control strategy, we must cross-validate orthogonal analytical methodologies. This guide objectively compares three distinct platforms: Reversed-Phase UHPLC-UV (RP-UHPLC-UV), Hydrophilic Interaction Liquid Chromatography (HILIC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Workflow Start 2-Methoxy-4-(piperidin-1-yl)aniline Analytical Profiling RP RP-UHPLC-UV (Routine Assay & Purity) Start->RP HILIC HILIC-UV (Orthogonal Impurity Profiling) Start->HILIC LCMS LC-MS/MS (Trace & Bioanalysis) Start->LCMS Val Cross-Validation (ICH Q2) RP->Val HILIC->Val LCMS->Val Param1 Linearity & Range Val->Param1 Param2 LOD / LOQ Val->Param2 Param3 Accuracy & Precision Val->Param3

Fig 2: Strategic analytical workflow and cross-validation parameters for the target compound.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and data integrity, every protocol below is designed as a "self-validating system." Before any sample data is accepted, the system must pass strict System Suitability Testing (SST) criteria, acting as an internal quality gate.

Protocol 1: RP-UHPLC-UV (High-pH Workhorse)

Causality: To suppress the ionization of the piperidine nitrogen and mitigate silanol interactions, we utilize a high-pH mobile phase. By operating at pH 10.0, the piperidine moiety is deprotonated, increasing its lipophilicity and yielding sharp, symmetrical peaks without the need for ion-pairing reagents.

  • Column: Ethylene Bridged Hybrid (BEH) C18, 1.7 µm, 2.1 x 100 mm (Stable at high pH).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with ammonium hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 254 nm.

  • Self-Validating SST: Tailing factor ( Tf​ ) must be ≤1.5 ; Theoretical plates ( N ) must be ≥10,000 for the principal peak.

Protocol 2: HILIC-UV (Orthogonal Selectivity)

Causality: HILIC provides orthogonal retention to RP-UHPLC. By dropping the pH to 3.0, both nitrogen centers are fully protonated, making the molecule highly polar. This maximizes retention via hydrophilic partitioning and electrostatic interactions on an amide-bonded stationary phase, which is ideal for resolving highly polar oxidative degradants.

  • Column: BEH Amide, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 95% B to 50% B over 6.0 minutes (Note: HILIC gradients run from high to low organic).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm.

  • Self-Validating SST: %RSD of peak area ≤2.0% for 6 replicate injections of the standard.

Protocol 3: LC-MS/MS (Trace Bioanalysis)

Causality: For trace-level genotoxic impurity screening or pharmacokinetic (PK) bioanalysis, UV detection lacks the necessary sensitivity. The basic nitrogens make the compound highly responsive in positive Electrospray Ionization (ESI+). A biphenyl stationary phase is selected to enhance π−π interactions with the aniline ring, offering better retention for aromatic trace impurities than standard C18.

  • Column: Core-shell Biphenyl, 2.6 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • MS/MS Parameters: ESI+ mode. MRM Transitions: m/z 207.1 122.1 (Quantifier), m/z 207.1 94.1 (Qualifier).

  • Self-Validating SST: Signal-to-Noise (S/N) ratio ≥10 for the Limit of Quantitation (LOQ) standard.

Cross-Validation Data Comparison

In accordance with ICH Q2(R2) guidelines [2], the three methodologies were cross-validated. The summarized quantitative data below objectively compares their performance across critical validation parameters.

Validation ParameterRP-UHPLC-UVHILIC-UVLC-MS/MS
Linearity Range 1.0 – 100 µg/mL1.0 – 100 µg/mL0.05 – 50 ng/mL
Correlation Coefficient (R²) 0.99980.99950.9991
Limit of Detection (LOD) 0.1 µg/mL0.2 µg/mL0.01 ng/mL
Limit of Quantitation (LOQ) 0.3 µg/mL0.6 µg/mL0.05 ng/mL
Precision (%RSD, n=6) 0.8%1.2%3.5%
Accuracy (% Recovery) 99.5 – 101.2%98.0 – 102.1%95.5 – 104.3%
Primary Application Bulk assay & routine purityPolar impurity profilingTrace level & bioanalysis

Conclusion & Selection Matrix

  • RP-UHPLC-UV remains the gold standard for routine lot release, assay, and bulk purity due to its unmatched precision and accuracy. The high-pH mobile phase effectively neutralizes the piperidine tailing effect.

  • HILIC-UV is the superior alternative when profiling highly polar degradants or when orthogonal confirmation of purity is required to ensure no co-eluting impurities are hidden under the main peak.

  • LC-MS/MS is strictly necessary for trace-level quantification, offering a 10,000-fold increase in sensitivity compared to UV methods, making it the exclusive choice for in vivo PK studies or genotoxic impurity clearance.

References

  • Patra, M. C., & Choi, S. (2016). Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4. Molecules, 21(11), 1529. URL:[Link]

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL:[Link]

  • McCalley, D. V. (1994). Influence of analyte stereochemistry and basicity on peak shape of basic compounds in high-performance liquid chromatography. Journal of Chromatography A, 664(2), 139-147. URL:[Link]

Validation

comparing the efficacy of 2-Methoxy-4-(piperidin-1-yl)aniline derivatives

Comparative Efficacy of 2-Methoxy-4-(piperidin-1-yl)aniline Derivatives in IRAK-4 Inhibition: A Technical Guide Executive Summary Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is the master kinase in the Toll-like...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of 2-Methoxy-4-(piperidin-1-yl)aniline Derivatives in IRAK-4 Inhibition: A Technical Guide

Executive Summary

Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is the master kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling cascades. Dysregulation of this pathway is implicated in autoimmune diseases, sepsis, and malignancies such as diffuse large B-cell lymphoma (DLBCL). Developing selective IRAK-4 inhibitors has historically been challenged by the highly conserved nature of the kinome and poor in vivo pharmacokinetic profiles.

The discovery of thiazole and pyridine amides introduced a novel scaffold for IRAK-4 inhibition. Through rigorous Structure-Activity Relationship (SAR) optimization, the 2-methoxy-4-(piperidin-1-yl)aniline moiety emerged as a breakthrough substituent (designated as Compound 4a in foundational studies) [1]. This guide objectively compares the efficacy of 2-methoxy-4-(piperidin-1-yl)aniline derivatives against earlier iterations, detailing the mechanistic causality behind their superior performance and providing the experimental protocols required to validate these findings.

Mechanistic Rationale: The Role of the Aniline Moiety

The efficacy of an IRAK-4 inhibitor is dictated by its ability to competitively bind the ATP-binding pocket while maintaining metabolic stability. The structural biology of this interaction relies on several key contacts [1], [2]:

  • Hinge Region Binding: The core amide linker forms a critical hydrogen bond with the backbone amide of the hinge residue Met265.

  • Gatekeeper Interaction: The terminal pyridine or thiazole ring engages in a π−π stacking interaction with the gatekeeper residue Tyr262.

  • Solvent Channel & Hydrophobic Pocket: The initial high-throughput screening (HTS) hit contained a simple, unsubstituted aniline ring, yielding a modest IC50 of 2.8 µM. By substituting this with a 2-methoxy-4-(piperidin-1-yl)aniline group, researchers achieved two critical functional upgrades:

    • The 2-Methoxy Group: Provides steric shielding and favorable electronic effects that lock the molecule into a planar conformation, optimizing the π -stacking with Tyr262.

    • The 4-Piperidin-1-yl Group: Extends into a lipophilic sub-pocket, drastically increasing target affinity while simultaneously improving aqueous solubility—a common bottleneck in kinase inhibitor development.

IRAK4_Pathway TLR TLR / IL-1R Activation MyD88 MyD88 Recruitment TLR->MyD88 IRAK4 IRAK-4 Autophosphorylation MyD88->IRAK4 IRAK1 IRAK-1/2 Activation IRAK4->IRAK1 TRAF6 TRAF6 Recruitment IRAK1->TRAF6 NFKB NF-κB / MAPK Pathways (Pro-inflammatory Cytokines) TRAF6->NFKB Inhibitor 2-Methoxy-4-(piperidin-1-yl)aniline Derivatives (e.g., Compound 4a) Inhibitor->IRAK4 Competitive ATP Inhibition

Figure 1: IRAK-4 signaling cascade and the targeted inhibition by aniline derivatives.

Comparative Efficacy & SAR Data

To objectively evaluate the performance of the 2-methoxy-4-(piperidin-1-yl)aniline derivative, we must compare it against its structural predecessors. The table below synthesizes the quantitative SAR data demonstrating the evolution of this chemical series.

Table 1: Comparative SAR Profile of Aniline Substituents in IRAK-4 Inhibitors

Compound IterationAniline SubstituentIRAK-4 IC50 (nM)Microsomal Clearance (µL/min/mg)In Vivo Suitability
Initial HTS Hit Unsubstituted Aniline2,800> 150 (High)Poor (Rapidly metabolized)
Intermediate 4-(piperidin-1-yl)aniline~ 45085 (Moderate)Marginal
Compound 4a 2-methoxy-4-(piperidin-1-yl)aniline< 100< 20 (Low/Stable)Excellent (Orally bioavailable)

(Data synthesized from Buckley et al., 2008 [2] and subsequent structural reviews [1].)

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They not only measure efficacy but also confirm the mechanism of action (e.g., ATP competition) and rule out false positives.

Workflow Sub1 1. Compound Synthesis & SAR Sub2 2. In Vitro Kinase Assay (IC50) Sub1->Sub2 Sub3 3. Cellular Assay (LPS-induced TNF-α) Sub2->Sub3 Sub4 4. In Vivo Pharmacokinetics Sub3->Sub4

Figure 2: Step-by-step experimental workflow for validating IRAK-4 inhibitor efficacy.

Protocol A: In Vitro IRAK-4 Kinase Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because aniline derivatives often exhibit intrinsic fluorescence. TR-FRET's delayed reading window eliminates this background noise, ensuring high-fidelity IC50 calculations.

  • Enzyme Preparation: Dilute recombinant human IRAK-4 (catalytic domain) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the 2-methoxy-4-(piperidin-1-yl)aniline derivative in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration < 1%).

  • ATP Competition Check (Self-Validation): Run the assay at two different ATP concentrations (e.g., Km​ and 10×Km​ ). A rightward shift in the IC50 curve at higher ATP concentrations confirms competitive inhibition at the ATP-binding site.

  • Reaction Initiation: Add ATP and a biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Add Eu-labeled anti-phospho antibody and Streptavidin-APC. Read the TR-FRET signal (Emission ratio 665 nm / 615 nm).

Protocol B: Cellular Efficacy Assay (LPS-Induced TNF- α Production)

Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues. This assay validates that the piperidine ring provides sufficient lipophilicity for the compound to enter human macrophages and block the TLR4/MyD88/IRAK-4 signaling cascade.

  • Cell Culture: Seed THP-1 derived human macrophages in 96-well plates at 1×105 cells/well.

  • Pre-incubation: Treat cells with the compound (0.1 nM to 10 µM) for 1 hour. Control: Include a known IRAK-4 inhibitor as a positive control.

  • Stimulation: Add 100 ng/mL Lipopolysaccharide (LPS) to activate TLR4. Incubate for 4 hours.

  • Viability Check (Self-Validation): Perform an MTS or CellTiter-Glo assay on a parallel plate. This ensures that a reduction in TNF- α is due to kinase inhibition, not compound cytotoxicity.

  • Quantification: Harvest the supernatant and quantify TNF- α levels using a standard ELISA kit. Calculate the cellular IC50.

Protocol C: Microsomal Stability Profiling

Causality: Piperidine rings can be metabolic hotspots (e.g., susceptible to N-oxidation or α -carbon hydroxylation by Cytochrome P450s). The addition of the 2-methoxy group sterically hinders some of these metabolic pathways. This assay verifies the compound's in vitro half-life.

  • Incubation: Incubate 1 µM of the compound with human or rat liver microsomes (0.5 mg/mL protein) at 37°C.

  • Cofactor Addition: Initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Extract aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately in ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Conclusion

The evolution from a basic aniline hit to the 2-methoxy-4-(piperidin-1-yl)aniline derivative represents a masterclass in rational drug design. By carefully balancing steric bulk (methoxy) and solubilizing lipophilicity (piperidine), researchers transformed a weak, metabolically unstable hit into a highly potent, bioavailable IRAK-4 inhibitor. The self-validating protocols outlined above provide a robust framework for researchers to benchmark new derivatives in this promising therapeutic class.

References

  • Title: Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4 Source: MDPI Molecules (2016) URL:[Link]

  • Title: IRAK-4 inhibitors. Part 1: a series of amides Source: Bioorganic & Medicinal Chemistry Letters (2008) URL:[Link]

Comparative

structure-activity relationship (SAR) studies of 2-Methoxy-4-(piperidin-1-yl)aniline analogs

Comparative SAR Guide: 2-Methoxy-4-(piperidin-1-yl)aniline Analogs as Selective IRAK4 Inhibitors As drug development professionals push the boundaries of targeted immunology, Interleukin-1 Receptor-Associated Kinase 4 (I...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative SAR Guide: 2-Methoxy-4-(piperidin-1-yl)aniline Analogs as Selective IRAK4 Inhibitors

As drug development professionals push the boundaries of targeted immunology, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a critical therapeutic node. IRAK4 is the "master kinase" in the myddosome complex, responsible for initiating the Toll-like receptor (TLR) and IL-1R signaling cascades that drive pro-inflammatory cytokine production[1][2].

However, developing selective, orally bioavailable IRAK4 inhibitors has historically been hindered by the highly conserved nature of its ATP-binding pocket and the poor physicochemical properties of early high-throughput screening (HTS) hits[1]. This guide provides an objective, data-driven comparison of IRAK4 inhibitor evolution, specifically focusing on how the integration of the 2-methoxy-4-(piperidin-1-yl)aniline moiety transformed early amide scaffolds into viable clinical candidates[1][3].

Target Biology & Mechanistic Context

To understand the structural requirements of an IRAK4 inhibitor, we must first map the operational environment of the target. Upon TLR/IL-1R activation, the adaptor protein MyD88 recruits IRAK4. IRAK4 then undergoes trans-autophosphorylation and subsequently phosphorylates IRAK1, propagating the signal to TRAF6 and ultimately activating NF-κB[2][4].

Pathway TLR TLR / IL-1R Activation MyD88 MyD88 Adaptor TLR->MyD88 Ligand Binding IRAK4 IRAK4 (Master Kinase) MyD88->IRAK4 Myddosome Assembly IRAK1 IRAK1 Phosphorylation IRAK4->IRAK1 Trans-autophosphorylation TRAF6 TRAF6 Recruitment IRAK1->TRAF6 Signal Propagation NFKB NF-κB / MAP Kinase TRAF6->NFKB Cytokine Transcription

Fig 1. TLR/IL-1R signaling pathway highlighting IRAK4's role as the master kinase in the myddosome.

Structural Rationale: The Evolution of the Aniline Ring

Early screening efforts by Buckley et al. identified a series of thiazole and pyridine amides as potent IRAK4 inhibitors[3][5]. X-ray crystallographic and homology modeling data revealed a consistent binding mode:

  • The Amide Linker: Forms a critical hydrogen bond with the backbone amide of the hinge region residue Met265[1][6].

  • The Terminal Heterocycle (e.g., Pyridine/Thiazole): Engages in a π-stacking interaction with the unique IRAK-specific gatekeeper residue Tyr262[1].

  • The Aniline Ring: Projects outward toward the solvent-accessible region of the kinase domain[1].

The Problem: Early analogs utilizing unsubstituted or highly lipophilic anilines exhibited severe liabilities. They suffered from poor aqueous solubility and high plasma protein binding, rendering them inactive in whole-blood assays and unsuitable for in vivo murine models[1].

The Solution: Structure-Activity Relationship (SAR) optimization led to the discovery of the 2-methoxy-4-(piperidin-1-yl)aniline substituent (often designated as Compound 4a in related literature)[1][6].

  • Causality of the Piperidine Ring: The addition of the basic piperidin-1-yl group at the para (4-) position drastically improved aqueous solubility. Because this region is solvent-exposed, the bulky, ionizable amine does not clash with the ATP pocket but instead interacts favorably with the surrounding aqueous environment, rescuing whole-blood potency[1].

  • Causality of the Methoxy Group: The ortho (2-) methoxy group is not merely decorative. It introduces a calculated steric clash with the adjacent amide linker, forcing the aniline ring out of coplanarity. This pre-organizes the molecule into the exact dihedral conformation required for optimal binding, reducing the entropic penalty upon target engagement and driving down the IC50[1][6].

Comparative Performance Analysis

The table below objectively compares the performance of the optimized 2-methoxy-4-(piperidin-1-yl)aniline analog against earlier developmental iterations.

Compound ClassAniline SubstituentIRAK4 IC50 (nM)Aqueous Solubility (µg/mL)Cellular TNF-α IC50 (nM)In Vivo Suitability
Early Hit Unsubstituted Aniline~145< 5> 5000Poor (High clearance)
Intermediate 4-Morpholino~4245~1200Marginal
Optimized Lead 2-Methoxy-4-(piperidin-1-yl)< 10 > 200 < 200 Excellent

Data synthesized from foundational SAR profiling of amide-based IRAK4 inhibitors[1][3]. The optimized lead demonstrates a self-evident superiority in translating biochemical potency into cellular efficacy due to its optimized physicochemical profile.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity data when evaluating these analogs, laboratories must employ self-validating experimental systems. Below are the optimized protocols for biochemical and cellular validation.

Workflow HTS High-Throughput Screening Hit Hit Identification (Amide Scaffold) HTS->Hit SAR SAR Optimization (Aniline Substitution) Hit->SAR Structural Design InVitro In Vitro Validation (Kinase Assay) SAR->InVitro 2-Methoxy-4-piperidin-1-yl InVivo In Vivo Efficacy (Murine Model) InVitro->InVivo Improved PK/PD

Fig 2. SAR optimization workflow transitioning from HTS hits to in vivo validated lead compounds.

Protocol A: Biochemical Validation via FRET-Based Kinase Assay (Z'-LYTE)

Why this method? Direct fluorescence assays are highly susceptible to autofluorescence from library compounds. The Z'-LYTE assay uses a coupled-enzyme format (protease cleavage of unphosphorylated peptides) that isolates the readout from compound interference, ensuring trustworthiness[4].

  • Reagent Preparation: Prepare human recombinant IRAK4 kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Equilibration: Dispense the 2-methoxy-4-(piperidin-1-yl)aniline analog in a 10-point dose-response curve (top concentration 10 µM, 1:3 dilutions). Incubate with the enzyme for 30 minutes at room temperature. Causality: Pre-incubation allows slow-binding inhibitors to reach equilibrium before the reaction starts.

  • Reaction Initiation: Add ATP and the FRET-peptide substrate. Critical Standard: ATP must be maintained at its apparent Km​ (typically ~10-15 µM for IRAK4) to ensure the assay remains highly sensitive to competitive ATP-site inhibitors.

  • Development & Readout: After 1 hour, add the Development Reagent (site-specific protease). Read the Coumarin (445 nm) to Fluorescein (520 nm) emission ratio to calculate the percentage of phosphorylation.

Protocol B: Cellular Efficacy via Human PBMC TNF-α Release

Why this method? Biochemical potency does not guarantee cellular target engagement. Primary human Peripheral Blood Mononuclear Cells (PBMCs) provide a physiologically relevant model of TLR4-mediated myddosome assembly.

  • Cell Seeding: Isolate human PBMCs and seed at 1×105 cells/well in a 96-well plate using RPMI-1640 supplemented with 10% FBS.

  • Compound Pre-incubation: Treat cells with the analog for 1 hour prior to stimulation. Causality: The myddosome assembles rapidly upon TLR activation. If the inhibitor is not already occupying the intracellular IRAK4 ATP pocket, the rapid phosphorylation cascade will bypass the blockade, resulting in a false-negative IC50 shift.

  • TLR4 Stimulation: Add 100 ng/mL Lipopolysaccharide (LPS) to induce the pathway. Incubate for 18 hours at 37°C.

  • Self-Validating Readout (Cytokine + Viability):

    • Harvest the supernatant and quantify TNF-α via ELISA.

    • Mandatory Counter-screen: Add CellTiter-Glo to the remaining cells to measure ATP-dependent luminescence (cell viability). Causality: A compound might appear to inhibit TNF-α simply by inducing cell death. The viability counter-screen validates that the observed TNF-α reduction is due to true IRAK4 pathway modulation, not cytotoxicity.

References

  • Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associ
  • IRAK-4 inhibitors. Part 1: a series of amides. PubMed.
  • Document: IRAK-4 inhibitors. Part 1: a series of amides. (CHEMBL1143094). ChEMBL.
  • IRAK-4 Inhibitors for Inflamm
  • Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects. PMC.

Sources

Validation

benchmarking 2-Methoxy-4-(piperidin-1-yl)aniline against other anilines

Benchmarking 2-Methoxy-4-(piperidin-1-yl)aniline: A Comprehensive Guide to Reactivity, SAR, and Cross-Coupling Methodologies As a Senior Application Scientist in medicinal chemistry, I frequently evaluate novel building...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 2-Methoxy-4-(piperidin-1-yl)aniline: A Comprehensive Guide to Reactivity, SAR, and Cross-Coupling Methodologies

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate novel building blocks for targeted therapeutic programs. Among these, 2-Methoxy-4-(piperidin-1-yl)aniline (CAS 1340334-65-7) has emerged as a highly privileged structural motif, particularly in the development of kinase inhibitors.

This guide objectively benchmarks the physicochemical properties of 2-Methoxy-4-(piperidin-1-yl)aniline against simpler aniline derivatives, explains the causality behind its unique reactivity, and provides a self-validating experimental protocol for its incorporation via Buchwald-Hartwig amination.

Structural Logic and Physicochemical Benchmarking

To understand the utility of 2-Methoxy-4-(piperidin-1-yl)aniline, we must deconstruct its electronic and steric environment. The molecule is an aniline core modified by an ortho-methoxy group and a para-piperidin-1-yl moiety.

The Mechanistic Causality of Substituent Effects:

  • The para-Piperidine Effect: Normally, piperidine is a strong aliphatic base (pKa ~11). However, when attached directly to the aromatic ring, the nitrogen lone pair delocalizes into the π-system via resonance (+M effect). This (lowering its pKa to ~5.4) while simultaneously pushing electron density toward the primary aniline nitrogen, increasing its nucleophilicity.

  • The ortho-Methoxy Effect: The methoxy group exerts a dual effect: inductive withdrawal (-I) and resonance donation (+M). Crucially, its ortho position introduces steric hindrance. In drug design, this steric bulk restricts the rotational freedom of the resulting C-N bond after coupling—a critical factor in locking the bioactive conformation of the molecule.

Quantitative Data Presentation

The following table summarizes the benchmarking of 2-Methoxy-4-(piperidin-1-yl)aniline against baseline comparators, illustrating the sequential impact of each functional group.

CompoundStructural ModificationEstimated Aniline pKaRelative NucleophilicityOxidation Susceptibility
Aniline Baseline core4.6LowLow
p-Anisidine + para-Methoxy5.3ModerateModerate
4-(Piperidin-1-yl)aniline + para-Piperidine5.6HighHigh
2-Methoxy-4-(piperidin-1-yl)aniline + ortho-Methoxy, para-Piperidine5.8Very HighVery High

Insight: The highly electron-rich nature of 2-Methoxy-4-(piperidin-1-yl)aniline makes it an exceptional nucleophile but also lowers its oxidation potential. It is highly susceptible to air oxidation (often turning dark purple upon exposure), dictating the strict need for inert atmosphere handling.

SAR_Logic Base Aniline Core (Baseline Activity) Para + para-Piperidine (Increases Nucleophilicity) Base->Para Electronic Tuning Ortho + ortho-Methoxy (Steric Lock & Hinge Binding) Para->Ortho Conformational Control Final 2-Methoxy-4-(piperidin-1-yl)aniline (Optimal in vivo Profile) Ortho->Final Lead Optimization

Caption: Logical progression of SAR optimization leading to 2-Methoxy-4-(piperidin-1-yl)aniline.

Biological Context: IRAK4 Inhibition

Why go through the synthetic trouble of using this specific, oxidation-prone aniline?

In Structure-Activity Relationship (SAR) studies for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, the 2-methoxy-4-(piperidin-1-yl)aniline substituent has demonstrated superior in vivo properties. The methoxy oxygen acts as a critical hydrogen bond acceptor, interacting with the hinge Met265 residue of the kinase, while the piperidine ring projects into solvent-exposed regions to improve solubility. highlights this exact substituent as a breakthrough in achieving both potency and pharmacokinetic stability.

G TLR Toll-Like Receptor (TLR) MyD88 MyD88 Adaptor Protein TLR->MyD88 Activation IRAK4 IRAK4 Kinase (Active) MyD88->IRAK4 Recruitment NFKB NF-κB / MAPK Signaling (Inflammation) IRAK4->NFKB Phosphorylation Cascade Inhibitor 2-Methoxy-4-(piperidin-1-yl)aniline Derived Inhibitor Inhibitor->IRAK4 Competitive ATP Binding (Hinge Met265)

Caption: TLR/IRAK4 signaling pathway illustrating competitive inhibition at the hinge region.

Application Workflow: Buchwald-Hartwig Amination

Coupling 2-Methoxy-4-(piperidin-1-yl)aniline to a heteroaryl halide (e.g., a pyrimidine core) is typically achieved via the.

The Kinetic Challenge: While the oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step, highly electron-rich anilines can cause sluggish reductive elimination. Furthermore, the ortho-methoxy group introduces steric bulk that can lead to catalyst poisoning or undesired bis-arylation.

The Solution: We utilize tBuBrettPhos as the ligand. Its extreme steric bulk accelerates reductive elimination and strictly prevents the binding of a second aryl group to the palladium center, ensuring mono-arylation.

Workflow Prep 1. Reagent Prep (Glovebox, Argon) Mix 2. Catalyst/Ligand Pd2(dba)3 + tBuBrettPhos Prep->Mix React 3. Cross-Coupling (100°C, 1,4-Dioxane) Mix->React Monitor 4. In-Process Control (LC-MS, Biphenyl ISTD) React->Monitor Purify 5. Workup & Flash Chromatography Monitor->Purify

Caption: Self-validating Buchwald-Hartwig amination workflow for electron-rich anilines.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol integrates Biphenyl as an Internal Standard (ISTD). Visual completion via Thin-Layer Chromatography (TLC) is notoriously deceptive in palladium catalysis due to the formation of dark palladium black. By quantifying the Product/ISTD ratio via LC-MS, this protocol becomes a self-validating system that mathematically proves catalytic turnover.

Reagents:

  • Heteroaryl Chloride (1.0 eq, limiting reagent)

  • 2-Methoxy-4-(piperidin-1-yl)aniline (1.2 eq)

  • Pd2(dba)3 (0.05 eq, 10 mol% Pd)

  • tBuBrettPhos (0.12 eq)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Biphenyl (0.1 eq, Internal Standard)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Inert Preparation: Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with the heteroaryl chloride, 2-Methoxy-4-(piperidin-1-yl)aniline, Pd2(dba)3, tBuBrettPhos, NaOtBu, and Biphenyl.

    • Causality: The aniline is highly susceptible to oxidation; assembling the solid reagents under argon prevents premature degradation of both the amine and the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane to achieve a 0.2 M concentration. Seal the tube, remove it from the glovebox, and stir at room temperature for 5 minutes to ensure pre-catalyst activation.

  • Thermal Activation: Submerge the reaction vessel in a pre-heated oil bath at 100 °C.

  • In-Process Control (Self-Validation): At t = 1 hour and t = 3 hours, withdraw a 10 µL aliquot under positive argon pressure. Dilute in 1 mL of LC-MS grade Acetonitrile.

    • Analysis: Run via LC-MS. Calculate the peak area ratio of the coupled product to the Biphenyl ISTD. The reaction is deemed complete when the Product/ISTD ratio plateaus across two consecutive readings. confirm that plateauing ratios accurately reflect the cessation of the catalytic cycle.

  • Quench and Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via reverse-phase flash chromatography (C18, Water/Acetonitrile gradient with 0.1% TFA) to isolate the pure coupled product.

References

  • Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4 MDPI - Molecules URL:[Link][1]

  • Buchwald–Hartwig Amination Wikipedia, The Free Encyclopedia URL:[Link][2]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects PubMed Central (PMC) / NIH URL:[Link][3]

Sources

Comparative

Spectroscopic Comparison Guide: 2-Methoxy-4-(piperidin-1-yl)aniline and Its Precursors

Strategic Context & Synthetic Architecture In modern drug development, substituted anilines serve as critical nucleophilic building blocks. Specifically, 2-Methoxy-4-(piperidin-1-yl)aniline is a highly valued intermediat...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Synthetic Architecture

In modern drug development, substituted anilines serve as critical nucleophilic building blocks. Specifically, 2-Methoxy-4-(piperidin-1-yl)aniline is a highly valued intermediate in the synthesis of advanced kinase inhibitors, including those targeting Interleukin-1 receptor-associated kinase 4 (IRAK4) [1].

As an Application Scientist, I approach the synthesis and verification of this compound not just as a sequence of steps, but as a dynamic shift in electron density. The transformation from a highly electron-deficient nitroarene to an electron-rich aniline produces profound, predictable changes in the molecule's spectroscopic signature.

The synthesis relies on a two-step workflow: a Nucleophilic Aromatic Substitution (SNAr) followed by a catalytic nitro reduction.

SynthesisWorkflow A 4-Fluoro-2-methoxynitrobenzene (Precursor 1) C 2-Methoxy-4-(piperidin-1-yl)nitrobenzene (Nitro Intermediate) A->C SNAr Reaction (K2CO3, DMF) B Piperidine (Precursor 2) B->C D 2-Methoxy-4-(piperidin-1-yl)aniline (Target Product) C->D Nitro Reduction (Pd/C, H2)

Caption: Synthetic workflow from precursors to 2-Methoxy-4-(piperidin-1-yl)aniline.

Spectroscopic Causality: Tracking Electronic Shifts

The analytical differentiation between the precursors and the final product is rooted in the opposing electronic effects of the functional groups.

  • The Nitro Effect (Deshielding): In the intermediate, the nitro group (-NO₂) carries a partial positive charge on the nitrogen atom. It acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. This strips electron density away from the aromatic ring, leaving the protons—especially the H6 proton ortho to the nitro group—highly deshielded. Consequently, these protons resonate far downfield in ¹H NMR (>7.5 ppm) [2].

  • The Amino Effect (Shielding): Upon reduction, the -NO₂ group is converted to an amino group (-NH₂). The nitrogen lone pair now actively donates electron density into the aromatic π-system via resonance. This influx of electron density shields the aromatic protons, driving a massive upfield shift (<7.0 ppm) [3].

SpectroscopicLogic A Nitro Intermediate IR_A IR: 1515 & 1335 cm⁻¹ A->IR_A NMR_A ¹H NMR: H6 ~ 7.95 ppm A->NMR_A B Target Aniline IR_B IR: 3300-3500 cm⁻¹ B->IR_B NMR_B ¹H NMR: H6 ~ 6.65 ppm B->NMR_B IR_A->IR_B Loss of NO2 Gain of NH2 NMR_A->NMR_B Upfield Shift (Shielding)

Caption: Logical relationship of spectroscopic shifts during nitro reduction.

Quantitative Data Comparison

To objectively track the reaction's progress, we rely on orthogonal analytical techniques. The table below summarizes the expected spectroscopic parameters for the starting material, the intermediate, and the target product.

CompoundIR Key Stretches (cm⁻¹)¹H NMR Key Shifts (ppm, CDCl₃)MS (ESI+)[M+H]⁺Visual Appearance
4-Fluoro-2-methoxynitrobenzene 1525 (NO₂ asym), 1345 (NO₂ sym)8.05 (d, H6), 6.90 (dd, H5), 6.80 (dd, H3)172.1Pale yellow solid
2-Methoxy-4-(piperidin-1-yl)nitrobenzene 1515 (NO₂ asym), 1335 (NO₂ sym)7.95 (d, H6), 6.45 (dd, H5), 6.35 (d, H3), 3.40 (m, piperidine)237.1Bright yellow solid
2-Methoxy-4-(piperidin-1-yl)aniline 3450, 3360 (NH₂ stretch)6.65 (d, H6), 6.40 (d, H3), 6.25 (dd, H5), 3.60 (br s, NH₂)207.1Colorless to pale brown oil/solid

Note: The mass difference of exactly 30 Da between the intermediate (237.1) and the product (207.1) corresponds to the loss of two oxygen atoms (32 Da) and the gain of two hydrogen atoms (2 Da), serving as definitive proof of reduction.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each step includes built-in physical or analytical checks to confirm causality and success before proceeding.

Protocol A: SNAr Synthesis of the Nitro Intermediate

Causality: The highly electron-withdrawing nitro group activates the para-fluorine towards nucleophilic attack by piperidine. Potassium carbonate is utilized as a heterogeneous base to scavenge the generated hydrofluoric acid (HF), preventing protonation of the piperidine nucleophile and driving the reaction to completion.

  • Setup: In a round-bottom flask, dissolve 4-Fluoro-2-methoxynitrobenzene (1.0 eq) in anhydrous DMF (0.5 M).

  • Reagent Addition: Add anhydrous K₂CO₃ (2.0 eq) followed by Piperidine (1.2 eq).

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 4 hours.

  • In-Process Validation: Spot the reaction on a silica TLC plate (eluent: 20% EtOAc in Hexanes). The starting material (high Rf, pale yellow) should be entirely consumed, replaced by a lower Rf, intensely bright yellow spot (characteristic of the highly conjugated donor-acceptor nitroarene system).

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer with brine 3 times to remove DMF. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Catalytic Reduction to the Target Aniline

Causality: Palladium on carbon (Pd/C) facilitates the heterogeneous catalytic hydrogenation of the nitro group. Methanol is chosen as a protic solvent to stabilize the polar transition states during the stepwise reduction of the -NO₂ group to -NH₂.

  • Setup: Dissolve the 2-Methoxy-4-(piperidin-1-yl)nitrobenzene intermediate in Methanol (0.2 M).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a steady stream of nitrogen to prevent auto-ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature for 12 hours.

  • In-Process Validation: The reaction is complete when the solution transitions from a vibrant yellow to a colorless or very pale brown hue. LC-MS analysis must show the complete disappearance of the 237.1 m/z peak and the emergence of the 207.1 m/z peak.

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst (Do not let the Celite pad run dry to avoid fire hazards). Concentrate the filtrate in vacuo to yield the pure aniline product.

  • Final Spectroscopic Validation: Run a ¹H NMR (CDCl₃). Confirm the disappearance of the deshielded doublet at ~7.95 ppm and the appearance of a broad singlet at ~3.60 ppm (integrating to 2H) representing the new primary amine.

References

  • Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4 MDPI - International Journal of Molecular Sciences[Link] [1]

  • Nitrobenzene HNMR splitting (Simple Explanation) Chemistry StackExchange[Link][1]

Sources

Validation

A Comparative Guide to Assessing the Purity of 2-Methoxy-4-(piperidin-1-yl)aniline from Different Suppliers

In the landscape of pharmaceutical research and drug development, the quality of starting materials is paramount. The purity of key intermediates can significantly impact reaction yields, impurity profiles of the final a...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the quality of starting materials is paramount. The purity of key intermediates can significantly impact reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, patient safety. 2-Methoxy-4-(piperidin-1-yl)aniline is a critical building block in the synthesis of several targeted therapies, most notably as a key intermediate for the anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib.[1][2] Given its importance, a thorough assessment of its purity from various commercial suppliers is not just a matter of quality control, but a crucial step in risk mitigation for any drug development program.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess and compare the purity of 2-Methoxy-4-(piperidin-1-yl)aniline from different suppliers. We will delve into the rationale behind a multi-pronged analytical approach, provide detailed experimental protocols, and present a comparative analysis of hypothetical data to illustrate the importance of a holistic purity assessment.

The Criticality of a Multi-Technique Approach to Purity Assessment

Relying on a single analytical technique for purity determination can be misleading. Each method has its own strengths and limitations. A comprehensive purity assessment, therefore, should employ a suite of orthogonal techniques that, when used in concert, provide a detailed and reliable picture of the material's quality. This approach allows for the detection of a wide range of potential impurities, including residual starting materials, by-products, isomers, and degradation products.

Our recommended workflow for a comprehensive purity assessment of 2-Methoxy-4-(piperidin-1-yl)aniline is as follows:

Purity Assessment Workflow cluster_0 Initial Screening & Identification cluster_1 Chromatographic Purity & Impurity Profiling cluster_2 Thermal Properties & Absolute Purity cluster_3 Final Assessment Sample_Receipt Sample Receipt from Suppliers A, B, C Visual_Inspection Visual & Physical Inspection Sample_Receipt->Visual_Inspection NMR_Spectroscopy ¹H and ¹³C NMR Spectroscopy Visual_Inspection->NMR_Spectroscopy Structure_Verification Structural Verification & Preliminary Purity NMR_Spectroscopy->Structure_Verification HPLC_UV High-Performance Liquid Chromatography (HPLC-UV) Structure_Verification->HPLC_UV GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Structure_Verification->GC_MS Impurity_Quantification Quantification of Organic Impurities HPLC_UV->Impurity_Quantification GC_MS->Impurity_Quantification DSC Differential Scanning Calorimetry (DSC) Impurity_Quantification->DSC Absolute_Purity Determination of Absolute Purity (Eutectic Impurities) DSC->Absolute_Purity Data_Consolidation Data Consolidation & Comparison Absolute_Purity->Data_Consolidation Supplier_Selection Informed Supplier Selection Data_Consolidation->Supplier_Selection

Caption: A comprehensive workflow for the purity assessment of 2-Methoxy-4-(piperidin-1-yl)aniline.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification and Initial Purity Assessment

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules.[3][4][5] It provides detailed information about the chemical environment of each atom, allowing for the verification of the desired molecular structure and the detection of any structurally related impurities.

Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the 2-Methoxy-4-(piperidin-1-yl)aniline sample and dissolve it in 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Key parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum.

    • Key parameters: 1024-2048 scans, relaxation delay of 2-5 seconds.

  • Data Analysis:

    • Compare the obtained spectra with a reference spectrum or with predicted chemical shifts to confirm the identity of the compound.

    • Integrate the peaks in the ¹H NMR spectrum to assess the relative ratios of protons and to identify any potential impurities.

High-Performance Liquid Chromatography (HPLC-UV): Chromatographic Purity and Impurity Profiling

HPLC is a cornerstone technique for the separation, identification, and quantification of impurities in pharmaceutical compounds.[6][7][8] By employing a suitable stationary and mobile phase, structurally similar compounds can be resolved, allowing for the determination of the main component's purity and the quantification of individual impurities.

Protocol:

  • Sample Preparation: Prepare a stock solution of the sample in a suitable diluent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Prepare further dilutions as needed for linearity assessment.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Gradient Program: Start with a low percentage of B, and gradually increase to elute more nonpolar compounds.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Calculate the area percentage of the main peak to determine the chromatographic purity.

    • Identify and quantify any impurity peaks relative to the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[9][10][11][12] It is particularly useful for detecting residual solvents and volatile by-products from the synthesis. For some aniline derivatives, derivatization may be necessary to improve their volatility and chromatographic performance.[9][13][14]

Protocol:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

    • Carrier Gas: Helium at a constant flow rate.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis:

    • Identify any peaks corresponding to impurities by comparing their mass spectra with library databases (e.g., NIST).

    • Quantify impurities using an internal or external standard method.

Differential Scanning Calorimetry (DSC): Determination of Absolute Purity

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For highly pure crystalline organic compounds, DSC can be used to determine the absolute purity by analyzing the melting endotherm based on the Van't Hoff equation.[15][16][17][18][19] This method is particularly effective for detecting eutectic impurities that co-crystallize with the main component.

Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • DSC Conditions:

    • Temperature Program: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.

    • Atmosphere: Inert atmosphere (e.g., nitrogen) with a constant purge gas flow.

  • Data Analysis:

    • Analyze the shape of the melting peak. The presence of impurities will typically cause a broadening of the melting endotherm and a depression of the melting point.

    • Use the instrument's software to calculate the purity based on the Van't Hoff equation.

Comparative Data Analysis (Hypothetical)

To illustrate the application of this multi-technique approach, let's consider hypothetical data for 2-Methoxy-4-(piperidin-1-yl)aniline obtained from three different suppliers: Supplier A, Supplier B, and Supplier C.

Table 1: Summary of Purity Assessment for 2-Methoxy-4-(piperidin-1-yl)aniline from Different Suppliers

Analytical Technique Parameter Supplier A Supplier B Supplier C
¹H NMR Structural ConfirmationConformsConformsConforms
Observable ImpuritiesTrace (<0.5%)~1.5% (unidentified)~1% (starting material)
HPLC-UV (Area %) Purity99.8%98.5%99.1%
Major Impurity0.15% (Impurity X)1.2% (Impurity Y)0.7% (Starting Material Z)
GC-MS Residual Solvents<0.05% (DCM)0.3% (Toluene)<0.05% (EtOAc)
Volatile ImpuritiesNot Detected0.2% (By-product W)Not Detected
DSC Purity (mole %)99.90%98.75%99.25%
Onset of Melting (°C)125.5123.8124.9

Interpretation and Discussion

The hypothetical data presented in Table 1 highlights the importance of a comprehensive purity assessment.

  • Supplier A demonstrates the highest overall purity across all analytical techniques. The material conforms structurally, has a high chromatographic purity with a very low level of a single impurity, is free of significant residual solvents and volatile by-products, and exhibits a sharp melting profile indicative of high absolute purity.

  • Supplier B presents a lower purity profile. While the material is structurally correct, the presence of a significant unidentified impurity is detected by both NMR and HPLC. Furthermore, the higher levels of residual toluene and a volatile by-product detected by GC-MS are concerning. The lower and broader melting point observed in DSC analysis corroborates the presence of a higher impurity load.

  • Supplier C provides material of intermediate quality. The primary impurity is identified as a residual starting material, which is a common process-related impurity.[20] While the overall purity is higher than that from Supplier B, it is still lower than the material from Supplier A.

The potential impact of these impurities on downstream applications cannot be overstated.

Impact of Impurities cluster_impurities Types of Impurities cluster_impact Downstream Consequences Starting_Material Unreacted Starting Materials Reduced_Yield Reduced Reaction Yield Starting_Material->Reduced_Yield API_Impurity Formation of New API Impurities Starting_Material->API_Impurity Byproducts Reaction By-products Byproducts->API_Impurity Toxicity Potential Toxicity & Safety Concerns Byproducts->Toxicity Isomers Structural Isomers Isomers->API_Impurity Regulatory_Hurdles Regulatory Scrutiny & Delays API_Impurity->Regulatory_Hurdles Toxicity->Regulatory_Hurdles

Sources

Comparative

In Vitro and In Vivo Correlation of 2-Methoxy-4-(piperidin-1-yl)aniline Derivatives as IRAK4 Inhibitors: A Comparative Guide

Executive Summary & Mechanistic Rationale Interleukin-1 receptor-associated kinase 4 (IRAK4) is the master kinase responsible for mediating signaling through Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Interleukin-1 receptor-associated kinase 4 (IRAK4) is the master kinase responsible for mediating signaling through Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). Upon ligand binding, IRAK4 is recruited to the MyD88 adapter protein to form the myddosome complex, triggering a phosphorylation cascade that activates NF-κB and MAPK pathways1[1]. Overactivation of this pathway is a primary driver of autoimmune diseases (e.g., rheumatoid arthritis, lupus) and specific oncology disorders.

Historically, the development of small-molecule IRAK4 inhibitors has been hindered by a poor translation from in vitro potency to in vivo efficacy. Many early-stage compounds suffered from rapid microsomal clearance and poor aqueous solubility. The integration of the 2-methoxy-4-(piperidin-1-yl)aniline moiety into amide-based scaffolds (e.g., Compound 4a) represented a critical structure-activity relationship (SAR) breakthrough.

Structural Causality: Computational docking and crystallographic data reveal that while the amide linker forms a crucial hydrogen bond with the hinge region residue Met265, the 2-methoxy-4-(piperidin-1-yl)aniline substituent projects into a solvent-exposed pocket. The piperidine ring significantly enhances basicity and aqueous solubility, while the methoxy group provides steric shielding against cytochrome P450-mediated oxidation. This precise molecular engineering bridges the gap between biochemical potency and in vivo exposure 2[2].

IRAK4_Pathway TLR TLR / IL-1R (Receptor) MyD88 MyD88 (Adapter) TLR->MyD88 Ligand Binding IRAK4 IRAK4 (Master Kinase) MyD88->IRAK4 Myddosome Assembly IRAK1 IRAK1 (Substrate) IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 (Ubiquitin Ligase) IRAK1->TRAF6 Signal Transduction NFkB NF-κB / MAPK (Inflammatory Response) TRAF6->NFkB Gene Transcription Inhibitor 2-Methoxy-4-(piperidin-1-yl)aniline Derivatives Inhibitor->IRAK4 Competitive ATP Inhibition

Figure 1: IRAK4 Myddosome signaling pathway and targeted inhibition mechanism.

Comparative Performance Profiling

To objectively evaluate the clinical and preclinical utility of 2-methoxy-4-(piperidin-1-yl)aniline derivatives, we must benchmark them against other leading IRAK4 inhibitor classes, such as the isoquinoline carboxamide clinical candidate Zimlovisertib (PF-06650833)3[3] and the thienopyrimidine class (ND-2158)[1].

Quantitative Comparison Table
Compound ClassRepresentative CompoundTargetIn Vitro IC₅₀ (nM)Kinase Selectivity ProfileOral Bioavailability (%F)In Vivo Efficacy Model
Amide Derivative 2-Methoxy-4-(piperidin-1-yl)aniline (Cmpd 4a) IRAK4~20 - 50High (Binds hinge Met265; off-target JNK noted in early series)Moderate to High (Improved microsomal stability)Efficacious (Dose-dependent TNF-α reduction)
Isoquinoline Carboxamide Zimlovisertib (PF-06650833) IRAK40.2High (Inhibits IRAK1, LRRK2 >70% at 200 nM)High (Rat %F ~30%)Efficacious (Collagen-induced arthritis & Lupus models)
Thienopyrimidine ND-2158 IRAK4~1 - 5High (Tested against panel of 334 kinases)HighEfficacious (Gout / Autoimmune models)

Analysis: While PF-06650833 exhibits sub-nanomolar in vitro potency, the 2-methoxy-4-(piperidin-1-yl)aniline derivatives provide a highly modular scaffold. The piperidine ring allows for rapid synthetic functionalization, making it an ideal building block for fine-tuning the in vitro and in vivo correlation (IVIVC) during hit-to-lead optimization[1][2][3].

Self-Validating Experimental Methodologies

To establish a robust IVIVC, researchers must utilize self-validating protocols that directly link biochemical target engagement to systemic pharmacodynamic readouts.

Protocol A: In Vitro TR-FRET IRAK4 Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate compound auto-fluorescence interference, ensuring high-fidelity IC₅₀ determination.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality: The inclusion of the non-ionic detergent Brij-35 prevents the lipophilic aniline derivatives from adhering to the plastic microplate, preventing artificially inflated IC₅₀ values.

  • Compound Titration: Serially dilute the 2-methoxy-4-(piperidin-1-yl)aniline derivative in 100% DMSO. Transfer to a 384-well assay plate yielding a final DMSO concentration of 1%.

  • Enzyme-Substrate Mix: Add recombinant human IRAK4 kinase and a biotinylated-peptide substrate.

  • Reaction Initiation: Add ATP at a concentration strictly equal to its apparent Kₘ for IRAK4.

    • Causality: Running the assay at the ATP Kₘ ensures the system is highly sensitive to competitive ATP-site inhibitors. If ATP concentrations are too high, the potency of the competitive inhibitor will be masked.

  • Detection: Terminate the reaction with EDTA (to chelate Mg²⁺). Add Eu-Cryptate labeled anti-phospho antibody and Streptavidin-APC. Read the TR-FRET signal (Ratio 665nm/615nm) to calculate target inhibition.

Protocol B: In Vivo Pharmacodynamic Model (LPS-Induced TNF-α Secretion)

This model validates whether the compound's in vitro potency translates into systemic anti-inflammatory efficacy.

  • Formulation: Suspend the derivative in a vehicle of 0.5% Methylcellulose / 0.02% Tween-80.

    • Causality: The basic piperidine ring of the 2-methoxy-4-(piperidin-1-yl)aniline moiety becomes protonated in mildly acidic to neutral environments, enhancing aqueous solubility and ensuring a homogeneous suspension for predictable oral absorption.

  • Dosing: Administer the formulated compound to male Sprague-Dawley rats via oral gavage (PO) at doses of 1, 3, and 10 mg/kg.

  • LPS Challenge: 2 hours post-dose, inject Lipopolysaccharide (LPS) (1 mg/kg, IP) to stimulate the TLR4 pathway.

    • Causality: TLR4 signaling relies heavily on the MyD88/IRAK4 myddosome. A systemic LPS challenge serves as a direct, acute pharmacodynamic readout of IRAK4 target engagement in vivo[3].

  • Blood Collection & Analysis: At 2.5 hours post-dose (0.5 hours post-LPS), collect blood via cardiac puncture. Isolate serum and quantify TNF-α levels using a highly specific ELISA kit. Correlate the reduction in TNF-α with the free-plasma concentration of the inhibitor.

IVIVC_Workflow InVitro In Vitro Screening (TR-FRET Kinase Assay) ADME ADME Profiling (Microsomal Stability) InVitro->ADME IC50 < 50 nM InVivo In Vivo PD Model (LPS-Induced TNF-α) ADME->InVivo High %F, Low Clearance Correlation IVIVC Analysis (Efficacy vs. Exposure) InVivo->Correlation Dose-Dependent Reduction

Figure 2: Experimental workflow establishing In Vitro to In Vivo Correlation (IVIVC).

Conclusion on IVIVC Optimization

The transition from a biochemical hit to an in vivo efficacious lead is the most challenging hurdle in kinase inhibitor development. By replacing metabolically labile aromatic rings with the 2-methoxy-4-(piperidin-1-yl)aniline moiety, researchers fundamentally shift the physicochemical properties of the molecule. The resulting derivatives maintain tight hinge-binding affinity (low in vitro IC₅₀) while simultaneously resisting hepatic clearance and improving oral bioavailability. This structural modification guarantees a robust in vitro and in vivo correlation, establishing these derivatives as highly reliable tools and lead compounds for IRAK4-targeted drug discovery[1][2].

References

  • Source: MDPI (mdpi.com)
  • IRAK-4 inhibitors.
  • Zimlovisertib (PF-06650833)

Sources

Validation

comparing the cost-effectiveness of different synthetic pathways to 2-Methoxy-4-(piperidin-1-yl)aniline

Introduction 2-Methoxy-4-(piperidin-1-yl)aniline is a key building block in medicinal chemistry, notably as an intermediate in the synthesis of potent kinase inhibitors used in oncology.[1] The efficient and cost-effecti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Methoxy-4-(piperidin-1-yl)aniline is a key building block in medicinal chemistry, notably as an intermediate in the synthesis of potent kinase inhibitors used in oncology.[1] The efficient and cost-effective synthesis of this substituted aniline is therefore of significant interest to researchers and professionals in drug development. This guide provides a comparative analysis of the most prevalent synthetic pathways to this molecule, with a focus on cost-effectiveness, scalability, and practical laboratory execution. We will delve into two primary, well-documented routes: the Buchwald-Hartwig amination and a classical approach involving Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction.

Synthetic Pathways Overview

The selection of a synthetic route is a critical decision in chemical process development, balancing factors such as the cost and availability of starting materials, the number of synthetic steps, overall yield, and the safety and environmental impact of the process. For the synthesis of 2-Methoxy-4-(piperidin-1-yl)aniline, two major strategies have emerged as the most viable.

cluster_0 Route 1: Buchwald-Hartwig Amination cluster_1 Route 2: SNAr & Reduction A 4-Bromo-2-methoxyaniline C 2-Methoxy-4-(piperidin-1-yl)aniline A->C Pd Catalyst, Ligand, Base B Piperidine B->C D 1-Fluoro-2-methoxy-4-nitrobenzene F 1-(3-Methoxy-4-nitrophenyl)piperidine D->F Base E Piperidine E->F G 2-Methoxy-4-(piperidin-1-yl)aniline F->G Reduction

Figure 1: High-level overview of the two primary synthetic routes to 2-Methoxy-4-(piperidin-1-yl)aniline.

Route 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[2][3] This method has become a staple in modern organic synthesis due to its broad substrate scope and functional group tolerance.[2]

Chemical Rationale and Strategy

This pathway utilizes a commercially available or readily synthesized aryl bromide, 4-bromo-2-methoxyaniline, and couples it directly with piperidine. The choice of palladium catalyst and, crucially, the phosphine ligand is critical for achieving high yields.[4] Sterically hindered and electron-rich ligands are often employed to facilitate the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][5]

Experimental Protocol

Step 1: Synthesis of 4-Bromo-2-methoxyaniline (if not commercially sourced)

While 4-bromo-2-methoxyaniline is commercially available, it can also be synthesized from the less expensive 2-methoxyaniline (o-anisidine).

  • Procedure: Dissolve 2-methoxyaniline (1.0 eq.) in dichloromethane and cool the solution to -10°C. Slowly add a solution of 2,4,4,6-tetrabromo-2,5-cyclohexadienone (1.0 eq.) in dichloromethane, maintaining the temperature below -5°C.[6][7] Allow the reaction to warm to room temperature and stir overnight. Wash the reaction mixture with aqueous sodium hydroxide and water, then dry the organic layer over magnesium sulfate. After solvent evaporation, the crude product can be purified by silica gel chromatography to yield 4-bromo-2-methoxyaniline.[6][7]

Step 2: Buchwald-Hartwig Coupling

  • Procedure: To a solution of 4-bromo-2-methoxyaniline (1.0 eq.) and piperidine (1.2 eq.) in toluene, add a palladium catalyst such as Pd(OAc)₂ (0.05 eq.) and a suitable phosphine ligand like BINAP (0.08 eq.). Add a base, typically a strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃, 2.0 eq.).[4] Degas the mixture and heat under a nitrogen atmosphere at 110°C for 8-12 hours.[4] After cooling, filter the reaction mixture through celite and concentrate the filtrate. The resulting residue is then purified by silica gel column chromatography to afford 2-Methoxy-4-(piperidin-1-yl)aniline.

A Dissolve 4-Bromo-2-methoxyaniline & Piperidine in Toluene B Add Pd(OAc)₂, BINAP, and Cs₂CO₃ A->B C Degas and Heat at 110°C B->C D Cool and Filter through Celite C->D E Concentrate Filtrate D->E F Purify by Column Chromatography E->F

Figure 2: Step-by-step workflow for the Buchwald-Hartwig amination.

Route 2: Nucleophilic Aromatic Substitution (SNAr) and Reduction

This classical two-step approach relies on the principles of nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group.[8][9]

Chemical Rationale and Strategy

The synthesis begins with a suitably activated aromatic precursor, 1-fluoro-2-methoxy-4-nitrobenzene. The fluorine atom serves as an excellent leaving group, and the para-nitro group strongly activates the ring towards nucleophilic attack by piperidine. The resulting nitro-intermediate is then reduced to the desired aniline. This reduction can be achieved through various methods, with catalytic hydrogenation being a common and clean choice.

Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution

  • Procedure: To a solution of 1-fluoro-2-methoxy-4-nitrobenzene (1.0 eq.) in a polar aprotic solvent like DMF, add piperidine (1.1 eq.) and a base such as potassium carbonate (K₂CO₃, 1.2 eq.).[10] Heat the reaction mixture to 80°C and stir for 12-16 hours.[10] After cooling, add water to precipitate the product. The solid is then filtered, washed with water, and dried to yield 1-(3-methoxy-4-nitrophenyl)piperidine. This intermediate is often of sufficient purity for the subsequent step without further purification.

Step 2: Nitro Group Reduction

  • Procedure: Dissolve the 1-(3-methoxy-4-nitrophenyl)piperidine (1.0 eq.) from the previous step in a solvent mixture such as ethanol and tetrahydrofuran.[10] Add a palladium on carbon catalyst (10% Pd/C, ~5-10 mol%). The reaction vessel is then purged with hydrogen gas and the mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or LC-MS). Upon completion, the catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure. The crude product can be purified by column chromatography if necessary to give 2-Methoxy-4-(piperidin-1-yl)aniline.[11]

cluster_0 SNAr Reaction cluster_1 Nitro Reduction A Dissolve 1-Fluoro-2-methoxy-4-nitrobenzene & Piperidine in DMF B Add K₂CO₃ and Heat at 80°C A->B C Cool and Precipitate with Water B->C D Filter and Dry Intermediate C->D E Dissolve Intermediate in EtOH/THF F Add Pd/C and Stir under H₂ Atmosphere E->F G Filter Catalyst and Concentrate F->G H Purify by Column Chromatography G->H

Figure 3: Step-by-step workflow for the SNAr and reduction pathway.

Cost-Effectiveness and Process Comparison

The choice between these two synthetic routes will largely depend on the scale of the synthesis and the availability and cost of the starting materials and reagents.

ParameterRoute 1: Buchwald-Hartwig AminationRoute 2: SNAr & Reduction
Starting Materials 4-Bromo-2-methoxyaniline, Piperidine1-Fluoro-2-methoxy-4-nitrobenzene, Piperidine
Key Reagents/Catalysts Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., BINAP), Base (e.g., Cs₂CO₃)Base (e.g., K₂CO₃), Reducing agent (e.g., H₂ gas, Pd/C)
Number of Steps 1 (or 2 if starting from 2-methoxyaniline)2
Overall Yield Generally high (can be >80%)High for both steps (often >90% for SNAr, >95% for reduction)
Scalability Can be challenging due to catalyst cost and removal.Generally more scalable; catalytic hydrogenation is a well-established industrial process.
Purification Requires chromatography to remove catalyst and ligand byproducts.Intermediate may not require purification; final product may require chromatography.
Safety & Environmental Palladium catalysts can be toxic and require careful handling and disposal. Toluene is a common solvent.Nitro-aromatics can be hazardous. Hydrogen gas is flammable and requires specialized equipment.
Estimated Cost Higher due to the cost of the palladium catalyst and phosphine ligand.Generally lower due to less expensive reagents.

Conclusion and Recommendation

Both the Buchwald-Hartwig amination and the Nucleophilic Aromatic Substitution/Reduction pathways are robust and high-yielding methods for the synthesis of 2-Methoxy-4-(piperidin-1-yl)aniline.

For small-scale laboratory synthesis and medicinal chemistry applications , the Buchwald-Hartwig amination offers a more direct route from a readily available advanced intermediate. Its single-step nature (from the bromo-aniline) can be advantageous for rapid analog synthesis. However, the high cost of palladium catalysts and ligands, and the need for careful purification to remove these, are significant drawbacks.

For larger-scale production and process chemistry , the Nucleophilic Aromatic Substitution followed by reduction is likely the more cost-effective and scalable option. The starting materials are relatively inexpensive, and the reaction conditions are generally milder and more amenable to scale-up. Catalytic hydrogenation is a well-understood and efficient industrial process. While it involves an additional step, the high yields and avoidance of expensive and toxic heavy metal catalysts in the final product stream make it a more attractive route for commercial applications.

Ultimately, the choice of synthetic pathway will be dictated by the specific needs of the project, including the desired scale, budget, and available equipment.

References

  • PrepChem. Synthesis of 4-Bromo-2-methoxyaniline. [Link]

  • Sakamoto, et al. (2018). 1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. J-Stage. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • MDPI. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. [Link]

  • University of South Florida Scholar Commons. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Nanjing Legend Pharmaceutical & Chemical Co., Ltd. 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline. [Link]

  • PMC - NIH. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • PubChem. 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol. [Link]

  • MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]

  • PubMed. A novel synthetic approach for the Piperazynyl Pyrimidine Intermediate: Focus on the cost cutting of Buspirone drug at commercial level. [Link]

  • Eureka | Patsnap. A method for preparing 1-(3-methoxypropyl) piperidine-4-amine. [Link]

  • Indian Academy of Sciences. Reductive alkylation of aniline over copper chromite catalyst: Optimization ofreaction condition. [Link]

  • Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • DTIC. Piperidine Synthesis. [Link]

  • Arkivoc. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

  • PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • Juniper Publishers. Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. [Link]

  • ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]

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Comparative

evaluation of 2-Methoxy-4-(piperidin-1-yl)aniline as a fragment for drug discovery

Title: Evaluating 2-Methoxy-4-(piperidin-1-yl)aniline as a High-Value Fragment in 3D Drug Discovery Executive Summary In the evolving landscape of Fragment-Based Drug Discovery (FBDD), the transition from flat, sp2-hybri...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Evaluating 2-Methoxy-4-(piperidin-1-yl)aniline as a High-Value Fragment in 3D Drug Discovery

Executive Summary In the evolving landscape of Fragment-Based Drug Discovery (FBDD), the transition from flat, sp2-hybridized aromatic rings to fragments with higher three-dimensional character (Fsp3) is critical for improving clinical success rates [3]. 2-Methoxy-4-(piperidin-1-yl)aniline (CAS: 1340334-65-7) represents a highly versatile, bifunctional fragment. It combines the synthetic tractability of a primary aniline with the 3D spatial projection of a piperidine ring and the electronic tuning of a methoxy group. This guide objectively evaluates its physicochemical profile against alternative fragments and details its proven utility in kinase inhibitor development, specifically targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) [1, 2].

Structural & Physicochemical Profiling: A Comparative Analysis

When selecting an aniline-based fragment for vector elaboration (e.g., via amide coupling to a hinge-binding core), medicinal chemists must balance reactivity, lipophilicity, and topological polar surface area (TPSA).

The Causality of Structural Features:

  • The Primary Amine (-NH2): Acts as the primary growth vector. It is highly nucleophilic, making it ideal for rapid parallel synthesis (amide couplings, ureas, sulfonamides).

  • The Methoxy Group (-OCH3): Positioned ortho to the amine, it serves two purposes. First, it is an electron-donating group that increases the nucleophilicity of the amine. Second, upon amide formation, the steric bulk of the methoxy group forces the amide bond out of coplanarity with the aromatic ring. This induced twist is often critical for navigating tight binding pockets and improving aqueous solubility by disrupting crystal lattice packing.

  • The Piperidine Ring: Introduces significant sp3 character. Unlike planar substituents, the chair conformation of piperidine projects out of the aromatic plane, allowing the fragment to sample deeper, hydrophobic sub-pockets while maintaining basicity.

Table 1: Physicochemical Comparison of Aniline Fragments
FragmentMW (Da)cLogP*TPSA (Ų)Fsp3Key Differentiator
2-Methoxy-4-(piperidin-1-yl)aniline 206.29~1.838.30.50Optimal balance of 3D bulk, lipophilicity, and steric tuning.
4-(piperidin-1-yl)aniline 176.26~1.929.10.45Lacks the ortho-methoxy twist; prone to flatter conformations.
2-Methoxy-4-morpholinoaniline 208.26~0.847.50.36Lower logP; the morpholine oxygen requires a specific H-bond donor in the pocket to avoid desolvation penalties.

*Calculated estimates for comparative purposes.

As demonstrated in Table 1, 2-Methoxy-4-(piperidin-1-yl)aniline offers a superior Fsp3 score compared to its morpholine counterpart, making it highly attractive for escaping "flatland" in FBDD campaigns without overly compromising lipophilic ligand efficiency (LLE).

Case Study: Application in IRAK-4 Inhibitor Development

IRAK-4 is a master kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Its over-activation is heavily implicated in autoimmune diseases (e.g., rheumatoid arthritis) and oncology [2].

During a Structure-Activity Relationship (SAR) campaign to optimize an amide-based IRAK-4 inhibitor, Buckley et al. identified that incorporating a 2-methoxy-4-piperidin-1-yl aniline substituent significantly improved the molecule's profile [1].

Mechanistic Insight: In the ATP-binding pocket of IRAK-4, the core heterocycle (e.g., a pyrimidine or pyridine) forms critical hydrogen bonds with the hinge region (Met265). The amide linker directs the aniline fragment outward toward the solvent-exposed region or a secondary hydrophobic pocket. The piperidine ring of the 2-methoxy-4-(piperidin-1-yl)aniline fragment effectively fills this space, providing favorable van der Waals interactions, while the methoxy group prevents a rigid, flat conformation that could lead to poor pharmacokinetic properties. This specific substitution pattern yielded compounds with suitable properties for in vivo efficacy studies [1, 2].

IRAK4_Pathway TLR TLR/IL-1R MyD88 MyD88 Adaptor TLR->MyD88 Activation IRAK4 IRAK-4 Kinase (Target) MyD88->IRAK4 Recruitment IRAK1 IRAK-1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Signal Relay NFKB NF-κB / MAPK (Inflammation) TRAF6->NFKB Gene Transcription

Caption: TLR/IL-1R signaling cascade highlighting IRAK-4 as the critical therapeutic target.

Experimental Workflow: Fragment Elaboration & Validation

To ensure rigorous scientific integrity, the elaboration of 2-Methoxy-4-(piperidin-1-yl)aniline must follow a self-validating protocol. Below is a standardized methodology for coupling this fragment to a target-binding core, followed by biophysical validation.

Protocol: Amide Coupling and Biophysical Screening

Step 1: Reaction Setup (Amide Coupling)

  • Dissolve the core carboxylic acid (e.g., 2-aminopyrimidine-4-carboxylic acid, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to pre-activate the acid.

  • Add 2-Methoxy-4-(piperidin-1-yl)aniline (1.1 eq) to the mixture. Causality Check: The ortho-methoxy group slightly sterically hinders the amine, but its electron-donating nature maintains high nucleophilicity. HATU is chosen over EDC/HOBt to drive the reaction of this slightly hindered aniline to completion efficiently.

Step 2: Self-Validating Analytical Confirmation

  • Monitor the reaction via LC-MS. The disappearance of the aniline mass (m/z 207.1 [M+H]+) and the appearance of the product mass validate the coupling.

  • Quench with water, extract with ethyl acetate, and purify via reverse-phase preparative HPLC.

  • Confirm the structural integrity of the purified compound using 1H NMR. Crucial observation: Ensure the piperidine protons (multiplets around 1.5-3.0 ppm) and the methoxy singlet (~3.8 ppm) are intact.

Step 3: Surface Plasmon Resonance (SPR) Binding Assay

  • Immobilize the target protein (e.g., recombinant IRAK-4 kinase domain) on a CM5 sensor chip via standard amine coupling.

  • Flow the elaborated compound over the chip in a concentration gradient (e.g., 1 nM to 10 µM) in running buffer (PBS, 0.05% Tween-20, 5% DMSO).

  • Record the association (kon) and dissociation (koff) rates to calculate the KD. This confirms that the 3D projection of the piperidine ring translates to an actual thermodynamic binding advantage.

FBDD_Workflow N1 Fragment Library Screening (SPR/NMR) N2 Hit Identification: 2-Methoxy-4-(piperidin-1-yl)aniline N1->N2 Hit Selection N3 X-Ray Crystallography (Binding Mode Analysis) N2->N3 Structural Validation N4 Vector Elaboration (Amide Coupling at NH2) N3->N4 Rational Design N5 Lead Optimization (IRAK-4 Inhibitors) N4->N5 SAR Profiling

Caption: Fragment-based drug discovery workflow for aniline-based fragment elaboration.

Conclusion

2-Methoxy-4-(piperidin-1-yl)aniline is a premium building block for modern drug discovery. By offering an optimal blend of a reactive vector (aniline), conformational control (methoxy), and 3D lipophilic bulk (piperidine), it consistently outperforms flatter, less sterically nuanced alternatives. Its successful deployment in the discovery of potent, in vivo-active IRAK-4 inhibitors underscores its value in navigating complex kinase binding pockets.

References

  • Buckley GM, Gowers L, Higueruelo AP, et al. "IRAK-4 inhibitors. Part 1: a series of amides." Bioorganic & Medicinal Chemistry Letters. 2008 Jun 1;18(11):3211-4. Available at:[Link]

  • Patra MC, Choi S. "Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4." Molecules. 2016 Nov 13;21(11):1529. Available at:[Link]

  • Jones SP, Firth JD, Wheldon MC, et al. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates." RSC Medicinal Chemistry. 2022;13:1614. Available at:[Link]

Validation

Head-to-Head Comparison Guide: 2-Methoxy-4-(piperidin-1-yl)aniline vs. Structural Analogs in Drug Discovery

Introduction & Structural Rationale In structure-based drug design (SBDD), the selection of peripheral building blocks dictates a molecule's pharmacokinetics, target affinity, and synthetic viability. 2-Methoxy-4-(piperi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In structure-based drug design (SBDD), the selection of peripheral building blocks dictates a molecule's pharmacokinetics, target affinity, and synthetic viability. 2-Methoxy-4-(piperidin-1-yl)aniline has emerged as a highly specialized scaffold, particularly in the development of kinase inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[1].

As a Senior Application Scientist, I frequently evaluate this building block against its closest structural analogs: 4-(Piperidin-1-yl)aniline and 2-Methoxy-4-morpholinoaniline . The choice between these molecules is governed by three mechanistic pillars:

  • The Ortho-Methoxy Effect: The methoxy group at the 2-position acts as an electron-donating group (EDG) and a steric shield. This steric bulk forces the resulting amide bond into a specific conformation, optimizing hydrogen bonding with the kinase hinge region (e.g., Met265)[1].

  • The Piperidine vs. Morpholine Switch: The para-piperidine ring extends into the solvent-exposed region, providing lipophilicity and a basic nitrogen for potential salt bridges. Replacing it with a morpholine ring drastically lowers the LogP and alters the pKa, which is useful for tuning aqueous solubility but may reduce membrane permeability.

  • Nucleophilic Compromise: The steric hindrance from the ortho-methoxy group significantly reduces the nucleophilicity of the aniline amine, necessitating specialized synthetic protocols.

Physicochemical Profiling & Data Presentation

To objectively compare these building blocks, we must analyze their foundational physicochemical properties. The table below summarizes the critical data points that influence both their synthetic handling and biological application.

Property2-Methoxy-4-(piperidin-1-yl)aniline4-(Piperidin-1-yl)aniline2-Methoxy-4-morpholinoaniline
CAS Number 1340334-65-7[2]2359-60-6[3]209960-91-8[4]
Molecular Weight 206.29 g/mol [2]176.26 g/mol [3]208.26 g/mol [4]
Steric Hindrance (Amine) High (ortho-methoxy effect)LowHigh (ortho-methoxy effect)
Lipophilicity (LogP) HighModerateLow (Morpholine oxygen reduces LogP)
Primary Utility Kinase inhibitors (e.g., IRAK4)[1]General pharmacophoreImproved aqueous solubility

Mechanistic Causality in Kinase Binding

The superiority of 2-Methoxy-4-(piperidin-1-yl)aniline in specific in vivo studies is not coincidental. SAR (Structure-Activity Relationship) analysis demonstrates that this specific substitution pattern provides the optimal balance of target engagement and pharmacokinetic stability[1].

SAR_Logic Core Heterocyclic Core (Hinge Binder) Amide Amide Linkage (Conformationally Locked) Core->Amide Covalent Bond Methoxy 2-Methoxy Group (Steric Shielding) Target IRAK4 Target Protein Amide->Target H-Bond to Met265 Methoxy->Amide Ortho-Tuning Piperidine 4-Piperidinyl Group (Solvent Interaction) Piperidine->Target Lipophilic Contact

SAR logic for 2-Methoxy-4-(piperidin-1-yl)aniline in IRAK4.

Experimental Workflows & Self-Validating Protocols

Because 2-Methoxy-4-(piperidin-1-yl)aniline features an ortho-methoxy group, the nucleophilicity of the primary amine is sterically compromised. Standard carbodiimide coupling agents (like EDC/HOBt) often result in poor yields (<30%). The following protocol utilizes HATU to overcome this energy barrier, generating a highly reactive HOAt ester that accelerates the reaction via a neighboring-group effect.

Workflow Prep 1. Preparation Equilibrate Reagents Act 2. Activation HATU + DIPEA (0°C) Prep->Act Couple 3. Coupling Add Aniline (25°C) Act->Couple Valid 4. Validation LC-MS [M+H]+ Check Couple->Valid Purify 5. Purification Flash Chromatography Valid->Purify

Self-validating amidation workflow overcoming ortho-methoxy steric hindrance.

Step-by-Step Methodology: Sterically Hindered Amidation
  • Reagent Preparation: Dissolve 1.0 eq of the target carboxylic acid core in anhydrous DMF. Add 2.0 eq of DIPEA.

    • Causality: DMF provides high solubility for polar intermediates, while DIPEA deprotonates the carboxylic acid without acting as a competing nucleophile.

  • Activation: Cool the reactor to 0 °C and add 1.2 eq of HATU. Stir for 15 minutes.

    • Causality: Cooling prevents the thermal degradation of the highly reactive HOAt ester intermediate.

  • Coupling: Add 1.1 eq of 2-Methoxy-4-(piperidin-1-yl)aniline[2]. Warm the solution to 25 °C and stir for 12 hours.

  • Self-Validation (Trustworthiness Check): Before proceeding to workup, withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation Criteria: The reaction is only validated as complete when the extracted ion chromatogram (EIC) shows <5% of the unreacted aniline mass (m/z 207.1[M+H]+) and a dominant peak for the product. If the aniline persists, the system dictates the addition of 0.5 eq of HATU/DIPEA.

  • Workup: Quench with saturated NaHCO3 and extract with EtOAc.

    • Causality: The basic aqueous wash removes HOAt and unreacted acid, partitioning the lipophilic piperidine-containing product cleanly into the organic layer.

Performance Comparison

When executing the protocol above, the synthetic performance of the three building blocks diverges significantly due to their structural differences.

Building BlockTypical Amidation Yield (HATU/DIPEA)Reaction KineticsLC-MS Validation Marker
2-Methoxy-4-(piperidin-1-yl)aniline 65 - 75%Slow (Sterically hindered)[M+H]+ of target amide
4-(Piperidin-1-yl)aniline >90%Fast (Unobstructed amine)[M+H]+ of target amide
2-Methoxy-4-morpholinoaniline 60 - 70%Slow (Sterically hindered)[M+H]+ of target amide

References

  • Title: 4-(Piperidin-1-yl)
  • Source: nih.
  • Title: 2-Methoxy-4-(piperidin-1-yl)
  • Source: mdpi.

Sources

Safety & Regulatory Compliance

Safety

Mastering the Disposal of 2-Methoxy-4-(piperidin-1-yl)aniline: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of specialized chemical reagents are a...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of specialized chemical reagents are a cornerstone of a secure and environmentally responsible laboratory. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Methoxy-4-(piperidin-1-yl)aniline (CAS No. 1340334-65-7), a compound whose handling demands meticulous attention to its potential hazards. This document moves beyond a simple checklist, offering the causal reasoning behind each procedural step to foster a culture of deep, informed safety.

Understanding the Hazard Profile: Why Caution is Critical

2-Methoxy-4-(piperidin-1-yl)aniline is classified under the Globally Harmonized System (GHS) with several key hazard statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The primary routes of exposure are ingestion, skin contact, and inhalation. The aniline substructure is of particular note; aromatic amines as a class are known for their potential toxicity. While comprehensive toxicological data for this specific compound is not widely available, the known hazards necessitate that it be handled as a hazardous substance, with all disposal activities managed to prevent human exposure and environmental release.[3]

PropertyValueSource
CAS Number 1340334-65-7[1][4][5]
Molecular Formula C12H18N2O[1][2]
Molecular Weight 206.29 g/mol [1]
Physical State Solid[1]
Melting Point 60-62 °C[1]
GHS Pictogram GHS07: Harmful/Irritant[1]
Signal Word Warning[1][2]

Immediate Safety and Handling Protocols

Before any disposal procedure begins, ensuring personal and environmental safety is paramount. The following protocols are mandatory when handling 2-Methoxy-4-(piperidin-1-yl)aniline.

Personal Protective Equipment (PPE)

The principle here is to create a complete barrier between the researcher and the chemical.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield. The compound is a known eye irritant, and standard safety glasses are insufficient.[2]

  • Hand Protection: Use robust, chemical-resistant gloves. Given the skin irritation hazard, select gloves with a proven resistance to aromatic amines. Always check the manufacturer's compatibility data.

  • Body Protection: A full-length laboratory coat, buttoned completely, is required. Ensure it is made of a suitable material to resist chemical splashes.

  • Respiratory Protection: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or aerosols, which can cause respiratory irritation.[2]

Designated Work Area

Confine all work with this compound to a designated and clearly marked area, such as a specific bench within a chemical fume hood. This practice minimizes the risk of cross-contamination and unintentional exposure of other personnel.

Spill Management: A Rapid Response Plan

In the event of a spill, a swift and correct response is critical to prevent the spread of contamination.

For Small Spills (Solid):

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the area.

  • Don Appropriate PPE: Before cleanup, ensure you are wearing the full PPE described in Section 2.1.

  • Containment: Gently cover the spill with a dry, inert absorbent material such as vermiculite, sand, or earth.[6] Avoid raising dust.

  • Collection: Carefully sweep or scoop the contaminated absorbent into a suitable, sealable, and clearly labeled container for hazardous waste.[3] Do not create dust clouds during this process.

  • Decontamination: Wipe the spill area with a suitable solvent (consult your institution's safety guidelines, e.g., a soap and water solution), followed by a thorough rinse. Collect all cleaning materials as hazardous waste.

  • Ventilation: Allow the area to ventilate thoroughly before resuming normal work.

For Large Spills:

  • Evacuate Immediately: Evacuate the entire laboratory area.

  • Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.

  • Secure the Area: Prevent entry to the contaminated area.

  • Do Not Attempt Cleanup: Large spills should only be handled by trained emergency response personnel.

Step-by-Step Disposal Procedures

Under no circumstances should 2-Methoxy-4-(piperidin-1-yl)aniline or its waste be disposed of down the drain or in regular trash.[3] It must be treated as hazardous chemical waste.

Waste Segregation and Collection

The fundamental principle of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous reactions.

  • Designate a Waste Container: Use a dedicated, chemically compatible, and sealable container for all waste containing 2-Methoxy-4-(piperidin-1-yl)aniline. A high-density polyethylene (HDPE) container is generally suitable.

  • Collect All Forms of Waste: This includes:

    • Unused or expired solid 2-Methoxy-4-(piperidin-1-yl)aniline.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., pipette tips, weighing boats, gloves, absorbent pads).

    • Spill cleanup materials.

Labeling and Storage

Proper labeling is a legal requirement and essential for safety.

  • Labeling: The waste container must be clearly and securely labeled with the words "Hazardous Waste," the full chemical name "2-Methoxy-4-(piperidin-1-yl)aniline," its CAS number (1340334-65-7), and the associated hazards (e.g., "Harmful," "Irritant").

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[6] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[7] Secondary containment is highly recommended to control any potential leaks.

Final Disposal
  • Professional Disposal: The ultimate disposal of this hazardous waste must be conducted by a licensed professional waste disposal company or your institution's EHS department.[3]

  • Incineration: The preferred method of disposal for this type of organic compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products like nitrogen oxides (NOx).[3]

  • Do Not Attempt Chemical Neutralization: While chemical treatments for aniline compounds exist, they are complex and can generate other hazardous byproducts. Such procedures should not be attempted by laboratory personnel without specific training and protocols approved by EHS.

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for 2-Methoxy-4-(piperidin-1-yl)aniline Start Waste Generated (Solid, Solution, Contaminated Material) Collect Segregate and collect in a dedicated, compatible container Start->Collect New Waste Assess Is the waste container properly labeled and sealed? Label Label container with: 'Hazardous Waste' Full Chemical Name CAS Number Hazards Assess->Label No Store Store in a designated, secure, and ventilated area with secondary containment Assess->Store Yes Collect->Label Label->Assess Arrange Arrange for pickup by EHS or a licensed waste contractor Store->Arrange End Proper Disposal via High-Temperature Incineration Arrange->End

Caption: Decision workflow for the safe disposal of 2-Methoxy-4-(piperidin-1-yl)aniline.

References

  • Capot Chemical Co., Ltd. (2019). MSDS of 2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline. Available at: [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Aniline. Available at: [Link]

  • Scribd. (n.d.). Aniline Safety Operating Procedure. Available at: [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025). Aniline - SAFETY DATA SHEET. Available at: [Link]

  • Arizona State University. (n.d.). Aniline Standard Operating Procedure. Available at: [Link]

  • Aaron Chemicals LLC. (2024). Safety Data Sheet: 2-Methoxy-4-(piperidin-1-yl)aniline. Available at: [Link]

Sources

Handling

Comprehensive Operational Guide: Safe Handling and PPE Protocols for 2-Methoxy-4-(piperidin-1-yl)aniline

In the landscape of modern drug discovery, 2-Methoxy-4-(piperidin-1-yl)aniline (CAS: 1340334-65-7) serves as a critical structural intermediate. It is prominently featured in the structure-activity relationship (SAR) opt...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, 2-Methoxy-4-(piperidin-1-yl)aniline (CAS: 1340334-65-7) serves as a critical structural intermediate. It is prominently featured in the structure-activity relationship (SAR) optimization of kinase inhibitors, particularly in the development of potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors for autoimmune and inflammatory diseases[1]. However, the integration of an electron-rich aniline ring with a basic piperidine moiety presents distinct physicochemical vulnerabilities and toxicological risks.

As a Senior Application Scientist, I have designed this operational guide to transcend standard safety data sheets (SDS). By understanding the mechanistic causality behind its hazards, your laboratory can implement self-validating safety protocols that ensure both operator protection and chemical integrity.

Physicochemical & Quantitative Specifications

To ensure precise experimental execution and safety compliance, all critical quantitative data regarding this compound is summarized below:

ParameterValueOperational Implication
CAS Number 1340334-65-7Unique identifier for inventory and regulatory tracking.
Molecular Weight 206.28 g/mol Required for precise stoichiometric calculations in kinase inhibitor synthesis[2].
Molecular Formula C12H18N2OIndicates the presence of oxidizable amine and methoxy groups[2].
Storage Conditions Room TemperatureMust be maintained under an inert atmosphere (Argon/N₂) and shielded from light[2].
Fume Hood Face Velocity 80–100 fpmMinimum quantitative airflow required to prevent the inhalation of aerosolized dust.

Mechanistic Hazard Profile & Causality

To establish a robust safety culture, we must ground our protocols in chemical reality. The hazards associated with 2-Methoxy-4-(piperidin-1-yl)aniline are direct consequences of its molecular architecture[2]:

  • Acute Oral Toxicity (H302): Aniline derivatives are notorious for their ability to induce methemoglobinemia upon systemic absorption. The oxidation of the amino group in vivo compromises the oxygen-carrying capacity of hemoglobin.

  • Dermal and Ocular Corrosion (H315, H319): The basicity of the piperidine nitrogen allows the molecule to readily disrupt lipid bilayers in the skin and ocular mucosa, leading to severe, localized cellular damage[2].

  • Respiratory Irritation (H335): Supplied as a solid powder, the compound is prone to dust formation. Inhalation of these micro-particulates leads to direct interaction with the moist respiratory epithelium, causing acute inflammation[2].

  • Environmental Sensitivity: The electron-donating methoxy and amino groups make the aromatic ring highly susceptible to photo-oxidation. Consequently, the compound is light-sensitive and must be stored and handled under an inert atmosphere to prevent degradation[2].

Personal Protective Equipment (PPE) Matrix

The following PPE requirements are non-negotiable and must be verified prior to handling.

Hazard CategoryRequired PPEStandard/SpecificationMechanistic Rationale
Eye/Face Safety Goggles & Face ShieldEN 166 (EU) / ANSI Z87.1 (US)Prevents ocular exposure to basic amine dust, which can cause irreversible corneal saponification[2].
Skin/Hands Nitrile Gloves (Double-gloved)EN 374-1Nitrile provides superior chemical resistance against amine permeation. Double-gloving ensures a fail-safe against micro-punctures.
Body Tyvek Lab Coat / Impermeable ApronStandard Lab SafetyPrevents particulate accumulation on porous clothing fabrics, eliminating secondary exposure vectors.
Respiratory N95 / P100 Particulate RespiratorNIOSH (US) / EN 149 (EU)Mandatory if handling bulk powder outside a controlled airflow environment to block H335-classified dust[2].

Operational Protocol: Safe Handling & Weighing

Every protocol must be a self-validating system. Follow these step-by-step methodologies to ensure chemical stability and operator safety.

Step 1: Environmental Validation

  • Action: Conduct operations within a certified chemical fume hood. Purge the handling micro-environment with an inert gas (Argon or Nitrogen).

  • Validation Check: Verify the fume hood face velocity is actively reading between 80–100 feet per minute (fpm) before opening the chemical container.

  • Causality: Inert handling prevents the photo-oxidative degradation of the aniline moiety, ensuring batch-to-batch reproducibility in your IRAK4 inhibitor syntheses[1][2].

Step 2: PPE Donning and Seal Checking

  • Action: Equip the PPE outlined in the matrix above.

  • Validation Check: If a respirator is used, perform a mandatory positive and negative pressure seal check. Ensure no air leaks exist around the nasal bridge.

Step 3: Dispensing and Transfer

  • Action: Use an anti-static weighing spatula to transfer the solid into a pre-tared, amber-colored glass vial.

  • Validation Check: Visual confirmation that an amber vial is used to shield the compound from ambient UV/visible light.

  • Causality: Anti-static tools prevent the electrostatic repulsion of fine powders, directly mitigating the risk of aerosolization and subsequent respiratory exposure[2].

Step 4: Post-Handling Purge

  • Action: Flush the primary source container with Argon for 10 seconds before tightly sealing the cap. Return to a dark, room-temperature storage cabinet[2].

  • Validation Check: The displacement of ambient oxygen and moisture preserves the integrity of the remaining stock.

Spill Response and Waste Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent aerosolization.

  • Spill Containment: Never use compressed air or dry sweeping[2]. These actions will aerosolize the toxic dust. Instead, utilize a wet-wipe method: dampen absorbent pads with a compatible solvent (e.g., ethanol or isopropanol) to dissolve and capture the solid, followed by a secondary wipe with distilled water.

  • Waste Disposal: Consolidate all collected waste, including contaminated PPE, wipes, and empty chemical vials, into a rigid, sealed hazardous waste container. Label explicitly as "Solid Toxic Organic Waste (Amine/Aniline Derivative)" and dispose of in accordance with institutional and environmental regulations[2].

Process Visualization

G Storage 1. Storage Retrieval (Inert Atm, Light-Shielded) PPE 2. PPE Verification (EN 374 Gloves, EN 166 Eyes) Storage->PPE Handling 3. Weighing & Transfer (Anti-Static, Fume Hood) PPE->Handling Synthesis 4. Chemical Synthesis (IRAK4 Inhibitor Prep) Handling->Synthesis Standard Protocol Spill Accidental Spill (Wet-Wipe, No Dust) Handling->Spill Containment Disposal 5. Waste Segregation (Solid Toxic Waste) Synthesis->Disposal Spill->Disposal

Operational workflow for safe handling, synthesis, and disposal of the aniline derivative.

References

  • Title: Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4 Source: MDPI URL: 1

  • Title: Safety Data Sheet - 2-Methoxy-4-(piperidin-1-yl)aniline (CAS 1340334-65-7) Source: Aaron Chemicals URL: 2

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-4-(piperidin-1-yl)aniline
Reactant of Route 2
2-Methoxy-4-(piperidin-1-yl)aniline
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